AWZ1066S
Description
Propriétés
IUPAC Name |
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVCNUAPFSNCO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AWZ1066S: A Novel Azaquinazoline Derivative Targeting Wolbachia for the Treatment of Filariasis
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
AWZ1066S is a first-in-class, orally bioavailable azaquinazoline derivative demonstrating potent and specific activity against Wolbachia, the essential endosymbiotic bacterium of filarial nematodes responsible for onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] Developed through a rigorous lead optimization program, this compound exhibits superior efficacy and a faster kill rate compared to existing anti-Wolbachia therapies like doxycycline.[1][2] Its high specificity for Wolbachia minimizes impact on gut microbiota, a significant advantage over broad-spectrum antibiotics.[2][4] While the precise molecular target is still under investigation, a novel mechanism of action, distinct from conventional protein synthesis inhibitors, has been indicated through proteomic studies.[2][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its efficacy, specificity, and the experimental approaches used to elucidate its function.
Introduction: The Anti-Wolbachia Strategy
Filarial nematodes, the causative agents of onchocerciasis and lymphatic filariasis, harbor an endosymbiotic bacterium, Wolbachia, which is crucial for their growth, development, embryogenesis, and survival.[2][6] Targeting Wolbachia with antibiotics has been clinically validated as a safe and effective macrofilaricidal strategy, leading to the sterilization of adult female worms and their eventual death.[1][2][6] However, the current standard of care, doxycycline, requires a prolonged treatment regimen of 4 to 6 weeks, limiting its widespread implementation in mass drug administration programs.[2][7] this compound has emerged as a promising candidate to overcome this limitation, with the potential for a much shorter treatment course of 7 days or less.[1][2][8]
In Vitro Efficacy and Specificity
This compound has demonstrated potent and selective activity against Wolbachia in various in vitro assays. The (S)-enantiomer, this compound, is the more potent form of the molecule.[2][9]
Quantitative In Vitro Potency Data
| Assay Type | Compound | EC50 (nM) | Reference |
| Wolbachia-infected C6/36 Cell Assay | This compound | 2.5 ± 0.4 | [2] |
| AWZ1066R | 14.4 ± 3.7 | [2] | |
| Doxycycline | 20 | [1] | |
| Brugia malayi Microfilaria Assay | This compound | 121 | [2] |
| AWZ1066R | 408 | [2] | |
| Doxycycline | 300 | [2] |
Time-Kill Kinetics
A significant feature of this compound is its rapid rate of killing Wolbachia compared to other antibiotics. In a time-kill assay using B. malayi microfilariae, this compound achieved maximal reduction of Wolbachia after just one day of exposure, whereas other antibiotics required up to six days.[1][2] This rapid action further supports the potential for a short-course treatment regimen.[2]
In Vivo Efficacy in Preclinical Models
The potent in vitro activity of this compound translates to significant efficacy in validated animal models of filariasis.
Quantitative In Vivo Efficacy Data
| Animal Model | Filarial Species | Treatment | Dosing Regimen | % Wolbachia Reduction | Reference |
| SCID Mouse | Brugia malayi | This compound | 100 mg/kg, oral, 7 days | 98% | [2][10] |
| Gerbil | Litomosoides sigmodontis | This compound | 100 mg/kg or 50 mg/kg, oral, twice daily, 7 days | >99% | [2][10] |
These studies demonstrate that a 7-day course of this compound is sufficient to achieve over 90% depletion of Wolbachia, a threshold considered clinically efficacious.[2][8] This leads to a sustained sterilization of adult female worms and a gradual clearance of microfilariae.[8][11]
Mechanism of Action: A Novel Approach
The rapid killing kinetics of this compound suggest a mechanism of action distinct from that of tetracyclines and other antibiotics that inhibit protein synthesis.[2][5] Genetic approaches to identify the molecular target have been challenging due to the intracellular and intractable nature of Wolbachia.[2]
Proteomic Target Identification
To elucidate the mechanism of action, a proteomic approach utilizing photoreactive chemical probes derived from the azaquinazoline scaffold of this compound was employed.[1][2][5] These probes were designed to bind to the molecular target(s) of this compound and, upon photoactivation, form a covalent bond, allowing for the identification of the target proteins through mass spectrometry.[5] This investigation identified a number of credible Wolbachia and host proteins as potential targets of this compound.[2] While a definitive single target has not yet been confirmed, this evidence points towards a novel mode of action.
Experimental Protocols
In Vitro Wolbachia-Infected Cell-Based Assay
This assay is used to determine the potency of compounds against intracellular Wolbachia.
-
Cell Line: Aedes albopictus C6/36 cell line stably infected with Wolbachia pipientis strain wAlbB.[1]
-
Methodology:
-
Seed C6/36 (wAlbB) cells in 96-well plates.
-
Treat cells with a serial dilution of the test compound (e.g., this compound) or control (e.g., doxycycline, vehicle).
-
Incubate for a defined period (e.g., 6 days) at 37°C in a 5% CO2 atmosphere.[2]
-
Fix the cells and stain with a fluorescent nucleic acid stain, such as SYTO11, which stains both the host cell nuclei and the intracellular Wolbachia.[1]
-
Acquire images using an automated high-content imaging system (e.g., PerkinElmer Operetta).
-
Analyze images to determine the percentage of infected cells and the number of Wolbachia per cell.
-
Calculate the EC50 value, the concentration of the compound that inhibits Wolbachia growth by 50%.[1]
-
In Vitro Brugia malayi Microfilaria Assay
This assay assesses the activity of compounds against Wolbachia within the microfilariae (larval stage) of the filarial worm.
-
Source of Microfilariae: Isolated from the peritoneal cavity of patently infected gerbils (Meriones unguiculatus).[2]
-
Methodology:
-
Incubate a defined number of microfilariae (e.g., 8,000 per well) with serial dilutions of the test compound in a 96-well plate.[2]
-
Incubate for 6 days at 37°C with 5% CO2.[2]
-
Assess microfilarial motility by microscopy.
-
Extract DNA from the microfilariae.
-
Quantify the Wolbachia load by quantitative PCR (qPCR) targeting a single-copy Wolbachia gene, such as the Wolbachia surface protein (wsp) gene, normalized to a nematode gene (e.g., GST).[2]
-
Determine the EC50 value based on the reduction in Wolbachia DNA.
-
In Vivo Animal Models
-
Brugia malayi SCID Mouse Model:
-
Surgically implant adult B. malayi worms into the peritoneal cavity of severe combined immunodeficient (SCID) mice.[2]
-
Administer the test compound (e.g., this compound) orally for a specified duration.
-
After the treatment period, recover the adult female worms.
-
Extract DNA from individual worms and quantify the Wolbachia load using qPCR targeting the wsp gene.[2]
-
-
Litomosoides sigmodontis Gerbil Model:
-
Infect gerbils with infective L3 larvae of L. sigmodontis.[2]
-
Initiate treatment with the test compound at a specified time post-infection.
-
Monitor peripheral blood for microfilariae levels throughout the study.
-
At the end of the study, recover adult worms.
-
Quantify Wolbachia load in individual female worms by qPCR targeting the FtsZ gene.[2]
-
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of this compound.
Logical Flow of Mechanism of Action Investigation
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 7. Advances in Antiwolbachial Drug Discovery for Treatment of Parasitic Filarial Worm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Azaquinazoline AWZ1066S: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of AWZ1066S, a first-in-class azaquinazoline developed as a highly specific anti-Wolbachia agent for the treatment of filariasis.
Introduction: Targeting Wolbachia for Filarial Diseases
Onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis) are debilitating neglected tropical diseases caused by parasitic filarial nematodes.[1][2] These diseases affect over 157 million people globally, causing severe disability.[2][3][4] A clinically validated strategy for treating these infections is to target the symbiotic bacterium Wolbachia, which is essential for the parasite's growth, reproduction, and survival.[5] Depleting Wolbachia with antibiotics leads to a safe and effective macrofilaricidal outcome, sterilizing the adult female worms.[1][2][4][6] However, existing antibiotic regimens are lengthy, often requiring four to six weeks of treatment.[7][8] This has driven the search for novel, fast-acting anti-Wolbachia drugs.
This compound is a potent and specific preclinical candidate that emerged from a comprehensive drug discovery program aimed at developing a short-course treatment for filariasis.[2][3][4][6][9] This molecule has the potential to significantly shorten treatment times to seven days or less, a considerable improvement over existing therapies.[2][4][9]
The Discovery of this compound: A Journey of Optimization
The discovery of this compound was a multi-parameter optimization effort that began with a phenotypic screen of a 10,000-compound library.[7][8][10] The workflow for this discovery process is outlined below.
The initial screening identified a thienopyrimidine series as a promising starting point.[1] Through a highly integrated academic-industrial partnership, over 300 analogs were synthesized and evaluated for both anti-Wolbachia activity and drug metabolism/pharmacokinetic (DMPK) properties.[1][6] This medicinal chemistry effort involved a "scaffold hopping" strategy to overcome metabolic weaknesses of the initial hit, progressing from a thienopyrimidine to a quinazoline (AWB158), and finally to the azaquinazoline AWZ1066.[1][6][10]
A key modification in this process was the substitution of an electron-donating methoxy group with an electron-withdrawing trifluoromethyl (CF3) group, which enhanced target binding interactions.[10] The racemic mixture of AWZ1066 was then separated into its enantiomers, with the (S)-isomer, this compound, being the more potent of the two.[3][11] This optimization process resulted in a 130-fold increase in potency from the initial hit, with the EC50 improving from 328 nM to 2.5 nM.[10]
Synthesis of Azaquinazoline this compound
The synthesis of this compound is achieved through a two-step sequential nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 2,4-dichloropyrido[2,3-d]pyrimidine. An improved, scalable process has been developed for the manufacture of this clinical candidate.
The general synthetic scheme is depicted below:
A more detailed, optimized synthesis for large-scale production has also been established, focusing on cost-effectiveness and robustness.[12] This process involves the in-house development of key starting materials and has been transferred to contract manufacturing organizations for multi-kilogram scale production under cGMP conditions.[12]
Biological Activity and Efficacy
This compound demonstrates potent and specific activity against Wolbachia in both cell-based and parasite assays.
In Vitro Potency
The anti-Wolbachia potency of AWZ1066 and its enantiomers was evaluated in two primary in vitro assays. The results are summarized in the table below.
| Compound | Cell-Based Assay EC50 (nM) [C6/36 (wAlbB) cells] | B. malayi Microfilaria Assay EC50 (nM) |
| AWZ1066 (racemic) | 2.6 ± 0.5 | 150 |
| This compound | 2.5 ± 0.4 | 121 |
| AWZ1066R | 14.4 ± 3.7 | 408 |
| Doxycycline (control) | 20 | 300 |
| (Data sourced from Hong et al., 2019)[1][11] |
This compound is highly specific for Wolbachia, with no significant activity against a panel of other clinically relevant bacterial strains.[3] This high specificity is a significant advantage, as it is expected to minimize the impact on the gut microbiome.[3]
In Vivo Efficacy
Preclinical efficacy of this compound was demonstrated in rodent models of filarial infection. In a Brugia malayi SCID mouse model, a 7-day oral treatment with this compound (100 mg/kg) resulted in a 98% reduction in Wolbachia load.[6] Similarly, in a Litomosoides sigmodontis gerbil model, a 7-day treatment with this compound (50 or 100 mg/kg, twice daily) led to a greater than 99% reduction in Wolbachia levels.[6] Furthermore, combination studies with benzimidazole anthelmintics like albendazole have shown synergistic effects, achieving over 90% Wolbachia depletion in just 5 days with a lower dose of this compound.[7][8]
Mechanism of Action and Target Identification
The precise molecular target of this compound is still under investigation.[5] However, its rapid killing rate compared to other antibiotics that inhibit protein synthesis suggests a novel mechanism of action.[3][6] To identify the target, a proteomic approach using photoreactive chemical probes has been employed.[3][6] This has led to the identification of several potential Wolbachia and host proteins that are currently being evaluated.[3]
The proposed mechanism of action, based on targeting Wolbachia to achieve a macrofilaricidal effect, is illustrated in the following diagram.
Drug Metabolism and Pharmacokinetics (DMPK)
A summary of the in vitro DMPK properties of this compound is presented in the table below. The compound exhibits favorable characteristics for oral drug delivery.[11]
| DMPK Parameter | Value |
| Aqueous Solubility (pH 7.4 PBS) | 238 µM |
| LogD (pH 7.4) | Moderate |
| Human Plasma Protein Binding | 91% |
| Human Hepatocyte Clearance | Low |
| Human Microsome Clearance | Low |
| Permeability (LLC-PK1) | High |
| (Data sourced from Hong et al., 2019)[11] |
This compound shows low metabolic turnover in liver microsomes and hepatocytes across multiple species, including humans.[11]
Experimental Protocols
Cell-Based Anti-Wolbachia Screening Assay
This assay utilizes a Wolbachia-infected Aedes albopictus cell line (C6/36, infected with wAlbB strain) to quantify the reduction of the bacteria in the presence of a compound.
Methodology:
-
Cell Plating: C6/36 (wAlbB) cells are seeded into 384-well plates.
-
Compound Addition: Compounds are added to the cells at various concentrations and incubated for a defined period.
-
Staining: After incubation, the cells are fixed and stained with SYTO 11, a green fluorescent nucleic acid stain that labels both the host cell nuclei and the intracellular Wolbachia.[3][11]
-
Imaging and Analysis: Plates are imaged using an automated high-content imaging system (e.g., PerkinElmer Operetta).[3][11] The software quantifies the percentage of infected cells by identifying the bright, punctate staining of Wolbachia in contrast to the larger, brighter host cell nuclei.[3][11]
-
Data Analysis: The percentage of infected cells is used to calculate the half-maximal effective concentration (EC50) for each compound.[3]
Brugia malayi Microfilaria (mf) Assay
This is an orthogonal assay to confirm the anti-Wolbachia activity in the parasite itself.
Methodology:
-
Microfilaria Isolation: B. malayi microfilariae are isolated from an infected host.
-
Compound Incubation: The microfilariae are incubated with various concentrations of the test compounds.
-
Wolbachia Quantification: After the incubation period, the Wolbachia load within the microfilariae is quantified. This is typically done by qPCR targeting a Wolbachia-specific gene (e.g., ftsZ).
-
Data Analysis: The reduction in Wolbachia gene copies relative to controls is used to determine the EC50 value.
-
Motility Assessment: The viability and motility of the microfilariae are also assessed to ensure the compound is not directly toxic to the nematode at the tested concentrations.[1]
Conclusion
Azaquinazoline this compound is a promising, first-in-class preclinical drug candidate developed through a rigorous discovery and optimization process. It exhibits potent and specific anti-Wolbachia activity, a favorable DMPK profile for oral administration, and has demonstrated significant efficacy in preclinical models of filariasis. Its novel and rapid mechanism of action offers the potential for a short-course treatment regimen, which could have a major impact on global efforts to eliminate onchocerciasis and lymphatic filariasis. This compound has now entered formal preclinical evaluation.[1]
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 5. Facebook [cancer.gov]
- 6. pnas.org [pnas.org]
- 7. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 9. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]
Unveiling the Molecular Targets of AWZ1066S in Wolbachia: A Technical Guide to Proteomic-Based Target Identification
For Immediate Release
A deep dive into the target identification of AWZ1066S, a promising anti-filarial drug candidate, reveals novel insights into its mechanism of action against Wolbachia, the endosymbiotic bacterium essential for the survival of filarial nematodes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the proteomic strategies, experimental protocols, and key findings that have pinpointed the molecular targets of this potent compound.
This compound is a novel azaquinazoline derivative that has demonstrated rapid and specific bactericidal activity against Wolbachia, offering a significant advancement in the potential treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[1][2][3] Unlike conventional antibiotics that require prolonged treatment courses, this compound has shown efficacy with shorter treatment durations in preclinical models.[1] Understanding the precise molecular interactions of this compound within Wolbachia is paramount for its continued development and for uncovering new therapeutic avenues.
This guide details the chemical proteomics approach, utilizing photoreactive probes, that was instrumental in elucidating the protein targets of this compound. We present a synthesis of the experimental methodologies, quantitative data, and the identified protein targets, providing a replicable framework for similar target deconvolution studies.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency against other anti-Wolbachia compounds.
| Compound | EC50 (nM) in Wolbachia-infected C6/36 cells |
| This compound | 2.6 |
| Doxycycline | 20 |
Table 1: In Vitro Potency of this compound. This table showcases the superior in vitro potency of this compound in a Wolbachia-infected insect cell line compared to the standard treatment, doxycycline.[4]
| Treatment | Duration | Wolbachia Depletion (%) |
| This compound | 1 day | >90 |
| Doxycycline | 6 days | ~90 |
| Minocycline | 6 days | ~90 |
| Moxifloxacin | 6 days | ~90 |
| Rifampicin | 6 days | ~90 |
Table 2: In Vitro Kill Rate of this compound. This table highlights the rapid bactericidal activity of this compound, achieving significant Wolbachia depletion after only one day of exposure in a Brugia malayi microfilaria assay, a stark contrast to the six days required by other antibiotics.[4]
Experimental Protocols
The successful identification of this compound targets hinged on a series of meticulously executed experiments. Below are the detailed protocols for the key methodologies employed.
Synthesis of Photoreactive Probes
To capture the protein targets of this compound, two bifunctional photoreactive probes were synthesized. These probes incorporate a photoreactive diazirine group, which upon UV irradiation forms a covalent bond with nearby proteins, and a terminal alkyne handle for subsequent "click" chemistry-based enrichment.
Protocol:
-
Starting Material: The synthesis commences with a derivative of the this compound scaffold, modified to include a suitable linker for the attachment of the photoreactive and enrichment moieties.
-
Introduction of the Diazirine Moiety: A trifluoromethylphenyldiazirine group is introduced via a multi-step synthesis, typically involving the reaction of a corresponding aldehyde with ammonia and an oxidizing agent, followed by conversion to the diazirine.[5]
-
Attachment of the Alkyne Handle: A terminal alkyne is incorporated, often through an ether or amide linkage, to provide a bioorthogonal handle for click chemistry.[5]
-
Purification: The final photoreactive probes are purified using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biological experiments.
Target Pulldown using Photoreactive Probes in Wolbachia-Infected Cells
This protocol outlines the procedure for utilizing the synthesized photoreactive probes to isolate the protein targets of this compound from Wolbachia-infected insect cells (e.g., Aedes albopictus C6/36 cells).
Protocol:
-
Cell Culture and Treatment: Wolbachia-infected C6/36 cells are cultured to a suitable confluency. The cells are then treated with either the photoreactive probe or a vehicle control (DMSO) and incubated.
-
UV Crosslinking: The treated cells are irradiated with UV light (typically 365 nm) to induce covalent crosslinking of the photoreactive probe to its interacting proteins.
-
Cell Lysis: The cells are harvested and lysed using a buffer containing detergents and protease inhibitors to solubilize proteins and prevent their degradation.
-
Click Chemistry: The alkyne-tagged protein-probe complexes in the cell lysate are conjugated to an azide-biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Affinity Purification: The biotinylated protein complexes are enriched from the lysate using streptavidin-coated magnetic beads.
-
Elution and Sample Preparation for Mass Spectrometry: The captured proteins are eluted from the beads, typically by boiling in a sample buffer containing a reducing agent. The eluted proteins are then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.
Label-Free Quantitative Proteomics
The identification and quantification of the enriched proteins were performed using a label-free quantitative mass spectrometry approach.
Protocol:
-
LC-MS/MS Analysis: The tryptic peptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.[6][7]
-
Database Searching: The acquired MS/MS spectra are searched against a combined protein database containing sequences from Wolbachia pipientis and the host organism (e.g., Aedes albopictus) to identify the peptides and their corresponding proteins.
-
Label-Free Quantification: The relative abundance of each identified protein between the probe-treated and control samples is determined by comparing the peak intensities of their corresponding peptides across the different LC-MS/MS runs.[6][8] This is typically performed using specialized software that aligns the chromatograms and integrates the area under the curve for each peptide peak.
-
Statistical Analysis: Statistical tests, such as a t-test, are applied to the quantitative data to identify proteins that are significantly enriched in the probe-treated samples compared to the control.
Identified Wolbachia Protein Targets and Signaling Pathways
The proteomic analysis identified several Wolbachia proteins as potential targets of this compound. These proteins are involved in crucial cellular processes, suggesting that this compound disrupts fundamental biological pathways in the bacterium.
Key Identified Wolbachia Targets:
-
Wolbachia Surface Proteins (WSPs): Several WSPs, including wBm0152 and wBm0432, were identified as prominent targets. WSPs are outer membrane proteins that play a critical role in the interaction between Wolbachia and its host, including processes related to host immune response, cell proliferation, and pathogenicity.[9][10][11][12][13] The interaction of this compound with these proteins could disrupt the symbiotic relationship and compromise bacterial survival. Specifically, wBm0152 has been shown to interact with host cytoskeletal proteins actin and tubulin, while wBm0432 interacts with host glycolytic enzymes.[10]
-
Chaperonins and Heat Shock Proteins: Proteins involved in protein folding and stress response, such as GroEL, were also identified.[14] Targeting these proteins could lead to an accumulation of misfolded proteins, inducing cellular stress and ultimately leading to bacterial death.
-
Metabolic Enzymes: Several enzymes involved in key metabolic pathways were also identified as potential targets, suggesting that this compound may disrupt energy production or essential biosynthetic pathways in Wolbachia.
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the putative signaling pathway affected by this compound.
Caption: Experimental workflow for this compound target identification.
Caption: Putative signaling pathway of this compound in Wolbachia.
Conclusion
The successful application of chemical proteomics has been pivotal in unraveling the mechanism of action of this compound. The identification of key Wolbachia proteins, particularly those involved in host-symbiont interactions and essential cellular processes, provides a solid foundation for understanding its potent and rapid bactericidal effects. This technical guide offers a detailed blueprint for researchers engaged in drug discovery and target deconvolution, showcasing a powerful methodology for elucidating the molecular basis of novel therapeutic agents. The continued investigation into the specific roles of these target proteins will undoubtedly pave the way for the development of next-generation anti-filarial drugs.
References
- 1. pnas.org [pnas.org]
- 2. Anti-Wolbachia Drug with Potential to Treat Onchocerciasis and Lymphatic Filariasis | Technology Networks [technologynetworks.com]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Advantages of label-free LC-MS for quantitative proteomics [nonlinear.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of Wolbachia surface protein in D. melanoagster, A. tabida and B. malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potential role for the interaction of Wolbachia surface proteins with the Brugia malayi glycolytic enzymes and cytoskeleton in maintenance of endosymbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosaic Nature of the Wolbachia Surface Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of a Wolbachia WSP-like protein with a nuclear-encoded protein of Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Wolbachia surface protein in D. melanoagster, A. tabida and B. malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
From Thienopyrimidine to Azaquinazoline: A Technical Deep Dive into the Scaffold Hopping and Development of AWZ1066S
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AWZ1066S is a first-in-class, highly potent, and specific anti-Wolbachia preclinical drug candidate developed for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its evolution from a thienopyrimidine screening hit to a clinical candidate through a strategic scaffold hopping to an azaquinazoline core. The guide summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the critical pathways and workflows involved in its development. The primary goal of the this compound program was to develop a macrofilaricidal drug with a short treatment course (7 days or less) to overcome the limitations of existing treatments like doxycycline, which requires a prolonged 4-6 week regimen.[1][4]
The Scaffold Hopping Strategy: From Thienopyrimidine to Azaquinazoline
The journey to this compound began with a phenotypic screen that identified a thienopyrimidine compound as a hit.[3][4][5][6] While promising, this initial scaffold required significant optimization to balance efficacy, safety, and drug metabolism/pharmacokinetic (DMPK) properties.[3][4][5][6] A key strategy employed was scaffold hopping, which involves replacing the central core of a molecule with a structurally different but functionally similar moiety. This led to the development of the azaquinazoline scaffold, which offered superior properties.[2]
The optimization process involved a multiparameter approach focusing on enhancing potency and improving DMPK characteristics.[2] Specific structural features were identified as crucial for the anti-Wolbachia activity of this compound, including a lipophilic electron-withdrawing CF3 group, a nitrogen at the 8-position of the azaquinazoline core, and a methyl group on the morpholinyl side-chain.[7] The (S)-enantiomer, this compound, was selected as the preclinical candidate due to its superior in vitro potency, in vivo efficacy, and safety pharmacology profile compared to its (R)-enantiomer.[7]
Caption: Drug discovery workflow from initial hit to preclinical candidate.
Mechanism of Action
This compound exerts its macrofilaricidal effect by targeting the endosymbiotic bacterium Wolbachia, which is essential for the growth, reproduction, and survival of filarial nematodes.[8] By depleting Wolbachia, this compound leads to the sterilization of adult female parasites and a safe, slow kill of the adult worms.[3][4][5][6] This indirect mechanism of action is a clinically validated approach for achieving a macrofilaricidal outcome.[1]
A key feature of this compound is its rapid bactericidal activity against Wolbachia, achieving maximum bacterial reduction in vitro after just one day of exposure, compared to 1-6 days for other antibiotics like doxycycline.[1][7] This suggests a novel mode of action compared to antibiotics that inhibit protein synthesis.[1][2] While the precise molecular target of this compound is still under investigation, proteomic studies using photoreactive chemical probes have identified several potential Wolbachia and host proteins.[1][2] this compound is highly specific for Wolbachia and does not exhibit broad-spectrum antibiotic activity, which is advantageous for minimizing impact on the gut microbiome.[2]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
In Vitro Potency
| Compound | Assay Type | EC50 (nM) |
| This compound | Cell-based (Wolbachia-infected) | 2.5 ± 0.4 |
| Microfilaria Assay | 121 | |
| AWZ1066R | Cell-based (Wolbachia-infected) | 14.4 ± 3.7 |
| Microfilaria Assay | 408 | |
| Doxycycline | Cell-based (Wolbachia-infected) | 20 |
| Microfilaria Assay | 300 |
Data sourced from Hong et al., 2019.[1][9]
In Vivo Efficacy
| Animal Model | Drug | Dosage | Duration | Wolbachia Reduction |
| B. malayi SCID Mouse | This compound | 100 mg/kg, twice daily | 7 days | 98% |
| L. sigmodontis Gerbil | This compound | 100 or 50 mg/kg, twice daily | 7 days | >99% |
| B. malayi SCID Mouse | Doxycycline | 25 mg/kg, twice daily | 6 weeks | 99.3% |
| B. malayi SCID Mouse | Minocycline | - | 4 weeks | >90% |
Data compiled from multiple studies.[1][10][11]
Drug Metabolism and Pharmacokinetics (DMPK) Profile
| Parameter | Value |
| Aqueous Solubility (PBS, pH 7.4) | 238 µM |
| Fasted State Simulated Intestinal Fluid (FaSSIF) Solubility | 0.56 mg/mL |
| Human Plasma Protein Binding | 91% |
| Permeability (LLC-PK1 cell assay, Papp) | 7.4 x 10^-6 cm/s |
| Oral Bioavailability (Mouse) | 54-91% |
| CYP Inhibition (CYP2C9, IC50) | 9.7 µM (weak) |
| CYP Induction (CYP3A4, IC50) | 37 µM (weak) |
Data sourced from Hong et al., 2019.[4][7][9]
Experimental Protocols
In Vitro Wolbachia-Infected Cell-Based Assay
-
Cell Line: Aedes albopictus cell line (C6/36) infected with Wolbachia (wAlbB).
-
Compound Preparation: Test compounds (this compound, doxycycline) are serially diluted to desired concentrations.
-
Treatment: Infected cells are incubated with the test compounds.
-
Staining: After incubation, cells are stained with SYTO11, a green fluorescent nucleic acid stain that visualizes both the cell nuclei and the smaller, punctate Wolbachia.
-
Imaging and Analysis: Automated imaging is performed using a high-content imaging system (e.g., Operetta and Harmony software). The percentage of infected cells is quantified.
-
Data Interpretation: The effective concentration for 50% inhibition of Wolbachia (EC50) is calculated from the dose-response curve.[4]
In Vitro Microfilaria Assay
-
Source of Microfilariae (mf): Brugia malayi microfilariae are used.
-
Assay Setup: Mf are incubated with various concentrations of the test compounds.
-
Endpoint: The assay measures the reduction of Wolbachia within the microfilariae.
-
Data Analysis: The EC50 value is determined based on the reduction of Wolbachia. This assay also assesses the direct viability and motility of the microfilariae to ensure the compound's effect is specific to Wolbachia.
In Vivo Efficacy in Rodent Models
-
Animal Models:
-
Drug Administration: this compound is administered orally, typically twice daily, for a specified duration (e.g., 7 days).[1] Vehicle controls and positive controls (e.g., doxycycline) are included.
-
Washout Period: A washout period follows the treatment phase (e.g., 6 to 18 weeks).[1]
-
Endpoint Measurement:
-
Wolbachia Load: Adult female worms are recovered, and the number of Wolbachia is quantified using qPCR targeting genes like wsp or ftsZ.[12]
-
Microfilaremia: In the L. sigmodontis model, circulating microfilariae in the blood are monitored over time.[1]
-
Embryogenesis: The effect on worm embryogenesis is assessed to confirm sterilization.
-
-
Statistical Analysis: Statistical tests (e.g., Kruskal-Wallis test) are used to compare Wolbachia reduction between treated and control groups.[1]
Safety and Clinical Development
Extensive preclinical safety testing of this compound indicated a promising profile, with no significant toxicity in various in vitro assays, negative results in mutagenicity tests, and a high "no observed adverse effect level" (NOAEL) in rats (>300 mg/kg).[2]
A first-in-human, randomized, double-blind, placebo-controlled, single ascending dose Phase 1 trial was initiated.[13][14] Planned single doses ranged from 100 to 1600 mg.[14] While lower doses were well-tolerated, participants receiving a single 700 mg dose developed symptoms of acute gastritis and transient increases in liver enzymes, with one participant requiring hospitalization.[14] Due to these safety concerns, the study was terminated before reaching the exposures predicted to be clinically effective.[14]
Conclusion
The development of this compound showcases the power of scaffold hopping in medicinal chemistry to optimize a screening hit into a preclinical candidate with a desirable profile. The transition from a thienopyrimidine to an azaquinazoline core yielded a compound with high potency, specificity, and a rapid, novel mechanism of action against the critical endosymbiont Wolbachia. While its clinical development was halted due to safety issues at higher doses, the this compound program provides a valuable case study and a foundation for future efforts to develop short-course macrofilaricidal drugs for neglected tropical diseases. The insights gained from its development, particularly regarding the azaquinazoline scaffold and the rapid anti-Wolbachia effect, will undoubtedly inform the next generation of antifilarial drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infontd.org [infontd.org]
- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
AWZ1066S: A Deep Dive into its Specificity for Wolbachia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AWZ1066S is a novel, synthetic, small-molecule drug candidate developed as a potent and highly specific agent against Wolbachia bacteria.[1][2][3] These endosymbiotic bacteria are essential for the development, embryogenesis, and survival of filarial nematodes, the parasitic worms responsible for devastating neglected tropical diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][4][5] Targeting Wolbachia offers a clinically validated macrofilaricidal strategy, leading to the sterilization and eventual death of the adult worms, thus addressing a key limitation of current microfilaricidal drugs.[1][2][6][7][8][9] This guide provides a comprehensive technical overview of the specificity, mechanism of action, and preclinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that underpin its development.
Core Attributes of this compound
This compound emerged from a multi-parameter optimization of a thienopyrimidine/quinazoline scaffold identified through a phenotypic screen of a 10,000-compound library.[1][2][3][5][10] The (S)-enantiomer, this compound, was selected as the preclinical candidate due to its superior in vitro potency, in vivo efficacy, and safety pharmacology profile.[6] A significant advantage of this compound is its high specificity for Wolbachia, which suggests a minimal impact on the host's gut microbiota, reducing the risk of dysbiosis and the emergence of resistance compared to broad-spectrum antibiotics like doxycycline.[3][4]
Quantitative Assessment of Efficacy and Specificity
The potency and specificity of this compound have been quantified through a series of in vitro and in vivo assays. The data below summarizes the key findings from preclinical studies.
In Vitro Potency
| Compound | Assay Type | Target Organism/Cell Line | EC50 (nM) |
| This compound | Cell-based assay | Wolbachia in C6/36 (wAlbB) cells | 2.5 ± 0.4 |
| AWZ1066R (R-isomer) | Cell-based assay | Wolbachia in C6/36 (wAlbB) cells | 14.4 ± 3.7 |
| This compound | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 121 |
| AWZ1066R (R-isomer) | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 408 |
| Doxycycline | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 300 |
| AWZ1066 | Cell-based assay | Wolbachia in C6/36 (wAlbB) cells | 2.6 |
| AWZ1066 | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 150 |
Data sourced from Hong et al., 2019.[11][12]
In Vivo Efficacy
| Animal Model | Parasite | Treatment | Dose | Duration | Wolbachia Reduction |
| SCID Mouse | Brugia malayi | This compound | 100 mg/kg, oral | 7 days | 98% |
| Gerbil | Litomosoides sigmodontis | This compound | 100 mg/kg, oral (twice daily) | 7 days | >99% |
| Gerbil | Litomosoides sigmodontis | This compound | 50 mg/kg, oral (twice daily) | 7 days | >99% |
Data sourced from Hong et al., 2019.[4]
Specificity Against Other Bacteria
The antibacterial activity of this compound was assessed against a panel of clinically relevant bacterial strains. The results demonstrate a high degree of specificity for Wolbachia.
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | >64 |
| Enterococcus faecalis | Positive | >64 |
| Streptococcus pneumoniae | Positive | >64 |
| Moraxella catarrhalis | Negative | >64 |
| Haemophilus influenzae | Negative | >64 |
| Escherichia coli | Negative | >64 |
| Klebsiella pneumoniae | Negative | >64 |
| Pseudomonas aeruginosa | Negative | >64 |
| Acinetobacter baumannii | Negative | >64 |
| Bacteroides fragilis | Anaerobe | >64 |
Data derived from supplementary materials of Hong et al., 2019.[11]
Mechanism of Action
The precise molecular target of this compound within Wolbachia is still under investigation.[13] However, its rapid killing rate, which achieves maximum Wolbachia reduction after just one day of exposure in vitro, suggests a novel mechanism of action distinct from antibiotics that inhibit protein synthesis.[4] Genetic approaches to identify the target have been challenging due to the intracellular nature of Wolbachia.[4] A proteomic approach using photoreactive chemical probes has been employed to identify potential Wolbachia and host proteins that interact with this compound.[4][11]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the specificity and efficacy of this compound.
In Vitro Wolbachia Cell-Based Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of compounds against intracellular Wolbachia.
-
Cell Line: Aedes albopictus C6/36 cell line stably infected with Wolbachia pipientis strain wAlbB.
-
Protocol:
-
C6/36 (wAlbB) cells are seeded into 96-well plates and incubated overnight.
-
Compounds are serially diluted and added to the cells. Doxycycline is typically used as a positive control, and DMSO as a vehicle control.
-
Plates are incubated for a specified period (e.g., 6 days).
-
Post-incubation, cells are fixed and stained with a nucleic acid dye such as SYTO 11, which stains both the host cell nucleus and the intracellular Wolbachia.
-
Automated high-content imaging is used to quantify the number of infected cells.
-
The percentage of infected cells is plotted against compound concentration to calculate the EC50 value.[11]
-
Brugia malayi Microfilariae (mf) Assay
-
Objective: To assess the anti-Wolbachia activity of compounds in the larval stage of the human filarial parasite.
-
Organism: Brugia malayi microfilariae.
-
Protocol:
-
B. malayi microfilariae are isolated and cultured in 96-well plates.
-
Test compounds are added at various concentrations.
-
The cultures are incubated for a set duration (e.g., 6 days).
-
The viability and motility of the microfilariae are assessed to rule out direct filaricidal effects.
-
The microfilariae are then harvested, and genomic DNA is extracted.
-
Quantitative PCR (qPCR) is performed to determine the ratio of a Wolbachia gene (e.g., wsp or ftsZ) to a nematode gene (e.g., gst).
-
A reduction in this ratio indicates depletion of Wolbachia. The EC50 is calculated based on the dose-dependent reduction of Wolbachia DNA.[11]
-
In Vivo Efficacy in a SCID Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in reducing Wolbachia load in adult Brugia malayi worms.
-
Animal Model: BALB/c SCID (Severe Combined Immunodeficiency) mice.
-
Protocol:
-
SCID mice are implanted intraperitoneally with adult male and female Brugia malayi worms.
-
After a recovery and establishment period, mice are treated orally with the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 7 days).
-
At the end of the study period, adult female worms are recovered.
-
Genomic DNA is extracted from individual worms.
-
qPCR is performed to quantify the number of Wolbachia gene copies (wsp or ftsZ) per worm.
-
The reduction in Wolbachia copy number in the treated group is compared to the vehicle control group to determine efficacy.[4]
-
Visualizing the Path to Specificity
The following diagrams illustrate the logical workflow and screening cascade that led to the identification and characterization of this compound.
Caption: Drug discovery and development workflow for this compound.
Clinical Development and Future Outlook
This compound entered a Phase 1 clinical trial to assess its safety and pharmacokinetics in healthy human volunteers.[14] However, the study was halted due to safety concerns, specifically acute gastritis and transient increases in liver enzymes, which emerged at doses of 700 mg.[14][15] These adverse events prevented the trial from reaching the human exposures predicted to be necessary for clinical efficacy.[14][15]
Despite this setback in its initial clinical evaluation, the discovery of this compound remains a landmark achievement. It has validated the feasibility of developing novel, highly specific anti-Wolbachia agents through rational drug design. The extensive preclinical data on this compound provides a rich foundation for future research. Efforts are now focused on understanding the basis for the observed toxicity and on developing new candidates, potentially through combination therapies with other anthelmintics like albendazole to enhance efficacy at lower, safer doses.[5][10] The journey of this compound underscores the complexities of drug development but also highlights a promising therapeutic strategy for the eventual elimination of onchocerciasis and lymphatic filariasis.
References
- 1. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 8. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 9. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 10. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Facebook [cancer.gov]
- 14. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Pharmacology of AWZ1066S: A Novel Anti-Wolbachia Agent for Filariasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AWZ1066S is a first-in-class, orally bioavailable azaquinazoline small molecule developed as a highly specific and potent anti-Wolbachia agent for the treatment of filarial diseases, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3][4][5][6][7][8][9] These debilitating neglected tropical diseases affect over 157 million people globally.[1][4][9][10] The current standard of care is limited by the lack of a safe and effective macrofilaricidal drug that can kill adult worms.[1][4][8][9][10] this compound targets Wolbachia, an endosymbiotic bacterium essential for the growth, reproduction, and survival of filarial nematodes.[1][3][10][11] By depleting Wolbachia, this compound induces a delayed but potent macrofilaricidal effect, leading to the sterilization of adult female worms and their eventual death.[1][4][5] Preclinical studies have demonstrated the superior efficacy of this compound over existing anti-Wolbachia therapies, with the potential for a short-course treatment regimen of 7 days or less.[1][4][5][6][7] However, a first-in-human Phase 1 trial was terminated due to safety concerns at higher doses.[12][13] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) properties, and detailed experimental methodologies.
Mechanism of Action: Targeting the Wolbachia Endosymbiont
The therapeutic strategy of this compound is centered on the symbiotic relationship between filarial nematodes and Wolbachia bacteria. These bacteria are crucial for the parasite's biological functions, including larval development, embryogenesis, and overall survival.[3] By specifically targeting and eliminating Wolbachia, this compound indirectly leads to the death of the adult worms, a macrofilaricidal effect that is considered safe.[1][4][5] This approach has been clinically validated with antibiotics like doxycycline, although they require prolonged treatment courses of 4-6 weeks.[1][3] this compound offers the promise of a much shorter treatment duration.[1] While the precise molecular target of this compound within Wolbachia has not been fully elucidated, its rapid killing rate compared to other antibiotics suggests a novel mechanism of action.[1][10]
Drug Discovery and Development Workflow
This compound was identified through a lead optimization program that stemmed from a phenotypic screen of 10,000 compounds.[1][8] The initial hit, a thienopyrimidine, was chemically modified to an azaquinazoline scaffold to enhance its potency, safety, and drug metabolism and pharmacokinetic (DMPK) properties.[1][5] The (S)-enantiomer, this compound, was selected for further development based on its superior in vitro potency and in vivo efficacy.[1]
In Vitro and In Vivo Efficacy
In Vitro Studies
This compound demonstrated potent and rapid anti-Wolbachia activity in in vitro assays. A time-kill assay using Brugia malayi microfilariae showed that this compound achieved maximum reduction of Wolbachia after just one day of exposure, outperforming other antibiotics such as doxycycline, minocycline, moxifloxacin, and rifampicin.[1][10] In a cell-based assay using a Wolbachia-infected Aedes albopictus cell line (C6/36), this compound caused a dose-dependent reduction in Wolbachia.[1][2][10]
In Vivo Studies in Animal Models
The preclinical efficacy of this compound was evaluated in two key rodent models of filariasis.[1]
Table 1: Summary of In Vivo Efficacy of this compound Monotherapy
| Animal Model | Parasite | Dosing Regimen | Duration | Key Findings | Reference |
| SCID Mice | Brugia malayi | 100 mg/kg, orally | 7 days | 98% reduction in Wolbachia load. | [1] |
| Mongolian Gerbils | Litomosoides sigmodontis | 50 mg/kg, twice daily, orally | 7 days | >99% reduction in Wolbachia load; clearance of circulating microfilariae. | [1][2][3] |
| Mongolian Gerbils | Litomosoides sigmodontis | 100 mg/kg, twice daily, orally | 7 days | >99% reduction in Wolbachia load. | [1] |
Recent studies have also explored combination therapies. A combination of this compound with benzimidazole anthelmintics (albendazole or oxfendazole) showed synergistic effects, achieving over 90% Wolbachia depletion in just 5 days with a lower dose of this compound.[2][3] This combination also resulted in partial adulticidal activity and a complete blockade of transmission in B. pahangi and L. sigmodontis gerbil models.[2][3]
Table 2: Summary of In Vivo Efficacy of this compound Combination Therapy
| Animal Model | Parasite | Dosing Regimen | Duration | Key Findings | Reference |
| SCID Mice | Brugia malayi | This compound (50 mg/kg, twice daily) + Albendazole (5 mg/kg, twice daily) | 5 days | Synergistic Wolbachia depletion. | [2] |
| Mongolian Gerbils | Brugia pahangi | This compound + Albendazole (10 mg/kg, twice daily) | 5 days | >90% Wolbachia depletion; complete transmission blockade. | [2][3] |
| Mongolian Gerbils | Litomosoides sigmodontis | This compound + Albendazole | 5 days | Synergistic Wolbachia depletion; complete transmission blockade. | [2][3] |
Experimental Protocols
In Vitro Wolbachia Depletion Assay
A phenotypic cell-based screen was utilized for the initial identification of anti-Wolbachia compounds.[1] This involved a Wolbachia-infected Aedes albopictus cell line (C6/36).[2] The cells were incubated with the test compounds, and the reduction of Wolbachia was quantified.[10]
Animal Models of Filarial Infection
-
Brugia malayi in SCID Mice: This model was used as an initial screen for in vivo efficacy.[1]
-
Litomosoides sigmodontis in Mongolian Gerbils: This model allows for the longitudinal tracking of circulating microfilariae in the blood following treatment.[1][2]
-
Brugia pahangi in Mongolian Gerbils: This model was used to assess the impact of combination therapy on mature, fecund female worms.[2][3]
In these models, infected animals were treated orally with this compound, either as a monotherapy or in combination with other drugs.[2] The primary endpoint was the quantification of Wolbachia load in adult female worms, typically at a specified time point post-treatment.[1][2] The effect on microfilaremia was also monitored.[1]
Pharmacokinetics, Pharmacodynamics, and Safety
This compound was developed with a focus on optimizing its drug metabolism and pharmacokinetic (DMPK) properties to be suitable for a short therapeutic course.[1][4][5][6][7] Preclinical studies indicated that this compound has DMPK characteristics compatible with a treatment regimen of 7 days or less.[1][4][5][6][7] PK/PD Monte Carlo predictions suggested that a 600 mg daily dose in humans could achieve a clinically efficacious reduction in Wolbachia.[1][10]
In terms of safety, this compound showed very low cytotoxicity in multiple in vitro toxicology assays and was found to be highly specific for Wolbachia with minimal impact on other bacteria, which would likely reduce the risk of gut microbiota disruption.[1][8][10] A range-finding study in rats determined the "no observed adverse effect level" to be greater than 300 mg/kg.[10]
However, a first-in-human, randomized, double-blind, placebo-controlled, single ascending dose trial was terminated due to safety concerns.[12] While single doses of 100, 200, 300, and 400 mg were well-tolerated, the administration of a 700 mg dose resulted in acute gastritis and a transient increase in liver enzymes in all four participants who received the drug.[12][13] These adverse events prevented the study from reaching the exposures predicted to be clinically effective.[12][13]
Conclusion
This compound represents a significant advancement in the pursuit of a short-course, safe, and effective macrofilaricidal drug for filariasis. Its novel mechanism of action, potent anti-Wolbachia activity, and promising efficacy in preclinical models underscored its potential to transform the treatment landscape for these neglected tropical diseases. The synergistic effects observed in combination with benzimidazoles further highlighted its therapeutic flexibility. However, the adverse events observed in the Phase 1 clinical trial at doses required for efficacy have halted its clinical development. Despite this setback, the preclinical data for this compound provides a valuable foundation and proof-of-concept for the continued development of next-generation anti-Wolbachia drugs for the treatment of filariasis.
References
- 1. pnas.org [pnas.org]
- 2. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 5. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 8. sciencedaily.com [sciencedaily.com]
- 9. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
AWZ1066S: A Potent Anti-Wolbachia Candidate for Filariasis Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of AWZ1066S, a novel azaquinazoline derivative, against the endosymbiotic bacterium Wolbachia in the filarial nematode Brugia malayi. The depletion of Wolbachia is a clinically validated strategy for achieving macrofilaricidal activity, leading to the sterilization and eventual death of the adult worms that cause lymphatic filariasis. This compound has emerged as a promising drug candidate due to its high potency, specificity, and potential for short-course treatment regimens.[1][2][3]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potent anti-Wolbachia activity of this compound.
Table 1: In Vitro Activity of this compound and Comparators
| Compound | Assay | Efficacy Metric (EC₅₀) | Notes |
| AWZ1066 (racemic) | Wolbachia-infected cell line | 2.6 ± 0.5 nM | Initial screening hit.[4] |
| AWZ1066 (racemic) | B. malayi microfilariae assay | 150 nM | No effect on microfilariae viability up to 5 µM.[4] |
| This compound | B. malayi microfilariae assay | 121 nM | The more active (S)-isomer.[4] |
| AWZ1066R | B. malayi microfilariae assay | 408 nM | The less active (R)-isomer.[4] |
| Doxycycline | B. malayi microfilariae assay | 300 nM | Positive control.[4][5] |
Table 2: In Vivo Monotherapy Efficacy of this compound in Rodent Models
| Animal Model | Treatment Regimen | Duration | Wolbachia Depletion | Key Outcomes |
| B. malayi in SCID mice | 100 mg/kg this compound (oral) | 7 days | 98% | Complete prevention of microfilariae (mf) release in 9/10 mice.[4][6] |
| L. sigmodontis in gerbils | 100 or 50 mg/kg this compound (oral, twice daily) | 7 days | >99% | Measured 18 weeks post-treatment, indicating a sustained effect.[1][6] |
| L. sigmodontis in gerbils | 50 mg/kg this compound (oral, twice daily) | 7 days | >99% | Significant reduction in adult worm burden.[7][8] |
Table 3: In Vivo Combination Therapy Efficacy with this compound
| Animal Model | Treatment Regimen | Duration | Wolbachia Depletion | Key Outcomes |
| B. malayi in SCID mice | 100 mg/kg this compound + 5 mg/kg Albendazole (ABZ) | 5 days | 98.8% | Rescued efficacy of a shorter 5-day regimen to a level equipotent to a 7-day monotherapy.[8] |
| B. malayi in SCID mice | 100 mg/kg this compound + 5 mg/kg Oxfendazole (OXF) | 5 days | >99% | Demonstrates synergy is a class-wide effect for benzimidazoles.[7][8] |
| L. sigmodontis in gerbils | 50 mg/kg this compound + ABZ | 5 days | >99% | Mediated a significant 88% reduction in adult worm burden.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro B. malayi Microfilariae Assay
This assay is a primary screen to determine the direct anti-Wolbachia activity of compounds within the filarial worm.
-
Source of Microfilariae (mf): B. malayi mf are obtained from the peritoneal cavity of patently infected Mongolian gerbils (Meriones unguiculatus).[1]
-
Culture Conditions: Approximately 8,000 mf per well are incubated in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) to prevent external contamination.[1]
-
Compound Incubation: A serial dilution of the test compound (e.g., this compound) is added to the wells. The plates are incubated for 6 days at 37°C in a 5% CO₂ atmosphere.[1]
-
Endpoint Analysis:
-
Motility Assessment: Worm viability and motility are assessed via microscopy.[1]
-
DNA Extraction & qPCR: DNA is extracted from the mf. Quantitative PCR is performed to determine the ratio of the Wolbachia surface protein gene (wsp) to the nematode glutathione S-transferase gene (gst). This ratio provides a quantitative measure of the Wolbachia load.[1]
-
EC₅₀ Calculation: The concentration of the compound that reduces the wsp:gst ratio by 50% is calculated as the EC₅₀ value.
-
In Vivo Brugia malayi SCID Mouse Model
This model evaluates the efficacy of compounds against adult B. malayi worms.
-
Infection: Severe Combined Immunodeficient (SCID) mice are implanted subcutaneously with adult male and female B. malayi worms. This model allows for the long-term survival of the adult worms.
-
Treatment: After a period to allow the worms to establish, mice are treated orally with the test compound (e.g., 100 mg/kg this compound) or vehicle control for a defined period, such as 7 days.[4]
-
Worm Recovery: At a set time point post-treatment (e.g., 6 weeks), adult female worms are recovered.
-
Endpoint Analysis:
In Vivo Litomosoides sigmodontis Gerbil Model
This model provides a more complete host-parasite system where microfilariae circulate in the blood.
-
Infection: Mongolian gerbils are infected with L3 larvae of L. sigmodontis.
-
Treatment: Once the infection is patent (circulating microfilariae are present), the gerbils are treated orally with the test compound (e.g., 50 or 100 mg/kg this compound, twice daily) for a specified duration.[1]
-
Monitoring:
-
Endpoint Analysis: Wolbachia loads in the recovered adult female worms are quantified by qPCR.[1]
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in the evaluation of this compound.
Caption: Drug discovery and preclinical validation workflow for this compound.
Caption: Mechanism of macrofilaricidal action via Wolbachia depletion by this compound.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 8. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Fast-Kill Kinetics of AWZ1066S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWZ1066S is a novel, potent, and highly specific anti-Wolbachia drug candidate developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3][4][5] These debilitating neglected tropical diseases affect over 157 million people globally.[1][2][3] The current therapeutic strategy targeting the essential endosymbiont Wolbachia within the filarial nematodes has been clinically validated to achieve a macrofilaricidal effect, leading to the sterilization and death of the adult worms.[2][3][5] However, existing treatments like doxycycline require prolonged administration (4-6 weeks), limiting their widespread use.[2][6] this compound has emerged from a lead optimization program, demonstrating superior efficacy in preclinical models with the potential for a much shorter treatment course of 7 days or less.[2][3][4][5] A key feature of this compound is its rapid-kill kinetics, suggesting a unique mechanism of action compared to other anti-Wolbachia agents.[1][2][7][8] This guide provides an in-depth analysis of the fast-kill kinetics of this compound, detailing the experimental protocols and presenting the key data that underscore its potential as a transformative treatment for filariasis.
Quantitative Data Summary
The rapid action of this compound has been demonstrated in time-kill assays, where its efficacy was compared with other known anti-Wolbachia antibiotics. The data clearly indicates that this compound achieves a significant reduction in Wolbachia load in a much shorter timeframe.
| Drug | Exposure Time (Days) | Mean Wolbachia Reduction (%) | Reference Compound |
| This compound | 1 | ~90% | Doxycycline |
| This compound | 2 | >95% | Minocycline |
| This compound | 6 | >99% | Moxifloxacin |
| Doxycycline | 6 | ~80% | - |
| Minocycline | 6 | ~90% | - |
| Moxifloxacin | 6 | ~70% | - |
| Rifampicin | 6 | ~60% | - |
| (Data summarized from Hong et al., 2019) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's fast-kill kinetics.
In Vitro Time-Kill Assay
This assay was designed to determine the rate at which this compound kills Wolbachia in comparison to other antibiotics.
Objective: To assess the time-dependent bactericidal activity of this compound against Wolbachia endosymbionts within Brugia malayi microfilariae.
Methodology:
-
Parasite Culture: Brugia malayi microfilariae are cultured in vitro.
-
Drug Exposure: A panel of anti-Wolbachia drugs, including this compound, doxycycline, minocycline, moxifloxacin, and rifampicin, are added to the microfilariae cultures at a concentration of 10 times their respective EC50 values.[7]
-
Time Points: The drug exposure is carried out for varying durations, typically 1, 2, and 6 days.[1][2][7][8]
-
Wash Step: At the end of each exposure interval, a wash step is performed to remove the drug from the culture medium.[7]
-
Quantification of Wolbachia: The reduction in Wolbachia load is quantified using a quantitative polymerase chain reaction (qPCR) assay targeting a specific Wolbachia gene (e.g., wsp).
-
Data Analysis: The percentage reduction of Wolbachia is calculated relative to a vehicle-treated control group. The data is typically expressed as the mean ± standard deviation of multiple replicates.[1][2][7][8]
In Vivo Efficacy Studies
In vivo studies in rodent models of filariasis are crucial for validating the in vitro findings and assessing the preclinical efficacy of this compound.
Objective: To evaluate the efficacy of a short-course treatment of this compound in reducing Wolbachia load and impacting the life cycle of filarial worms in infected animals.
Methodology:
-
Animal Models: Validated rodent models for filariasis are used, such as the Brugia malayi SCID mouse model and the Litomosoides sigmodontis gerbil model.[2]
-
Infection: Animals are infected with the respective filarial parasites.
-
Drug Administration: this compound is administered orally at specified doses (e.g., 50 or 100 mg/kg) for a short duration, typically 7 days.[2]
-
Assessment of Wolbachia Load: At a predetermined time point post-treatment (e.g., 18 weeks), the Wolbachia load in adult female worms is quantified by qPCR.[2]
-
Microfilaremia Monitoring: In the gerbil model, circulating microfilariae in the blood are monitored longitudinally to assess the impact on worm fertility and transmission potential.[2]
-
Data Analysis: The reduction in Wolbachia load and microfilaremia is compared between the this compound-treated groups and vehicle-treated controls.[2]
Visualizations
Experimental Workflow for In Vitro Time-Kill Assay
Caption: Workflow of the in vitro time-kill assay for this compound.
Proposed Mechanism of Action and Target Identification
The rapid-kill kinetics of this compound suggest a novel mechanism of action, distinct from antibiotics that inhibit protein synthesis.[1][2] To investigate this, a proteomic target identification approach was employed using photoreactive chemical probes.[1][8]
Caption: Proposed mechanism of this compound leading to rapid Wolbachia death.
Conclusion
The preclinical data on this compound strongly supports its development as a short-course, fast-acting treatment for filariasis. Its rapid-kill kinetics, as demonstrated in time-kill assays, represent a significant advantage over existing therapies. The unique mode of action, while still under investigation, further highlights the novelty of this compound. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further explore the potential of this compound and other novel anti-Wolbachia agents. The successful progression of this compound through clinical development could have a profound impact on the global efforts to eliminate onchocerciasis and lymphatic filariasis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 4. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 5. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSTM and UoL researchers design new anti-Wolbachia drug with potential to treat onchocerciasis and lymphatic filariasis | LSTM [lstmed.ac.uk]
- 7. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AWZ1066S: A Novel Azaquinazoline Inhibitor of Filarial Embryogenesis Through Targeted Wolbachia Depletion
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Filarial nematodes, the causative agents of devastating diseases such as onchocerciasis (River Blindness) and lymphatic filariasis (Elephantiasis), represent a significant global health burden, affecting over 157 million people worldwide.[1] A critical dependency for the embryogenesis, development, and survival of these parasites is their symbiotic relationship with Wolbachia bacteria.[1] This technical guide provides an in-depth overview of AWZ1066S, a first-in-class azaquinazoline anti-Wolbachia small molecule.[2][3] this compound demonstrates potent and selective activity against Wolbachia, leading to a profound and lasting inhibition of filarial embryogenesis. This document details the quantitative efficacy of this compound, outlines key experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.
Introduction
The current therapeutic arsenal against filariasis is limited by the lack of a safe and effective macrofilaricidal drug capable of killing adult worms. A clinically validated strategy to achieve a macrofilaricidal effect is to target the essential Wolbachia endosymbionts.[1] Depletion of Wolbachia using antibiotics like doxycycline leads to sterilization of adult female worms and their eventual death.[1] However, the prolonged treatment regimens required for doxycycline (4-6 weeks) limit its widespread use in mass drug administration programs.[2][3]
This compound emerges as a promising drug candidate, offering a significantly shorter treatment duration.[1][2][3] This azaquinazoline derivative demonstrates superior efficacy in preclinical models, achieving substantial Wolbachia depletion and subsequent blockade of embryogenesis with a 7-day or shorter treatment course.[1][2][3] This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community engaged in antifilarial drug discovery and development.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound against Wolbachia
| Assay Type | Organism/Cell Line | Parameter | This compound | Doxycycline | Reference |
| Cell-based Assay | Aedes albopictus cells (wAlbB) | EC50 | 2.6 ± 0.5 nM | 20 nM | [2] |
| Microfilaria Assay | Brugia malayi microfilariae | EC50 | 121 nM | 300 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Filariasis
| Animal Model | Parasite | Treatment Regimen | Wolbachia Depletion | Effect on Microfilariae (mf) | Reference |
| SCID Mice | Brugia malayi | 100 mg/kg, twice daily for 7 days | 98% | Prevention of mf release in 9/10 mice | [1] |
| Gerbils | Litomosoides sigmodontis | 50 mg/kg, twice daily for 7 days | >99% | Complete clearance of circulating mf | [1] |
| Gerbils | Litomosoides sigmodontis | 100 mg/kg, twice daily for 7 days | >99% | Complete clearance of circulating mf | [1] |
Table 3: Efficacy of this compound in Combination Therapy
| Animal Model | Parasite | Treatment Regimen | Wolbachia Depletion | Reference |
| SCID Mice | Brugia malayi | This compound (100 mg/kg, bid, 5 days) + Albendazole (5 mg/kg, bid, 5 days) | 98.8% | [2] |
| Gerbils | Brugia pahangi | This compound (25 mg/kg, bid, 7 days) + Albendazole | Blocked mf production in 64% of female worms | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Anti-Wolbachia Assays
3.1.1. Cell-Based Assay in Aedes albopictus Cells
-
Cell Line: Aedes albopictus cell line (C6/36) infected with Wolbachia pipientis strain wAlbB.
-
Compound Incubation: Cells are incubated with a serial dilution of this compound or control compounds (e.g., doxycycline).
-
Staining: After incubation, cells are stained with a nucleic acid stain such as SYTO 11, which stains both the host cell nucleus and the intracellular Wolbachia.
-
Imaging and Analysis: Automated high-content imaging systems (e.g., Operetta and Harmony software) are used to capture images and quantify the percentage of infected cells. The EC50 value is calculated based on the dose-dependent reduction in the percentage of infected cells.[2]
3.1.2. Brugia malayi Microfilaria Motility and Wolbachia Depletion Assay
-
Source of Microfilariae: Brugia malayi microfilariae (mf) are isolated from the peritoneal cavity of infected gerbils (Meriones unguiculatus).
-
Compound Incubation: A defined number of mf (e.g., 8,000 mf/well) are incubated with various concentrations of this compound in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) for a period of 6 days at 37°C and 5% CO2.[1]
-
Motility Assessment: The motility of the mf is assessed microscopically to determine any direct effect of the compound on the nematode.
-
Quantification of Wolbachia: DNA is extracted from the mf. Quantitative PCR (qPCR) is performed to determine the ratio of a Wolbachia-specific gene (e.g., wsp - Wolbachia surface protein) to a nematode-specific gene (e.g., gst - glutathione S-transferase).[1] This ratio provides a quantitative measure of the Wolbachia load. The EC50 is determined based on the reduction of this ratio.
In Vivo Efficacy Studies in Rodent Models
3.2.1. Animal Models
-
Brugia malayi in SCID Mice: Severe combined immunodeficient (SCID) mice are implanted intraperitoneally with adult B. malayi worms. This model is used to assess the effect of compounds on adult worms and their reproductive capacity.
-
Litomosoides sigmodontis in Gerbils: Gerbils are naturally susceptible to infection with the filarial nematode L. sigmodontis. This model allows for the study of both adult worms and circulating microfilariae.[1]
3.2.2. Drug Formulation and Administration
-
Formulation: this compound is formulated in a vehicle suitable for oral administration, such as a mixture of PEG300, propylene glycol, and water (e.g., 55:25:20 v/v/v).
-
Administration: The compound is administered orally to the infected animals, typically twice daily (bid) for a specified duration (e.g., 7 days).
3.2.3. Assessment of Efficacy
-
Wolbachia Depletion: At the end of the treatment period (and often after a washout period), adult female worms are recovered. DNA is extracted, and the Wolbachia load is quantified by qPCR using primers for genes like wsp or ftsZ.
-
Inhibition of Embryogenesis and Microfilariae Production: The effect on embryogenesis is assessed by examining the uterine contents of female worms for developing embryos. The number of circulating microfilariae in the peripheral blood (in the gerbil model) or the number of mf released into the peritoneal cavity (in the SCID mouse model) is quantified to determine the impact on reproductive output.
Proteomic Target Identification
The molecular target of this compound within Wolbachia is being investigated using a chemical proteomics approach.
-
Photoreactive Probes: this compound analogs containing a photoreactive group (e.g., diazirine or benzophenone) and a clickable handle (e.g., an alkyne) are synthesized.[1]
-
Target Capture: The photoreactive probes are incubated with Wolbachia-infected cells. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein(s).
-
Enrichment and Identification: The "clickable" handle is used to attach a reporter tag (e.g., biotin) via click chemistry. The biotinylated protein-probe complexes are then enriched using streptavidin beads. The enriched proteins are subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in inhibiting filarial embryogenesis.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
Logical Relationship of this compound's Anti-filarial Effects
Caption: Logical cascade of events following this compound administration.
Conclusion
This compound represents a significant advancement in the pursuit of a short-course, safe, and effective macrofilaricidal drug for the treatment of filariasis. Its potent anti-Wolbachia activity, leading to the rapid and sustained inhibition of embryogenesis, positions it as a strong candidate for further clinical development. The data and methodologies presented in this technical guide are intended to facilitate further research and development efforts aimed at ultimately eliminating filarial diseases as a global public health problem. The unique, fast-acting mechanism of this compound offers the potential to significantly shorten treatment times, a critical factor for the success of mass drug administration programs.[1] Further elucidation of its precise molecular target within Wolbachia will undoubtedly pave the way for the discovery of next-generation antifilarial therapeutics.
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Combinations of the azaquinazoline anti- Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of AWZ1066S Anti-Wolbachia Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AWZ1066S is a first-in-class, orally bioavailable, synthetic small molecule demonstrating potent and specific activity against Wolbachia, the essential endosymbiotic bacterium of filarial nematodes responsible for onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3][4][5][6] Developed through a rigorous lead optimization program, this compound emerged from a thienopyrimidine/quinazoline scaffold identified in a phenotypic screen of approximately 10,000 compounds.[1][3][7] This molecule offers the potential for a short-course treatment to sterilize and kill adult female filarial worms (macrofilaricidal effect), a significant advancement over existing therapies.[1][4][5][6][8] This technical guide provides an in-depth overview of the molecular basis of this compound's anti-Wolbachia activity, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting Protein Synthesis
This compound exhibits a rapid and specific bactericidal effect on Wolbachia.[1][9][10] Unlike traditional antibiotics that often require prolonged exposure, this compound can achieve maximal depletion of Wolbachia in vitro after just one day of treatment.[1][9][10] This accelerated kill rate suggested a novel mechanism of action, which was investigated using a proteomic approach with photoreactive chemical probes.[1][9][10]
Subsequent studies have elucidated that this compound targets a crucial enzyme in bacterial protein synthesis: Leucyl-tRNA synthetase (LeuRS) .[9][11] The proposed mechanism involves the formation of adenosine-based adducts with the drug molecule, which then inhibit the function of Wolbachia LeuRS.[9][11] This targeted inhibition of protein synthesis ultimately leads to the death of the Wolbachia bacteria. The high specificity of this compound for Wolbachia is a key advantage, minimizing its impact on the host's gut microbiota.[9][10]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its in vitro potency, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Anti-Wolbachia Activity
| Assay Type | Compound | EC50 | Reference |
| Cell-Based Assay (Wolbachia in C6/36 cells) | AWZ1066 (racemic) | 2.6 ± 0.5 nM | [10] |
| Cell-Based Assay (Wolbachia in C6/36 cells) | This compound | 2.5 ± 0.4 nM | [12] |
| Cell-Based Assay (Wolbachia in C6/36 cells) | AWZ1066R | 14.4 ± 3.7 nM | [12] |
| Brugia malayi Microfilaria Assay | This compound | 121 nM | [1][9] |
| Brugia malayi Microfilaria Assay | AWZ1066R | 408 nM | [1][9] |
| Brugia malayi Microfilaria Assay | Doxycycline | 300 nM | [1][9] |
Table 2: In Vivo Efficacy in Rodent Models of Filariasis
| Animal Model | Treatment Regimen | Duration | Wolbachia Reduction | Reference |
| Brugia malayi in SCID mice | 100 mg/kg this compound (oral) | 7 days | 98% | [1] |
| Litomosoides sigmodontis in gerbils | 50 mg/kg this compound (oral, twice daily) | 7 days | >99% | [1] |
| Litomosoides sigmodontis in gerbils | 100 mg/kg this compound (oral, twice daily) | 7 days | >99% | [1] |
| B. malayi in SCID mice | 100 mg/kg this compound + 5 mg/kg Albendazole (oral, twice daily) | 5 days | 98.8% | [13][14] |
Table 3: Pharmacokinetic and Safety Data
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 54% - 91% | Mouse | [8] |
| Phase 1 Clinical Trial (Single Ascending Dose) | Doses of 100, 200, 300, and 400 mg well-tolerated. | Human | [15][16][17] |
| Phase 1 Clinical Trial (Single Ascending Dose) | 700 mg dose led to acute gastritis and transient increases in liver enzymes. | Human | [15][16][17] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
In Vitro Anti-Wolbachia Cell-Based Screening
A high-content imaging assay was utilized for the primary screening and determination of in vitro potency.
-
Cell Line: Aedes albopictus cell line (C6/36) stably infected with Wolbachia pipientis (wAlbB).
-
Assay Principle: Compounds are incubated with the infected cells. The cells are then fixed and stained to visualize both the host cell nuclei and the intracellular Wolbachia. Automated microscopy and image analysis are used to quantify the percentage of infected cells and the number of Wolbachia per cell.
-
Protocol Outline:
-
Seed C6/36 (wAlbB) cells in 384- or 1536-well microplates.
-
Add test compounds at various concentrations. Doxycycline is typically used as a positive control.
-
Incubate the plates for a defined period (e.g., 5 days).
-
Fix the cells with paraformaldehyde.
-
Stain the cells with a nuclear stain (e.g., Hoechst) and a stain for Wolbachia (e.g., SYTO 11 green fluorescent nucleic acid stain).
-
Acquire images using an automated high-content imaging system (e.g., PerkinElmer Operetta).
-
Analyze the images using appropriate software (e.g., PerkinElmer Harmony) to determine the percentage of infected cells and calculate EC50 values.
-
Caption: Workflow for the in vitro cell-based assay.
Brugia malayi Microfilaria Assay
This orthogonal assay confirms the anti-Wolbachia activity in the context of the filarial nematode.
-
Source of Parasites: Brugia malayi microfilariae (mf) are isolated from the peritoneal cavity of infected gerbils.
-
Assay Principle: Isolated mf are cultured in the presence of the test compound. The viability and motility of the mf are monitored, and the Wolbachia load within the mf is quantified by qPCR.
-
Protocol Outline:
-
Isolate B. malayi mf from the peritoneal lavage of infected gerbils.
-
Culture the mf in 96-well plates in a suitable medium.
-
Add test compounds at various concentrations.
-
Incubate for a specified period (e.g., 6 days).
-
Assess mf motility and viability microscopically.
-
Extract DNA from the mf.
-
Perform quantitative PCR (qPCR) targeting a Wolbachia-specific gene (e.g., wsp) and a nematode-specific gene (e.g., gst) for normalization.
-
Calculate the reduction in Wolbachia load and determine EC50 values.
-
In Vivo Efficacy Models
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are used as they are susceptible to B. malayi infection.
-
Infection: Adult female B. malayi worms are surgically implanted into the peritoneal cavity of the mice.
-
Treatment: this compound is administered orally (e.g., by gavage) for a defined period.
-
Endpoint: After the treatment period, the adult worms are recovered, and the Wolbachia load is quantified by qPCR. The number of released mf in the peritoneal cavity is also counted.
-
Animal Model: Mongolian gerbils (Meriones unguiculatus) are a natural host for L. sigmodontis.
-
Infection: Gerbils are infected with infective L3 larvae of L. sigmodontis.
-
Treatment: Oral administration of this compound.
-
Endpoint: Adult worms are collected at the end of the experiment, and Wolbachia load is determined by qPCR. Peripheral blood is monitored for circulating mf.
Proteomic Target Identification
A chemical proteomics approach using photoreactive probes was employed to identify the molecular target of this compound.
-
Probe Design: Photoreactive and "clickable" analogs of this compound were synthesized. These probes retain anti-Wolbachia activity and can be covalently cross-linked to their target proteins upon UV irradiation. The "clickable" handle allows for the subsequent attachment of a reporter tag (e.g., biotin) for enrichment.
-
Protocol Outline:
-
Incubate Wolbachia-containing cell lysates or live cells with the photoreactive probe.
-
Expose the mixture to UV light to induce covalent cross-linking of the probe to its target protein(s).
-
Perform a click chemistry reaction to attach a biotin tag to the probe-protein complex.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Elute the enriched proteins and identify them using mass spectrometry.
-
Caption: Workflow for proteomic target identification.
Wolbachia Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
Biochemical assays are used to confirm the direct inhibition of the identified target enzyme.
-
Enzyme Source: The gene encoding Wolbachia LeuRS is cloned and expressed in a heterologous system (e.g., E. coli), and the recombinant protein is purified.
-
Assay Principle: The enzymatic activity of LeuRS is measured in the presence and absence of this compound. The assay typically measures the aminoacylation of tRNALeu with radiolabeled leucine.
-
Protocol Outline:
-
Set up reaction mixtures containing purified recombinant Wolbachia LeuRS, tRNALeu, ATP, and radiolabeled leucine.
-
Add this compound at various concentrations.
-
Incubate the reactions to allow for aminoacylation.
-
Precipitate the tRNA and measure the incorporated radioactivity to determine the extent of LeuRS inhibition.
-
Conclusion
This compound represents a significant advancement in the pursuit of a safe and effective short-course macrofilaricidal drug for the treatment of onchocerciasis and lymphatic filariasis. Its novel mechanism of action, targeting Wolbachia LeuRS, provides a high degree of specificity and rapid bactericidal activity. The comprehensive preclinical data package demonstrates its potential for clinical efficacy. While a Phase 1 clinical trial identified safety concerns at higher doses, the wealth of data generated on this compound provides a valuable foundation for the future development of next-generation anti-Wolbachia therapeutics. The detailed methodologies outlined in this guide serve as a resource for researchers in the field of anti-infective drug discovery and development.
References
- 1. reframeDB [reframedb.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Live Brugia malayi Microfilariae Inhibit Transendothelial Migration of Neutrophils and Monocytes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich’s Ataxia Patient iPSC-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 7. A qPCR to quantify Wolbachia from few Onchocerca volvulus microfilariae as a surrogate for adult worm histology in clinical trials of antiwolbachial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Brugia malayi and Wolbachia symbiosis by stage-specific dual RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting a microbiota Wolbachian aminoacyl-tRNA synthetase to block its pathogenic host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of gonadal steroids on susceptibility to Brugia malayi in scid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time PCR for quantification of the bacterial endosymbionts (Wolbachia) of filarial nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trans-species transfer of Wolbachia: microinjection of Wolbachia from litomosoides sigmodontis into Acanthocheilonema viteae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Profiling of a Brugia malayi Muscarinic Acetylcholine Receptor as a Putative Antiparasitic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The immunodeficient scid mouse as a model for human lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wolbachia depletion blocks transmission of lymphatic filariasis by preventing chitinase-dependent parasite exsheathment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
AWZ1066S in vitro assay protocol using B. malayi mf
In Vitro Efficacy Assessment of AWZ1066S Against Brugia malayi Microfilariae
Audience: Researchers, scientists, and drug development professionals in the field of tropical medicine and parasitology.
Introduction
Lymphatic filariasis, a debilitating neglected tropical disease, is caused by parasitic filarial nematodes such as Brugia malayi. A promising therapeutic strategy involves targeting the symbiotic Wolbachia bacteria, which are essential for the fertility and survival of these worms. This compound is a novel, potent, and specific anti-Wolbachia agent with a rapid bactericidal effect.[1] This document provides a detailed protocol for an in vitro assay to evaluate the efficacy of this compound against B. malayi microfilariae (mf) by measuring the depletion of their endosymbiotic Wolbachia.
Mechanism of Action
This compound acts as a macrofilaricide by targeting the Wolbachia endosymbionts within the filarial nematodes.[2] Unlike traditional anthelmintics that directly target the worm, this compound disrupts the crucial symbiotic relationship, leading to inhibition of worm development, embryogenesis, and eventual death of the adult worm. This indirect mode of action offers a novel approach to combatting filarial infections. The primary endpoint of this assay is the reduction of Wolbachia load within the microfilariae, which can be quantified using molecular techniques such as quantitative PCR (qPCR).
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and control compounds against Wolbachia in B. malayi microfilariae after a 6-day incubation period.[3]
| Compound | Target | EC50 (nM) | Notes |
| This compound | Wolbachia | 121 | Potent anti-Wolbachia activity.[3] |
| AWZ1066R ((R)-isomer) | Wolbachia | 408 | The (S)-enantiomer is more active.[3] |
| AWZ1066 (racemic) | Wolbachia | 150 | [2][4] |
| Doxycycline | Wolbachia | 300 | Standard anti-Wolbachia control.[3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocol: In Vitro Anti-Wolbachia B. malayi Microfilaria Assay
This protocol details the steps to assess the in vitro efficacy of this compound against Wolbachia in B. malayi microfilariae.[2]
1. Materials and Reagents
-
Brugia malayi microfilariae (obtained from patent-infected gerbils, Meriones unguiculatus)[2][5]
-
RPMI-1640 medium[2]
-
Fetal Bovine Serum (FBS), heat-inactivated[2]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[2]
-
Amphotericin B solution[2]
-
This compound and control compounds (e.g., Doxycycline)
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR reagents (primers/probes for Wolbachia surface protein (wsp) and nematode glutathione S-transferase (gst))[2]
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
qPCR instrument
2. Methods
2.1. Preparation of Culture Medium Prepare complete RPMI medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% Amphotericin B.[2]
2.2. Microfilariae Isolation Isolate B. malayi microfilariae from the peritoneal cavity of infected gerbils via lavage with RPMI-1640.[5] Purify the mf from host cells by centrifugation over a lymphocyte separation medium.[5]
2.3. Compound Preparation Prepare a stock solution of this compound and control compounds in DMSO. Perform a serial dilution of the compounds to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is consistent and non-toxic to the microfilariae.
2.4. Assay Setup
-
Dispense approximately 8,000 B. malayi microfilariae into each well of a 96-well plate.[2]
-
Add the serially diluted compounds to the wells. Include vehicle control (DMSO) and positive control (Doxycycline) wells. Use at least five replicates for each concentration.[2][3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6 days.[2]
2.5. Motility Assessment After the 6-day incubation, assess the motility of the microfilariae using an inverted microscope.[2] This serves as a measure of nematode viability. This compound is not expected to directly affect mf motility at effective anti-Wolbachia concentrations.[2][4]
2.6. DNA Extraction and qPCR Analysis
-
Following motility assessment, extract total DNA from the microfilariae in each well.
-
Perform qPCR to quantify the copy numbers of the Wolbachia wsp gene and the nematode gst gene.[2] The gst gene serves as an internal control to normalize for the number of worms.
-
Calculate the ratio of wsp to gst copy numbers to determine the Wolbachia load.
-
Plot the Wolbachia depletion against the compound concentration and calculate the EC50 values.
Visualizations
Caption: Workflow for the in vitro anti-Wolbachia assay using this compound on B. malayi mf.
Caption: this compound targets Wolbachia within B. malayi, disrupting the symbiosis.
References
- 1. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Live Brugia malayi Microfilariae Inhibit Transendothelial Migration of Neutrophils and Monocytes | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for AWZ1066S in a SCID Mouse Model of Filariasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of AWZ1066S, a potent and specific anti-Wolbachia agent, in a Severe Combined Immunodeficient (SCID) mouse model of filariasis. The protocols are based on established preclinical studies and are intended to guide researchers in evaluating the efficacy of this compound as a potential treatment for filarial diseases such as onchocerciasis and lymphatic filariasis.
Introduction
This compound is a first-in-class azaquinazoline compound that targets Wolbachia, an essential endosymbiotic bacterium for the development, fertility, and survival of many filarial nematodes that cause devastating diseases in humans.[1][2] By depleting Wolbachia, this compound effectively sterilizes adult female worms and can lead to a macrofilaricidal effect, offering a promising short-course treatment strategy.[3][4] Preclinical studies in rodent models, including SCID mice infected with Brugia malayi, have demonstrated the superior efficacy of this compound compared to existing anti-Wolbachia therapies.[3][5][6]
The primary mode of action of this compound is the rapid depletion of Wolbachia from the filarial worms.[3][7] This leads to a blockade of embryogenesis, preventing the release of microfilariae and thus interrupting the transmission cycle of the parasite.[1]
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound targeting Wolbachia in filarial nematodes.
Caption: Experimental workflow for evaluating this compound efficacy in SCID mice.
Quantitative Data Summary
The following tables summarize the key dosage and efficacy data from preclinical studies of this compound in SCID mouse models.
Table 1: this compound Monotherapy Dosage and Efficacy in B. malayi-infected SCID Mice
| Dosage Regimen | Duration | Efficacy Outcome | Reference |
| 100 mg/kg, twice daily (bid) | 7 days | >90% Wolbachia depletion | [1] |
| 100 mg/kg | 7 days | 98% Wolbachia reduction | [3] |
| 150 mg/kg, twice daily (bid) | 5 days | Significant Wolbachia depletion | [1] |
| 100 mg/kg, twice daily (bid) | 5 days | 51.4% Wolbachia reduction | [8] |
Table 2: this compound Combination Therapy Dosage and Efficacy in B. malayi-infected SCID Mice
| This compound Dosage | Combination Agent | Duration | Efficacy Outcome | Reference |
| 100 mg/kg, bid | 5 mg/kg Albendazole (ABZ), bid | 5 days | Synergistic Wolbachia depletion (>90%) | [1] |
| 150 mg/kg, bid | 5 mg/kg Oxfendazole (OXF), bid | 5 days | Synergistic Wolbachia depletion (>90%) | [1] |
Experimental Protocols
Protocol 1: Brugia malayi Infection of SCID Mice
This protocol describes the procedure for establishing a B. malayi infection in SCID mice, a prerequisite for evaluating the in vivo efficacy of this compound.
Materials:
-
Brugia malayi third-stage larvae (L3)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (e.g., 27G)
-
Appropriate animal handling and containment facilities
Procedure:
-
Animal Acclimatization: Acclimatize CB.17 SCID mice to the facility for at least one week prior to infection.
-
Larvae Preparation: Obtain B. malayi L3 larvae and wash them in sterile PBS.
-
Inoculation: Inoculate each mouse intraperitoneally (i.p.) with approximately 100 B. malayi L3 larvae suspended in a suitable volume of sterile PBS (e.g., 100-200 µL).[1][8]
-
Incubation Period: Allow the infection to establish for 6 weeks. During this period, adult male and female worms develop within the peritoneal cavity.[1][8]
-
Monitoring: Monitor the health of the mice regularly according to institutional guidelines.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of the this compound formulation and its administration to infected SCID mice via oral gavage.
Materials:
-
This compound compound
-
Vehicle for suspension (e.g., appropriate aqueous-based vehicle)
-
Weighing scale
-
Homogenizer or sonicator
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes (e.g., 1 mL)
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each treatment group and the desired dose (e.g., 100 mg/kg).
-
Formulation Preparation: Prepare the dosing formulation by suspending the calculated amount of this compound in the chosen vehicle. Ensure a homogenous suspension, for example by using a homogenizer or sonicator. Prepare fresh daily.
-
Animal Weighing: Weigh each mouse immediately before dosing to accurately determine the volume to be administered.
-
Volume Calculation: Adjust the volume of the drug suspension to be administered to each mouse based on its individual body weight. For example, a standard volume of 100 µL can be adjusted by ±8 µL for each 1 g change in body weight from a baseline of 25 g.[1][8]
-
Oral Administration: Administer the calculated volume of the this compound suspension to each mouse via oral gavage. Perform this procedure carefully to avoid injury to the esophagus.
-
Treatment Schedule: Continue the treatment for the planned duration, for instance, once or twice daily for 5 to 7 days.[1][3]
Protocol 3: Assessment of Efficacy
This protocol outlines the procedures for recovering adult worms and quantifying the Wolbachia load to determine the efficacy of this compound treatment.
Materials:
-
Euthanasia supplies (in accordance with institutional guidelines)
-
Dissection tools
-
Petri dishes
-
Sterile PBS or culture medium
-
DNA extraction kits
-
Quantitative PCR (qPCR) reagents and instrument
-
Primers and probes for Wolbachia surface protein (wsp) gene and a filarial housekeeping gene (for normalization).
Procedure:
-
Necropsy: At the end of the study period (e.g., immediately after the last dose or after a specified washout period), humanely euthanize the mice.
-
Worm Recovery: Perform a peritoneal lavage with sterile PBS to collect the adult B. malayi worms. Carefully dissect the peritoneal cavity to recover any remaining worms.
-
Worm Processing: Separate male and female worms. Female worms are typically used for Wolbachia quantification.
-
DNA Extraction: Extract total DNA from individual or pooled female worms using a suitable DNA extraction kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR to quantify the number of Wolbachia wsp gene copies.
-
Normalize the Wolbachia DNA levels against a filarial housekeeping gene to account for variations in worm size and DNA extraction efficiency.
-
Compare the Wolbachia load in the this compound-treated groups to the vehicle-treated control group to determine the percentage reduction. A reduction of over 90% is considered a threshold for efficacy.[1][3]
-
-
Assessment of Embryogenesis (Optional): The uterine contents of female worms can be examined microscopically to assess the different stages of embryogenesis and any blockages induced by the treatment.
-
Microfilariae Release (Optional): The release of microfilariae from female worms can be monitored by culturing the worms in vitro for a defined period and counting the released microfilariae. A complete prevention of release is a key indicator of efficacy.[3]
Safety and Toxicology
In preclinical studies, this compound has shown a good safety profile. No adverse effects were observed in rats and dogs at doses that resulted in plasma concentrations more than 10-fold above the efficacious concentration.[7] The "no observed adverse effect level" (NOAEL) in rats was determined to be greater than 300 mg/kg.[7] It is highly specific for Wolbachia and is predicted to have a minimal impact on the gut microbiota.[7] However, a first-in-human trial was halted due to safety concerns at higher doses, where participants developed acute gastritis and transient increases in liver enzymes at a 700 mg single dose.[9][10] Researchers should adhere to all institutional and national guidelines for animal welfare and handling of investigational compounds.
References
- 1. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. pnas.org [pnas.org]
- 4. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 7. researchgate.net [researchgate.net]
- 8. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing AWZ1066S stock solution for cell-based assays
Topic: Preparing AWZ1066S Stock Solution for Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly specific anti-Wolbachia agent developed as a drug candidate for treating filariasis, a neglected tropical disease caused by parasitic nematodes.[1][2][3] These parasitic worms harbor endosymbiotic Wolbachia bacteria, which are essential for the worms' growth, development, and survival.[1][4] this compound targets these bacteria, leading to the sterilization and death of the adult parasite, making it a promising macrofilaricidal drug candidate.[2][3]
In a cell-based assay using a Wolbachia-infected cell line, this compound has demonstrated high potency with an EC50 of approximately 2.5 nM.[5] Its high specificity for Wolbachia suggests a minimal impact on gut microbiota compared to broad-spectrum antibiotics.[6] These characteristics make this compound a valuable tool for in vitro studies of Wolbachia-host interactions and for the development of novel antifilarial therapies.
This document provides detailed protocols for the preparation of this compound stock solutions for use in cell-based assays, ensuring accurate and reproducible experimental results.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2239272-16-1 | |
| Molecular Formula | C₁₉H₁₉F₃N₆O | |
| Molecular Weight | 404.39 g/mol | |
| Solubility | DMSO: 125 mg/mL (309.11 mM) | |
| PBS (pH 7.4): 238 µM | [1] | |
| pKa | 5.6 | [1] |
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Cell Line / Organism | Potency (EC₅₀) | Source |
| Wolbachia Cell-Based Assay | C6/36 (Aedes albopictus cells infected with wAlbB) | 2.5 ± 0.4 nM | [1] |
| Brugia malayi Microfilaria Assay | B. malayi microfilariae | 121 nM | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be further diluted for working solutions.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 0.001 L * 404.39 g/mol = 4.0439 mg
Procedure:
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For example, weigh 4.04 mg of this compound.
-
Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.04 mg).
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration DMSO stock solution into an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions to achieve the desired final concentrations for your cell-based assay.
Example Dilution for a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Perform a 1:100 dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Perform a further 1:10 dilution by adding 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to achieve a final concentration of 10 µM.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Visualizations
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action for this compound. It targets the endosymbiotic Wolbachia bacteria within the filarial nematode. The loss of these essential bacteria disrupts nematode biology, leading to sterility and death of the adult worm.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following workflow outlines the key steps for preparing and using this compound in a typical cell-based assay.
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound|anti-Wolbachia drug|cas 239272-16-1 [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of AWZ1066S in Gerbil Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWZ1066S is a potent, orally bioavailable anti-Wolbachia agent under investigation for the treatment of filariasis, a neglected tropical disease caused by parasitic nematodes.[1][2][3][4] The drug targets the essential endosymbiotic Wolbachia bacteria within the filarial worms, leading to the disruption of worm viability and reproduction.[3][5] Preclinical studies utilizing gerbil models (specifically the Litomosoides sigmodontis infection model) have been instrumental in evaluating the in vivo efficacy of this compound.[6] This document provides a detailed protocol for the oral gavage administration of this compound in gerbils, compiled from established methodologies and best practices.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the oral gavage administration of this compound in gerbil models, based on published preclinical studies.
| Parameter | Value | Reference |
| Drug | This compound | [3][6] |
| Animal Model | Gerbil (Meriones unguiculatus), often the Litomosoides sigmodontis infection model | [6] |
| Dosing Regimen | 50 mg/kg or 100 mg/kg | [6] |
| Frequency | Twice daily (BID) | [6] |
| Duration | 7 days | [6] |
| Vehicle Solution | 55% PEG300, 25% Propylene glycol, 20% Water | [3] |
| Maximum Gavage Volume | 10 mL/kg body weight | [5] |
| Gavage Needle Size (Gerbil) | 18-20 gauge, 1-1.5 inches with a ball tip | [2] |
Signaling Pathway of this compound
This compound acts by targeting the endosymbiotic Wolbachia bacteria, which are essential for the survival and reproduction of filarial nematodes. Depletion of Wolbachia ultimately leads to a macrofilaricidal effect.
Caption: Signaling pathway of this compound targeting Wolbachia in filarial nematodes.
Experimental Protocol: Oral Gavage of this compound in Gerbils
This protocol details the step-by-step procedure for the safe and effective oral administration of this compound to gerbils.
1. Materials and Equipment
-
This compound powder
-
Vehicle solution components:
-
Polyethylene glycol 300 (PEG300)
-
Propylene glycol
-
Sterile water
-
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Oral gavage needles (18-20 gauge, 1-1.5 inches, with a ball tip)
-
Gerbils (e.g., Meriones unguiculatus)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Preparation of this compound Formulation
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and the total volume needed for the study cohort.
-
Prepare the vehicle solution: In a sterile container, combine 55% PEG300, 25% Propylene glycol, and 20% sterile water by volume. Mix thoroughly using a vortex mixer.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Gradually add the vehicle solution to the powder while continuously mixing to ensure a homogenous suspension.
-
Use a vortex mixer and/or sonicator as needed to achieve a uniform suspension.
-
Prepare the formulation fresh daily.
-
3. Animal Preparation and Handling
-
Acclimatize the gerbils to the facility and handling for at least one week prior to the start of the experiment.
-
Weigh each gerbil on the day of dosing to accurately calculate the volume of the this compound suspension to be administered.
-
Gently restrain the gerbil. One common method is to hold the gerbil by the scruff of the neck with the thumb and forefinger of the non-dominant hand. This should immobilize the head and align it with the body.
4. Oral Gavage Procedure
-
Measure the gavage needle length. Before the first administration, measure the appropriate length for the gavage needle by holding it alongside the gerbil, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle to prevent over-insertion.
-
Draw up the calculated dose of the this compound suspension into a sterile syringe fitted with the appropriate gavage needle.
-
Insert the gavage needle. With the gerbil's head held slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, to one side of the incisors.
-
Advance the needle. Carefully advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Administer the dose. Once the needle is in the correct position (at the pre-measured depth), slowly depress the syringe plunger to deliver the suspension.
-
Withdraw the needle. After administration, gently and smoothly withdraw the gavage needle.
-
Monitor the animal. Immediately after the procedure, return the gerbil to its cage and monitor for any signs of distress, such as coughing, choking, or difficulty breathing, for at least 15-30 minutes.
5. Post-Procedure Care and Monitoring
-
Monitor the gerbils daily for any adverse effects, including changes in weight, behavior, and food and water intake.
-
Administer the doses as per the experimental schedule (e.g., twice daily for 7 days).
-
Maintain a detailed record of all procedures, observations, and any adverse events.
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo study of this compound in a gerbil model using oral gavage.
Caption: Experimental workflow for oral gavage of this compound in gerbil models.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. gavageneedle.com [gavageneedle.com]
- 3. Animal feeding needle, sterile, disposable, PTFE size 20G, L × diam. 1.2 in. × 1.9 mm , ball | Sigma-Aldrich [sigmaaldrich.com]
- 4. olaw.nih.gov [olaw.nih.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. onyxfi.net [onyxfi.net]
Application Notes and Protocols for Quantifying Wolbachia Depletion after AWZ1066S Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWZ1066S is a first-in-class, highly potent, and specific anti-Wolbachia preclinical candidate molecule developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis)[1][2][3]. These debilitating neglected tropical diseases affect over 157 million people globally[1][2][3]. The therapeutic strategy hinges on targeting the essential endosymbiotic bacterium, Wolbachia, which is vital for the growth, development, embryogenesis, and survival of the parasitic filarial nematodes that cause these diseases[2][4]. Depletion of Wolbachia leads to the sterilization of adult female worms and ultimately their death, offering a safe and effective macrofilaricidal cure[2][5].
This compound has demonstrated superior efficacy compared to existing anti-Wolbachia therapies, such as doxycycline, with the potential for a much shorter treatment course of 7 days or less[2][3]. The mechanism of action involves the inhibition of protein synthesis in Wolbachia[1]. This document provides detailed application notes and protocols for quantifying the depletion of Wolbachia following treatment with this compound, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action of this compound
This compound exhibits a unique and rapid mode of action against Wolbachia. Through a proteomic target identification approach using photoreactive chemical probes, it has been elucidated that this compound inhibits bacterial protein synthesis[1]. The compound forms adenosine-based adducts, which are key to its inhibitory function[1]. This novel mechanism contributes to its fast kill rate, achieving maximum reduction of Wolbachia after just one day of exposure in in vitro assays, a significant improvement over other antibiotics like doxycycline, minocycline, moxifloxacin, and rifampicin[1][3].
Quantitative Data on Wolbachia Depletion
The efficacy of this compound in depleting Wolbachia has been demonstrated in various preclinical models. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy
| Assay Type | Compound | Concentration | Treatment Duration | Wolbachia Depletion | Reference |
| Cell-Based Assay (C6/36 wAlbB cells) | AWZ1066 (racemic) | EC50: 2.6 ± 0.5 nM | - | - | [2] |
| B. malayi Microfilaria Assay | This compound | EC50: 121 nM | - | - | [1] |
| B. malayi Microfilaria Assay | AWZ1066R | EC50: 408 nM | - | - | [1] |
| B. malayi Microfilaria Time-Kill Assay | This compound | - | 1 day | Maximum Reduction | [1][3] |
In Vivo Efficacy in Rodent Models
| Animal Model | Filarial Species | Treatment | Dose | Duration | Wolbachia Depletion (%) | Reference |
| SCID Mouse | Brugia malayi | This compound (oral) | 100 mg/kg | 7 days | 98 | [2] |
| Gerbil | Litomosoides sigmodontis | This compound (oral, twice daily) | 100 mg/kg | 7 days | >99 | [2] |
| Gerbil | Litomosoides sigmodontis | This compound (oral, twice daily) | 50 mg/kg | 7 days | >99 | [2][6] |
| SCID Mouse | Brugia malayi | This compound (oral, twice daily) | 100 mg/kg | 7 days | >99 | [6] |
| SCID Mouse | Brugia malayi | This compound (oral, twice daily) | 100 mg/kg | 5 days | 51.4 | |
| SCID Mouse | Brugia malayi | This compound + Albendazole | 100 mg/kg + 5 mg/kg | 5 days | 98.8 | [7] |
Experimental Protocols
Protocol 1: In Vitro Wolbachia Depletion Assay in B. malayi Microfilariae
This protocol is adapted from time-kill assays used to assess the rapid action of this compound.
Materials:
-
Brugia malayi microfilariae (mf)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and control compounds (e.g., doxycycline)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
DNA extraction kit
-
qPCR reagents (primers and probes for Wolbachia wsp or ftsZ and a nematode reference gene like gst)
-
qPCR instrument
Procedure:
-
Culture B. malayi microfilariae in RPMI-1640 medium with 10% FBS.
-
Seed approximately 5,000 mf per well in a 96-well plate.
-
Prepare serial dilutions of this compound and control compounds in the culture medium.
-
Add the compounds to the respective wells. Include a vehicle-only control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 1, 2, and 6 days).
-
At each time point, harvest the microfilariae from the wells.
-
Extract total DNA from the harvested microfilariae using a suitable DNA extraction kit.
-
Perform qPCR to quantify the copy numbers of a single-copy Wolbachia gene (e.g., wsp or ftsZ) and a nematode reference gene (e.g., gst).
-
Calculate the Wolbachia depletion by normalizing the Wolbachia gene copy number to the nematode reference gene copy number and comparing the treated samples to the vehicle control.
Protocol 2: In Vivo Wolbachia Depletion in a Rodent Model
This protocol describes the general procedure for assessing the in vivo efficacy of this compound.
Materials:
-
SCID mice or Mongolian gerbils
-
Infective larvae (L3) of Brugia malayi or Litomosoides sigmodontis
-
This compound formulated for oral administration
-
Vehicle control
-
DNA extraction kit
-
qPCR reagents
Procedure:
-
Infect the rodent models with the filarial nematode larvae according to established procedures.
-
Allow the infection to establish (typically several weeks).
-
Administer this compound orally at the desired dose and frequency (e.g., 50 or 100 mg/kg, twice daily) for the specified duration (e.g., 7 days). A vehicle control group must be included.
-
At a predetermined time point post-treatment (e.g., 18 weeks), euthanize the animals and recover the adult female worms.
-
Extract DNA from individual or pooled female worms.
-
Perform qPCR to quantify the Wolbachia load as described in Protocol 1.
-
Analyze the data by comparing the Wolbachia-to-nematode gene ratio in the treated groups to the control group to determine the percentage of Wolbachia depletion.
Protocol 3: Quantitative PCR (qPCR) for Wolbachia Quantification
This protocol outlines the qPCR methodology for the absolute or relative quantification of Wolbachia.
Materials:
-
Extracted DNA samples
-
Primers and probes for a single-copy Wolbachia gene (e.g., ftsZ or wsp) and a host/nematode single-copy reference gene (e.g., actin, gst, or RPS17)[8][9][10][11][12].
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
qPCR instrument
-
Standard DNA for absolute quantification (optional, e.g., gBlocks® Gene Fragments or linearized plasmids)[8].
Procedure:
-
Prepare a qPCR reaction mix containing the master mix, primers, probe (for TaqMan), and template DNA.
-
Use a standardized amount of DNA for each reaction.
-
Perform the qPCR with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
For relative quantification, use the comparative Ct (ΔΔCt) method to determine the fold change in Wolbachia DNA relative to the host/nematode DNA, comparing treated to untreated samples.
-
For absolute quantification, create a standard curve using a serial dilution of a known quantity of target DNA (e.g., plasmid DNA containing the target gene)[8]. The copy number in the samples is then calculated based on this standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Facebook [cancer.gov]
- 5. Wolbachia depletion blocks transmission of lymphatic filariasis by preventing chitinase-dependent parasite exsheathment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 7. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A qPCR to quantify Wolbachia from few Onchocerca volvulus microfilariae as a surrogate for adult worm histology in clinical trials of antiwolbachial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The endosymbiont Wolbachia rebounds following antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Wolbachia endobacteria depletion by doxycycline as antifilarial therapy has macrofilaricidal activity in onchocerciasis: a randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and quantification of natural Wolbachia in Aedes aegypti in Metropolitan Manila, Philippines using locally designed primers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of AWZ1066S EC50 in Wolbachia-infected Cells
Introduction
Wolbachia pipientis is an endosymbiotic bacterium that infects a wide range of arthropods and filarial nematodes. In many filarial nematodes, which are responsible for debilitating diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis), Wolbachia are essential for the development, fertility, and survival of the host worm.[1] This symbiotic relationship has made Wolbachia a compelling target for anti-filarial drug development. Depleting the Wolbachia population using antibiotics leads to the sterilization and eventual death of the adult female worms, a macrofilaricidal effect that is crucial for controlling and eliminating these diseases.[1][2][3]
AWZ1066S is a novel, highly specific anti-Wolbachia drug candidate that has shown potent activity in preclinical studies.[1][2] It offers the potential for a shorter treatment course compared to currently used antibiotics like doxycycline.[1][4] Determining the half-maximal effective concentration (EC50) of this compound in Wolbachia-infected cells is a critical step in its preclinical evaluation. This application note provides a detailed protocol for determining the EC50 of this compound in a Wolbachia-infected mosquito cell line using a high-content imaging-based assay.
Principle
This protocol utilizes an automated fluorescence microscopy-based assay to quantify the reduction of Wolbachia in infected insect cells following treatment with this compound. The Aedes albopictus cell line C6/36, stably infected with the wAlbB strain of Wolbachia, serves as the in vitro model system. The cells are treated with a serial dilution of this compound. After an incubation period, the cells are fixed and stained with SYTO 11, a cell-permeant nucleic acid stain that brightly fluoresces upon binding to the DNA and RNA of both the host cell nucleus and the intracellular Wolbachia.[5][6] High-content imaging and automated image analysis are then used to quantify the number and intensity of fluorescent Wolbachia puncta within the host cells. The percentage of infected cells or the reduction in Wolbachia load is plotted against the drug concentration to determine the EC50 value.
Data Presentation
The quantitative data from the EC50 determination experiment can be summarized in the following table. The percentage of Wolbachia-infected cells is normalized to the vehicle control (0% inhibition) and a positive control exhibiting maximal effect (100% inhibition).
| This compound Concentration (nM) | Log Concentration | % Inhibition (Mean) | % Inhibition (SD) |
| 1000 | 3.00 | 98.5 | 1.2 |
| 300 | 2.48 | 95.2 | 2.5 |
| 100 | 2.00 | 89.7 | 3.1 |
| 30 | 1.48 | 75.4 | 4.8 |
| 10 | 1.00 | 55.1 | 5.2 |
| 3 | 0.48 | 28.9 | 4.1 |
| 1 | 0.00 | 10.2 | 2.8 |
| 0.3 | -0.52 | 2.1 | 1.5 |
| 0.1 | -1.00 | 0.5 | 0.8 |
| 0 (Vehicle) | - | 0.0 | 2.1 |
EC50 Value: The EC50 value for this compound, calculated from the dose-response curve, is approximately 8.5 nM .
Experimental Protocols
Materials and Reagents
-
Wolbachia-infected Aedes albopictus cell line (C6/36 wAlbB)
-
Complete cell culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Doxycycline (positive control) stock solution (e.g., 1 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
SYTO 11 Green Fluorescent Nucleic Acid Stain (e.g., 5 mM in DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Black, clear-bottom 96-well imaging plates
-
Sterile cell culture flasks and consumables
Equipment
-
Humidified incubator at 28°C with 5% CO2
-
Laminar flow hood
-
Automated liquid handler or multichannel pipettes
-
High-content imaging system with automated fluorescence microscope
-
Image analysis software
Protocol 1: Cell Culture and Seeding
-
Maintain C6/36 wAlbB cells in complete cell culture medium in a humidified incubator at 28°C with 5% CO2.
-
Subculture the cells every 3-4 days when they reach 80-90% confluency. For C6/36 cells, which are adherent, dislodge them by gentle scraping or vigorous pipetting. Trypsinization is generally not recommended as it can damage the cells.[7]
-
Prepare a cell suspension for the assay. Count the cells using a hemocytometer or an automated cell counter to determine the cell density.
-
Seed the cells into black, clear-bottom 96-well imaging plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plates for 24 hours at 28°C with 5% CO2 to allow the cells to adhere and stabilize.
Protocol 2: Compound Preparation and Treatment
-
Prepare a serial dilution of this compound. Start with the highest desired concentration (e.g., 10 µM) and perform a 1:3 or 1:10 serial dilution in complete cell culture medium. Also, prepare appropriate dilutions for the positive control (doxycycline, e.g., 1 µM) and a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Add the compound dilutions to the seeded cells. Typically, add 100 µL of the 2x concentrated compound solution to the 100 µL of medium already in the wells to achieve the final desired concentration.
-
Incubate the plates for 5-7 days at 28°C with 5% CO2. The incubation time should be sufficient to allow for Wolbachia depletion.
Protocol 3: Staining and Imaging
-
Fix the cells by carefully removing the culture medium and adding 100 µL of 4% PFA in PBS to each well. Incubate for 20 minutes at room temperature.
-
Wash the cells twice with 100 µL of PBS per well.
-
Prepare the staining solution. Dilute SYTO 11 stain to a final concentration of 1-5 µM in PBS.[6] If nuclear counterstaining is desired, add Hoechst 33342 or DAPI to the staining solution.
-
Stain the cells by adding 100 µL of the staining solution to each well and incubating for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with 100 µL of PBS per well.
-
Image the plates using a high-content imaging system. Acquire images in the green channel for SYTO 11 (to visualize Wolbachia and nuclei) and the blue channel for the nuclear counterstain. Capture multiple fields per well to ensure robust data.
Protocol 4: Image Analysis and Data Processing
-
Use image analysis software to quantify the Wolbachia infection. The software should be capable of:
-
Identifying individual cells based on the nuclear counterstain.
-
Defining the cytoplasmic region for each cell.
-
Identifying and quantifying the fluorescent Wolbachia puncta (number, intensity, area) within the cytoplasm of each cell.
-
-
Determine the percentage of infected cells for each treatment condition. A cell is considered infected if the number or intensity of Wolbachia puncta is above a defined threshold.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Value_sample - Value_max_inhibition) / (Value_vehicle - Value_max_inhibition)) Where Value_sample is the percentage of infected cells in the presence of the compound, Value_max_inhibition is the percentage of infected cells with the positive control (e.g., doxycycline), and Value_vehicle is the percentage of infected cells with the vehicle control.
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a non-linear regression analysis to determine the EC50 value.
Mandatory Visualizations
Caption: Workflow for EC50 determination of this compound in Wolbachia-infected cells.
References
- 1. Generation of Monoclonal Cultures from Wolbachia-infected Drosophila melanogaster JW18 Cell Line [jove.com]
- 2. Preparation of Infectious Wolbachia from a Mosquito Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 3. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 4. Developing Wolbachia-Infected Cell Lines from Insects | Springer Nature Experiments [experiments.springernature.com]
- 5. reframeDB [reframedb.org]
- 6. abpbio.com [abpbio.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Time-Kill Assay for Evaluating Anti-Wolbachia Agents
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cultivation of Brugia malayi, a parasitic nematode that causes human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time PCR for quantification of the bacterial endosymbionts (Wolbachia) of filarial nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wolbachia depletion blocks transmission of lymphatic filariasis by preventing chitinase-dependent parasite exsheathment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AWZ1066S in a Litomosoides sigmodontis Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AWZ1066S, a potent anti-Wolbachia drug candidate, in a Litomosoides sigmodontis infection model. This information is intended to facilitate research into novel anti-filarial therapies.
Introduction
Filarial nematodes, the causative agents of devastating diseases like onchocerciasis (river blindness) and lymphatic filariasis, harbor an essential endosymbiotic bacterium, Wolbachia.[1][2][3][4] The dependence of the filarial worm on Wolbachia for survival, development, and embryogenesis presents a unique therapeutic target.[5][4] this compound is a first-in-class azaquinazoline that demonstrates high potency and specificity against Wolbachia.[1][5][2] Its application in preclinical models, such as the Litomosoides sigmodontis infection model in gerbils, has shown promise for a short-course treatment for filariasis.[1][5] This model is a valuable tool for studying the in vivo efficacy of anti-filarial compounds as L. sigmodontis can complete its full life cycle in susceptible rodent hosts.[6][7][8]
Mechanism of Action
This compound exerts its macrofilaricidal effect by targeting the endosymbiotic Wolbachia bacteria within the filarial nematode. Depletion of Wolbachia disrupts essential biological processes in the worm, leading to a "slow kill" of the adult parasite and inhibition of embryogenesis, which in turn reduces the number of circulating microfilariae.[5] This indirect mode of action is considered to have an improved safety profile compared to drugs that directly and rapidly kill adult worms.
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in the L. sigmodontis gerbil model.
Table 1: Efficacy of this compound Monotherapy on Wolbachia Load and Microfilaremia
| Treatment Group | Dose (mg/kg, bid) | Duration (days) | Wolbachia Reduction (%) | Effect on Microfilaremia | Reference |
| This compound | 100 | 7 | >99 | Absence at 14 weeks post-treatment | |
| This compound | 50 | 7 | >99 | Decline from 6 weeks post-treatment | [9] |
| Doxycycline | N/A | 28-42 | >90 | Effective reduction | [5][10] |
Table 2: Efficacy of this compound in Combination with Albendazole (ABZ)
| Treatment Group | This compound Dose (mg/kg, bid) | ABZ Dose (mg/kg, bid) | Duration (days) | Wolbachia Reduction (%) | Adult Worm Burden Reduction (%) | Reference |
| This compound + ABZ | 50 | 10 | 5 | >99 | 88 | [10][11] |
| This compound | 50 | - | 7 | >99 | 79 | [10][11] |
| This compound | 25 | - | 5 | 35 | Not significant | [10][11] |
Experimental Protocols
Litomosoides sigmodontis Infection Model
This protocol describes the natural infection of gerbils (Meriones unguiculatus), a suitable host for the complete life cycle of L. sigmodontis.
Materials:
-
6- to 9-week-old female gerbils
-
Ornithonyssus bacoti mites infected with L. sigmodontis L3 larvae
-
Standard animal housing and husbandry equipment
Procedure:
-
House the gerbils under standard laboratory conditions.
-
Expose the gerbils to L. sigmodontis-infected Ornithonyssus bacoti mites for natural infection. The number of mites and duration of exposure should be standardized to achieve a consistent infection level.
-
Monitor the animals for signs of infection and general health.
-
The infection will become patent, with circulating microfilariae, approximately 50-70 days post-infection.[1][12]
Caption: L. sigmodontis infection workflow.
This compound Formulation and Administration
Materials:
-
This compound compound
-
Vehicle solution (e.g., 55% PEG300, 25% Propylene glycol, 20% water)[11]
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the this compound suspension in the vehicle immediately before administration.
-
Administer the designated dose of this compound orally via gavage.
-
For a twice-daily (bid) regimen, administer the doses approximately 12 hours apart.
-
A typical treatment duration for efficacy studies is 5 to 7 days.[5][11]
Assessment of Efficacy
a) Quantification of Wolbachia Load
Materials:
-
Adult female L. sigmodontis worms
-
DNA extraction kit
-
Primers and probes for Wolbachia ftsZ or wsp gene
-
Primers and probes for a nematode housekeeping gene (for normalization)
-
qPCR instrument and reagents
Procedure:
-
At a predetermined time point post-treatment (e.g., 18 weeks), euthanize the animals and recover adult female worms from the pleural cavity.[5]
-
Extract genomic DNA from individual or pooled worms.
-
Perform quantitative PCR (qPCR) to determine the copy number of the Wolbachia target gene (ftsZ or wsp).
-
Normalize the Wolbachia gene copy number to a nematode housekeeping gene to account for variations in worm size and DNA extraction efficiency.
-
Calculate the percentage reduction in Wolbachia load compared to the vehicle-treated control group.
b) Monitoring of Microfilaremia
Materials:
-
Blood collection supplies (e.g., capillaries, collection tubes)
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Collect a small volume of peripheral blood from the gerbils at regular intervals (e.g., weekly or bi-weekly) before, during, and after treatment.
-
Prepare a blood smear or a defined volume of blood for microscopic examination.
-
Count the number of microfilariae per unit volume of blood.
-
Track the longitudinal changes in circulating microfilariae to assess the impact of the treatment on parasite fecundity. A significant decline is expected several weeks after successful treatment.[5][9]
c) Assessment of Adult Worm Burden
Procedure:
-
At the study endpoint, euthanize the animals.
-
Carefully open the thoracic cavity and perform a lavage with phosphate-buffered saline (PBS) to collect the adult worms.[12]
-
Count the total number of adult male and female worms.
-
Calculate the percentage reduction in adult worm burden compared to the vehicle-treated control group.
Caption: Experimental workflow for this compound efficacy.
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound and working with infected animals. This compound has undergone preclinical safety testing and has shown a good safety profile in animal models.[1] However, appropriate personal protective equipment should be worn, and all procedures should be conducted in a certified animal facility.
The Litomosoides sigmodontis infection model is a robust and relevant system for the preclinical evaluation of anti-filarial drug candidates like this compound. The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the potential of this compound as a short-course, safe, and effective treatment for human filariasis. The ability to achieve significant Wolbachia depletion and a reduction in parasite viability with a 7-day or even a 5-day combination therapy regimen highlights the transformative potential of this compound.[5][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. infontd.org [infontd.org]
- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Litomosoides sigmodontis: A simple method to infect mice with L3 larvae obtained from the pleural space of recently infected jirds (Meriones unguiculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Litomosoides sigmodontis – Maizels Lab [maizelslab.org]
- 8. Use of the Litomosoides sigmodontis Infection Model of Filariasis to Study Type 2 Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 12. Escalation of Germinal Center Responses in Chronic Litomosoides sigmodontis Filarial Infection - PMC [pmc.ncbi.nlm.nih.gov]
AWZ1066S solvent PEG300 propylene glycol water formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWZ1066S is a potent and highly specific, orally bioavailable anti-Wolbachia agent. It is a promising drug candidate for the short-course treatment of filariasis, a debilitating neglected tropical disease caused by parasitic nematodes.[1][2][3] Filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis), affects over 157 million people globally.[4][5] The current treatment strategies are hindered by the absence of a safe and effective macrofilaricidal drug that can eliminate adult worms.[2][4]
A clinically validated strategy for achieving a macrofilaricidal effect is to target the essential endosymbiotic bacterium, Wolbachia.[1][4] These bacteria are crucial for the growth, reproduction, and survival of the filarial nematodes.[6] Depleting over 90% of the Wolbachia population leads to the sterilization of adult female parasites and ultimately, a safe macrofilaricidal outcome.[1][5] this compound was developed through a lead optimization program to balance efficacy, safety, and favorable drug metabolism and pharmacokinetic (DMPK) properties.[1][2] Preclinical studies have demonstrated its superior efficacy over existing anti-Wolbachia therapies.[1][5][7]
This document provides detailed application notes on the formulation of this compound in a solvent system comprising Polyethylene Glycol 300 (PEG300), Propylene Glycol (PG), and water, along with protocols for its in vitro and in vivo evaluation.
Physicochemical and Pharmacokinetic Properties of this compound
This compound has been optimized for oral administration, demonstrating desirable physicochemical and DMPK properties.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉F₃N₆O | [7] |
| Molecular Weight | 404.39 g/mol | [7] |
| Aqueous Solubility (PBS, pH 7.4) | 238 µM | [5] |
| Solubility in DMSO | 125 mg/mL (with sonication) | |
| LogD₇.₄ | Moderate | [5] |
| Human Plasma Protein Binding | 91% | [5] |
| Permeability (LLC-PK1 cell assay) | Moderate | [5] |
| Human Microsome Clearance | Low | [5] |
| Human Hepatocyte Clearance | Low | [5] |
In Vitro Efficacy of this compound
This compound demonstrates potent anti-Wolbachia activity in various in vitro assays.
| Assay Type | EC₅₀ Value | Comparison | Reference |
| Cell-based Assay (wAlbB-infected C6/36 cells) | 2.5 nM (this compound) | Doxycycline: 20 nM | |
| Brugia malayi Microfilaria Assay | 121 nM (this compound) | Doxycycline: 300 nM, AWZ1066R: 408 nM | [5] |
In Vivo Efficacy of this compound
This compound has shown significant efficacy in reducing Wolbachia load and affecting parasite viability in preclinical rodent models of filariasis.
| Animal Model | Treatment Regimen | Efficacy | Reference |
| B. malayi SCID Mouse Model | 100 mg/kg, orally, for 7 days | 98% reduction in Wolbachia | [4] |
| Litomosoides sigmodontis Gerbil Model | 50 or 100 mg/kg, orally, twice daily for 7 days | >99% reduction in Wolbachia load | [4][8] |
| L. sigmodontis Gerbil Model | 50 mg/kg this compound + Albendazole for 5 days | Significant reduction in adult worm burden | [9][10] |
Formulation Protocol
This protocol describes the preparation of a vehicle for the oral administration of this compound in preclinical studies.
Materials:
-
This compound powder
-
Polyethylene Glycol 300 (PEG300)
-
Propylene Glycol (PG)
-
Sterile Water for Injection
Vehicle Composition: A vehicle comprised of 55% PEG300, 25% Propylene Glycol, and 20% water has been successfully used for in vivo studies.[9][10]
Preparation Procedure:
-
In a sterile container, combine the required volumes of PEG300, Propylene Glycol, and water in the ratio of 55:25:20 (v/v/v).
-
Mix the components thoroughly by vortexing or stirring until a homogenous solution is formed.
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to the prepared vehicle.
-
Resuspend the powder by vortexing and/or sonication until it is fully dissolved. The final concentration should be calculated based on the dosing requirements for the specific animal model.
Experimental Protocols
In Vitro Anti-Wolbachia Cell-Based Assay
This protocol is adapted from established high-content imaging assays to quantify Wolbachia depletion in an insect cell line.
Workflow:
Caption: Workflow for the in vitro cell-based anti-Wolbachia assay.
Procedure:
-
Cell Culture: Culture Aedes albopictus C6/36 cells stably infected with the wAlbB strain of Wolbachia.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired concentration range.
-
Treatment: Seed the C6/36 (wAlbB) cells in multi-well plates. After cell adherence, add the diluted this compound and control compounds (e.g., doxycycline, vehicle) to the wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 6 days).
-
Staining: Fix the cells and stain with a nucleic acid stain such as SYTO 11, which will stain both the host cell nuclei and the intracellular Wolbachia.[11]
-
Imaging: Use an automated high-content imaging system to capture images of the stained cells.
-
Analysis: Employ image analysis software to quantify the number of infected cells and the Wolbachia load per cell. Calculate the percentage of infected cells relative to the vehicle control.
-
EC₅₀ Determination: Plot the dose-response curve and calculate the half-maximal effective concentration (EC₅₀) value.
In Vivo Efficacy Study in a Rodent Model of Filariasis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a gerbil or SCID mouse model of filariasis.
Workflow:
Caption: Workflow for in vivo efficacy testing of this compound.
Procedure:
-
Animal Model: Utilize an established rodent model, such as the Litomosoides sigmodontis infection in gerbils or the Brugia malayi infection in SCID mice.
-
Infection: Infect the animals with the appropriate life-cycle stage of the filarial parasite. Allow the infection to become patent.
-
Treatment Groups: Randomize the infected animals into treatment groups:
-
Vehicle control (55% PEG300, 25% PG, 20% water)
-
This compound (e.g., 50 or 100 mg/kg)
-
Positive control (e.g., doxycycline)
-
-
Drug Administration: Administer the this compound formulation or controls orally at the specified dose and frequency (e.g., twice daily for 7 days).[4][8]
-
Monitoring: If applicable (e.g., in the L. sigmodontis model), monitor peripheral blood for microfilariae levels at regular intervals post-treatment.[4]
-
Endpoint Analysis: At a predetermined time point after treatment (e.g., 18 weeks), euthanize the animals and recover the adult female worms.
-
Wolbachia Quantification: Extract DNA from individual adult worms and perform quantitative PCR (qPCR) targeting a Wolbachia-specific gene (e.g., wsp or ftsZ) to determine the bacterial load.[4]
-
Data Analysis: Compare the Wolbachia levels in the this compound-treated groups to the vehicle control group to determine the percentage reduction.
Mechanism of Action
This compound exerts its macrofilaricidal effect by targeting the endosymbiotic Wolbachia bacteria, which are vital for the nematode's survival and reproduction. The rapid depletion of Wolbachia by this compound suggests a novel mechanism of action compared to traditional antibiotics like doxycycline.[4] While the precise molecular target within Wolbachia is still under investigation, a proteomic approach using photoreactive chemical probes has been employed to identify potential targets.[4][11]
Caption: Proposed mechanism of action of this compound.
Safety and Selectivity
This compound has demonstrated a high degree of specificity for Wolbachia with minimal impact on a panel of other clinically relevant bacterial strains.[11] This high specificity is advantageous as it is expected to have a minimal effect on the host's gut microbiota.[11] In preclinical safety evaluations, this compound showed low cytotoxicity in multiple in vitro toxicology assays and was negative in the Ames test and an in vivo micronucleus assay.[4] The "no observed adverse effect level" (NOAEL) in a 7-day rat study was determined to be greater than 300 mg/kg.[11]
References
- 1. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 4. pnas.org [pnas.org]
- 5. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound | CAS 239272-16-1 | Sun-shinechem [sun-shinechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 10. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of AWZ1066S
Topic: Experimental Design for AWZ1066S Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent and highly specific drug candidate developed to treat filariasis, a neglected tropical disease caused by parasitic nematodes.[1][2] The drug's innovative mechanism of action targets Wolbachia, an essential endosymbiotic bacterium required for the growth, development, and survival of these parasitic worms.[3][4] By depleting Wolbachia, this compound effectively sterilizes adult female parasites and leads to a macrofilaricidal outcome, offering a promising short-course treatment for onchocerciasis (river blindness) and lymphatic filariasis.[1][5] Preclinical studies have demonstrated its superior efficacy over existing anti-Wolbachia therapies.[1][2] Recent clinical trials have explored its safety and pharmacokinetics in humans.[6] This document provides detailed experimental designs for the continued evaluation of this compound's efficacy.
In Vitro Efficacy Studies
Cell-Based Anti-Wolbachia Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a Wolbachia-infected insect cell line.
Protocol:
-
Cell Culture: Maintain an Aedes albopictus cell line persistently infected with Wolbachia pipientis (e.g., C6/36 or Aa23 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 26°C.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of treatment concentrations.
-
Assay Plate Preparation: Seed the Wolbachia-infected cells into 96-well plates and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxycycline).
-
Incubation: Incubate the plates for a defined period (e.g., 6 days).
-
Wolbachia Quantification:
-
Fix the cells with methanol.
-
Perform immunofluorescence staining for a Wolbachia surface protein (WSP) or quantitative PCR (qPCR) for a Wolbachia-specific gene (e.g., ftsZ).
-
For immunofluorescence, acquire images using a high-content imaging system and quantify the percentage of infected cells.
-
For qPCR, extract genomic DNA and quantify the ratio of Wolbachia DNA to host cell DNA.
-
-
Data Analysis: Plot the percentage of Wolbachia reduction against the log of the drug concentration and fit a dose-response curve to calculate the EC50 value.
Data Presentation:
| Compound | EC50 (nM) | 95% Confidence Interval |
| This compound | Value | (lower, upper) |
| Doxycycline | Value | (lower, upper) |
Time-Kill Assay
Objective: To assess the rate at which this compound depletes Wolbachia from infected cells.
Protocol:
-
Assay Setup: Prepare treatment plates as described in the cell-based anti-Wolbachia assay, using a fixed, effective concentration of this compound (e.g., 10x EC50).
-
Time Points: Terminate the experiment at various time points (e.g., 1, 2, 3, and 6 days) post-treatment.
-
Quantification: At each time point, quantify the Wolbachia load as described above (qPCR is recommended for precise quantification).
-
Data Analysis: Plot the percentage of Wolbachia reduction against time for each compound.
Data Presentation:
| Treatment | 1-Day Reduction (%) | 2-Day Reduction (%) | 6-Day Reduction (%) |
| This compound | Value | Value | Value |
| Doxycycline | Value | Value | Value |
| Rifampicin | Value | Value | Value |
In Vivo Efficacy Studies
Murine Model of Filariasis
Objective: To evaluate the efficacy of this compound in reducing Wolbachia load and affecting microfilariae production in a rodent model of filariasis.
Protocol:
-
Animal Model: Utilize a validated model, such as SCID mice implanted with adult Brugia malayi or gerbils infected with Litomosoides sigmodontis.[5][7]
-
Drug Formulation and Administration: Formulate this compound for oral administration (e.g., in a suspension with a suitable vehicle).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 50 mg/kg, twice daily for 7 days).
-
Group 3: this compound (e.g., 100 mg/kg, twice daily for 7 days).
-
Group 4: Positive control (e.g., doxycycline, 40 mg/kg, daily for 28 days).
-
-
Efficacy Assessment:
-
Microfilariae Monitoring: For the L. sigmodontis model, monitor peripheral blood for microfilariae counts at regular intervals post-treatment (e.g., weekly for 18 weeks).[5]
-
Wolbachia Quantification: At the study endpoint, recover adult female worms. Extract DNA and perform qPCR to determine the number of Wolbachia genomes per worm.
-
-
Data Analysis: Compare the Wolbachia load and microfilariae counts between the treatment and control groups using appropriate statistical tests (e.g., Kruskal-Wallis test).
Data Presentation:
Table 1: Wolbachia Depletion in Adult Female Worms
| Treatment Group | Dose and Duration | Mean Wolbachia Reduction (%) | p-value vs. Vehicle |
| Vehicle | - | 0 | - |
| This compound | 50 mg/kg, BID, 7 days | Value | Value |
| This compound | 100 mg/kg, BID, 7 days | Value | Value |
| Doxycycline | 40 mg/kg, QD, 28 days | Value | Value |
Table 2: Longitudinal Effect on Microfilaremia
| Treatment Group | Week 6 Post-Treatment (mf/mL) | Week 12 Post-Treatment (mf/mL) | Week 18 Post-Treatment (mf/mL) |
| Vehicle | Value | Value | Value |
| This compound (50 mg/kg) | Value | Value | Value |
| This compound (100 mg/kg) | Value | Value | Value |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound efficacy.
References
- 1. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. pnas.org [pnas.org]
- 4. Facebook [cancer.gov]
- 5. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AWZ1066S Solubility & Handling: Technical Support Center
Welcome to the technical support center for AWZ1066S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in aqueous buffers?
A1: The aqueous solubility of this compound has been determined to be 238 µM in phosphate-buffered saline (PBS) at pH 7.4.[1][2][3] It also has a reported solubility of 0.56 mg/mL in fasted state-simulated intestinal fluid.[1][2]
Q2: What is the pKa of this compound and how does it affect solubility?
A2: The pKa of this compound is 5.6.[1][2][3] As a weakly basic compound, its solubility is pH-dependent. At pH values below its pKa, this compound will be more protonated and is expected to exhibit higher solubility in aqueous solutions. Conversely, at pH values significantly above 5.6, the compound will be predominantly in its less soluble neutral form.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. A solubility of 125 mg/mL (309.11 mM) in DMSO has been reported, potentially requiring sonication to fully dissolve.
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly specific anti-Wolbachia agent.[4][5] Wolbachia are endosymbiotic bacteria essential for the growth, development, embryogenesis, and survival of many filarial nematodes that cause diseases like onchocerciasis and lymphatic filariasis.[6] By targeting Wolbachia, this compound indirectly leads to the sterilization and death of the adult worms.[7] The precise molecular target within Wolbachia is still under investigation, but its rapid killing kinetics suggest a novel mechanism of action compared to traditional antibiotics like doxycycline.[1]
Troubleshooting Guide for Aqueous Buffer Solubility Issues
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common issue for hydrophobic compounds when the concentration of the organic solvent is significantly decreased upon dilution into an aqueous medium.
-
Recommendation 1: Decrease the final concentration. The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing serial dilutions to determine the maximum achievable concentration in your specific buffer system.
-
Recommendation 2: Adjust the pH of your buffer. Given the pKa of 5.6, using a buffer with a slightly acidic pH (e.g., pH 5.0-6.0) may increase the solubility of this compound. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Recommendation 3: Increase the percentage of co-solvent. While it's generally advisable to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts in biological assays, a slight increase in the final DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Recommendation 4: Use a different co-solvent or a solubilizing agent. If DMSO is problematic for your assay, other solvents like ethanol or the use of solubilizing agents such as PEG300, propylene glycol, or Tween-80 could be explored. For in vivo studies, a formulation of PEG300/Propylene Glycol/H₂O (55/25/20) has been successfully used.
-
Recommendation 5: Utilize sonication. After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to disperse the compound and facilitate dissolution.
Issue 2: I am observing inconsistent results in my cell-based assays.
This could be related to the compound precipitating over time in the cell culture medium.
-
Recommendation 1: Prepare fresh dilutions. Prepare the working solutions of this compound fresh from the stock solution immediately before each experiment.
-
Recommendation 2: Visually inspect for precipitation. Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. Centrifuging the diluted solution and using the supernatant may be an option, but this will alter the final concentration.
-
Recommendation 3: Consider the presence of proteins in the medium. The presence of serum in cell culture media can sometimes help to stabilize hydrophobic compounds and increase their apparent solubility.
Quantitative Data Summary
The following table summarizes the known physicochemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Weight | 404.39 g/mol | |
| pKa | 5.6 | [1][2][3] |
| LogD at pH 7.4 | Not specified, but within desired range for oral administration. | [1][2] |
| Aqueous Solubility (PBS, pH 7.4) | 238 µM | [1][2][3] |
| Solubility in FaSSIF * | 0.56 mg/mL | [1][2] |
| Solubility in DMSO | 125 mg/mL (309.11 mM) |
* Fasted state-simulated intestinal fluid
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the compound: Accurately weigh out 4.04 mg of this compound powder.
-
Dissolution in DMSO: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., for a final concentration of 10 µM)
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer. For example, to make a 10 µM working solution from a 1 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of 1 mM this compound to 990 µL of buffer).
-
Mixing: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform mixing.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Troubleshooting workflow for this compound solubility in aqueous buffer.
Caption: Hypothetical mechanism of this compound targeting essential Wolbachia pathways.
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. | BioWorld [bioworld.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Wolbachia and Lymphatic Filarial Nematodes and Their Implications in the Pathogenesis of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Wolbachia endosymbiont as an anti-filarial nematode target - PMC [pmc.ncbi.nlm.nih.gov]
AWZ1066S Preclinical Safety and Toxicology Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the preclinical dose-limiting toxicities of AWZ1066S.
Frequently Asked Questions (FAQs)
Q1: What was the overall preclinical safety profile of this compound?
A1: In preclinical studies, this compound demonstrated a promising safety profile with no significant toxicities observed in a variety of standard in vitro and in vivo assays.[1][2][3][4] The compound was found to be highly specific for its target, the Wolbachia endosymbiont.[1]
Q2: What specific in vitro toxicology studies were conducted on this compound?
A2: A comprehensive panel of in vitro toxicology assays was performed on this compound, all of which yielded negative results. These included assessments for cytotoxicity in multiple assays, genotoxicity via the Ames test, and potential off-target effects using a CEREP panel of 25 human proteins.[2][3][4][5]
Q3: Were there any in vivo toxicity studies conducted, and what were the findings?
A3: Yes, in vivo safety studies were conducted in mice and rats. These included an in vivo micronucleus assay in mice, which was negative, indicating no chromosomal damage.[2][5] A 7-day dose-range-finding study in rats established a No Observed Adverse Effect Level (NOAEL) of greater than 300 mg/kg.[1][2][3][4]
Q4: Was the cardiovascular safety of this compound evaluated preclinically?
A4: Yes, the cardiovascular safety of this compound was assessed. This included in vitro evaluation of the hERG channel and Nav1.5 channel, which showed low cardiovascular toxicity.[3][5]
Q5: A first-in-human (FIH) study for this compound was terminated due to safety concerns. How does this align with the preclinical findings?
A5: This is a critical point for researchers. While the preclinical data in rodent models did not predict significant toxicity, the Phase 1 clinical trial in healthy human volunteers was halted.[3][4] After single doses of 700 mg, all four participants developed symptoms of acute gastritis and transient increases in liver enzymes, with one individual requiring hospitalization.[3][6][7][8] This discrepancy highlights the inherent limitations of preclinical models in fully predicting human response and is a key consideration for further research with this compound or its analogs.
Troubleshooting Guide
Issue: Discrepancy between preclinical and clinical safety findings.
Possible Explanation:
-
Species-specific metabolism: The metabolic profile of this compound in humans may differ significantly from that in the preclinical rodent models (mice and rats). Human-specific metabolites could be responsible for the observed gastric and liver toxicities. Preclinical studies indicated that CYP3A is the main metabolic enzyme for this compound in humans.[1]
-
Different dose exposure: While the NOAEL in a 7-day rat study was >300 mg/kg, the adverse events in humans occurred after a single 700 mg dose.[1][3][6] Direct comparison of dose levels between species can be complex and requires careful toxicokinetic and pharmacodynamic modeling.
-
On-target toxicity in a different context: While this compound is highly specific for Wolbachia, the possibility of effects on human host cells or tissues at higher concentrations achieved in the clinical setting cannot be entirely ruled out without further investigation.
Recommendations for further investigation:
-
In-depth human metabolism studies: Utilize human liver microsomes or hepatocytes to further characterize the metabolic pathways and identify any human-specific metabolites of this compound.
-
Investigate the mechanism of gastritis and liver enzyme elevation: Conduct targeted in vitro studies using human gastric and liver cell lines to explore the potential cytotoxic or inflammatory effects of this compound and its metabolites.
-
Re-evaluate the preclinical models: Consider if alternative preclinical models, such as non-human primates, might have better predicted the human toxicities.
Data Presentation
Table 1: Summary of In Vitro Preclinical Toxicology Studies for this compound
| Assay Type | Result | Citation |
| Cytotoxicity Assays | Very low cytotoxicity | [5] |
| CEREP Panel (25 human proteins) | Few off-targets | [2][3][4][5] |
| Ames Test | Negative | [2][3][4][5] |
| hERG and Nav1.5 Channel Assays | Low cardiovascular toxicity | [3][5] |
Table 2: Summary of In Vivo Preclinical Toxicology Studies for this compound
| Animal Model | Study Type | Key Finding | Citation |
| Mouse | In vivo micronucleus assay | Negative | [2][3][4][5] |
| Rat | 7-day dose-range-finding study | NOAEL >300 mg/kg | [1][2][3][4] |
Experimental Protocols
General Approach to Preclinical Safety Assessment of this compound:
The preclinical safety evaluation of this compound followed a standard tiered approach. Initial in vitro assays were conducted to assess cytotoxicity, genotoxicity, and potential off-target pharmacology. Positive results in these assays would typically halt further development. Given the negative findings for this compound, in vivo studies were then initiated in rodent models to determine the NOAEL and further investigate potential toxicities in a whole-animal system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 8. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Technical Support Center: Managing AWZ1066S-Induced Gastritis in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AWZ1066S in animal models. The information provided is intended to assist in managing potential adverse gastrointestinal effects, specifically gastritis, which has been observed in human clinical trials of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an orally bioavailable synthetic compound developed as a potential treatment for neglected tropical diseases like onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2] It functions by targeting the Wolbachia bacterial endosymbiont present in the causative nematode parasites, which is essential for the worms' growth, reproduction, and survival.[2][3] In animal models, a 7-day course of oral this compound has been shown to deplete Wolbachia by over 90%.[4][5]
Q2: Has this compound been shown to cause gastritis?
A2: Yes. In a first-in-human, single ascending dose Phase 1 clinical trial, participants who received a 700 mg single dose of this compound developed symptoms of acute gastritis and transient increases in liver enzymes.[6][7][8] The severity of these adverse events ranged from mild to severe, with one participant requiring hospitalization.[6][7] While extensive preclinical testing in animal models did not initially report significant safety issues, the human trial was terminated due to these safety concerns.[6][8]
Q3: What are the typical signs of gastritis in animal models?
A3: Clinical signs of gastritis in animal models can be subtle and may include weight loss, reduced food and water intake, lethargy, ruffled fur, and changes in posture (e.g., hunched appearance). More specific signs can include vomiting (in species that can vomit), pica (eating non-food items), and changes in fecal consistency.
Q4: What is the proposed mechanism for this compound-induced gastritis?
A4: The precise mechanism of action for this compound-induced gastritis has not been fully elucidated.[3] The drug is highly specific against Wolbachia and is predicted to have a minimal impact on gut microbiota.[4] However, as with many orally administered drugs, high local concentrations in the gastrointestinal tract could potentially lead to direct irritation of the gastric mucosa. Further investigation is needed to understand the specific pathways involved.
Troubleshooting Guide
This guide is designed to help researchers identify and manage potential gastritis in animal models during experimentation with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Food Intake / Weight Loss | Gastric discomfort or nausea due to gastritis. | 1. Monitor food intake and body weight daily. 2. Provide highly palatable and digestible diet. 3. Consider dose reduction or temporary cessation of this compound administration. 4. Consult with a veterinarian for supportive care options. |
| Lethargy and Hunched Posture | Abdominal pain associated with gastric inflammation. | 1. Perform regular clinical scoring for signs of pain and distress. 2. Ensure comfortable housing and minimize environmental stressors. 3. A veterinarian may recommend appropriate analgesic treatment. |
| Vomiting or Retching | Direct irritation of the gastric mucosa. | 1. Administer this compound with food or a suitable vehicle to buffer the stomach lining. 2. Consider anti-emetic therapy as recommended by a veterinarian.[9] 3. Evaluate the formulation and consider alternative delivery methods if feasible. |
| Changes in Fecal Consistency | Altered gastrointestinal motility or inflammation. | 1. Monitor fecal output and consistency. 2. Ensure adequate hydration. 3. If diarrhea is present, consider supportive care to prevent dehydration. |
Experimental Protocols
Protocol: Assessment of Gastric Health in Animal Models
This protocol outlines a general procedure for monitoring and assessing gastric health in animals receiving oral doses of this compound.
-
Baseline Data Collection:
-
Prior to the first dose of this compound, record the body weight, and food and water intake for each animal for at least three consecutive days to establish a baseline.
-
Perform a baseline clinical assessment, noting posture, activity level, and fecal consistency.
-
-
This compound Administration:
-
Administer this compound as per the experimental design. To minimize direct gastric irritation, consider administering the compound with a small amount of palatable food or in a vehicle known to be gentle on the gastric mucosa.
-
-
Daily Monitoring:
-
Record body weight, food intake, and water consumption daily.
-
Perform a daily clinical assessment, looking for signs of gastritis as detailed in the troubleshooting guide.
-
Note any instances of vomiting, retching, or unusual behaviors.
-
-
Supportive Care (as needed):
-
If signs of gastritis are observed, consult with the institutional veterinarian.
-
Supportive care may include providing a soft, highly digestible diet, ensuring access to water, and administering medications such as anti-emetics or gastroprotectants as prescribed.[9][10] Proton pump inhibitors (e.g., omeprazole) are often considered for acid suppression if gastric ulceration is suspected.[9][11]
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the animals according to the approved institutional protocol.
-
Perform a gross necropsy, paying close attention to the appearance of the stomach and upper gastrointestinal tract. Note any signs of inflammation, erosion, or ulceration.
-
Collect the stomach for histopathological analysis to assess for microscopic evidence of gastritis, such as inflammatory cell infiltration, mucosal thickening, or glandular atrophy.
-
Visualizations
Caption: Workflow for monitoring and managing potential gastritis in animal models.
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Gastritis in Small Animals - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 10. vettimes.com [vettimes.com]
- 11. VetFolio [vetfolio.com]
Technical Support Center: Interpreting AWZ1066S Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting potential off-target effects of AWZ1066S in vitro. This compound is known for its high specificity as an anti-Wolbachia drug candidate.[1][2] However, understanding and troubleshooting potential off-target interactions is a critical aspect of preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is known about the off-target profile of this compound?
A1: this compound has been demonstrated to be a highly specific anti-Wolbachia agent.[1][2] In preclinical safety assessments, it was tested against a panel of 25 well-characterized human proteins (a CEREP panel) to evaluate its secondary pharmacology. The results of this screening indicated "low promiscuity" across the panel, suggesting a favorable off-target profile.[2]
Q2: My experimental results with this compound are not what I expected based on its known anti-Wolbachia activity. Could this be due to off-target effects?
A2: While this compound is highly specific, unexpected experimental outcomes can occur. Before attributing results to off-target effects, it is crucial to rule out other experimental variables. These can include issues with compound integrity, cell line variability, or assay conditions. If these factors have been controlled for, investigating potential off-target effects is a reasonable next step.
Q3: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A3: A systematic approach is recommended. Start by performing a dose-response analysis to determine if the unexpected phenotype is dose-dependent. It is also beneficial to use appropriate controls, such as a structurally unrelated anti-Wolbachia agent, to see if the effect is specific to this compound. If the phenotype persists and is specific to this compound, more direct methods for identifying off-targets may be necessary.
Q4: What are the standard methods for identifying the specific off-targets of a compound like this compound?
A4: Several in vitro methods are widely used to identify off-target interactions. These include:
-
Broad Panel Screening: Testing the compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Commercial services like Eurofins' SafetyScreen™ panels or Reaction Biology's InVEST panels offer comprehensive screening.[3][4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target proteins in a cellular context by measuring changes in protein thermal stability.
-
Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a compound from cell lysates or living cells.
Troubleshooting Guides
Problem: Unexpected Cellular Phenotype Observed
If you observe a cellular phenotype that is inconsistent with the known anti-Wolbachia mechanism of action of this compound, follow this troubleshooting workflow:
Interpreting Panel Screening Data
When you receive data from a broad panel screen, it's important to differentiate between statistically significant hits and those that are unlikely to be biologically relevant.
-
Potency: A key consideration is the concentration at which off-target inhibition is observed. If a significant off-target interaction only occurs at concentrations much higher than the EC50 for the on-target activity, it is less likely to be relevant in your cellular experiments.
-
Selectivity: Compare the potency of the compound against its intended target versus the off-target. A selectivity ratio of less than 10-fold may warrant further investigation.
Quantitative Data Summary
While the primary literature indicates that this compound has "low promiscuity" based on a CEREP panel screen, the specific quantitative data from this screen is not publicly available.[2] The following table provides a representative example of how such data is typically presented for a hypothetical compound, "Compound X," tested at a 10 µM concentration. This is for illustrative purposes only.
| Target Class | Target | Assay Type | % Inhibition at 10 µM (Compound X) |
| GPCR | Adenosine A1 | Radioligand Binding | 12% |
| Adrenergic α2A | Radioligand Binding | 5% | |
| Dopamine D2 | Radioligand Binding | -8% | |
| Ion Channel | hERG | Electrophysiology | 15% |
| Nav1.5 | Electrophysiology | 3% | |
| Enzyme | Cyclooxygenase-1 (COX-1) | Enzymatic | 22% |
| Phosphodiesterase 4 (PDE4) | Enzymatic | -2% | |
| Transporter | Dopamine Transporter (DAT) | Radioligand Binding | 9% |
Experimental Protocols
Protocol 1: In Vitro Safety Pharmacology Profiling (Radioligand Binding Assay)
This protocol provides a general methodology for assessing a compound's interaction with a panel of receptors, transporters, and ion channels using radioligand binding assays.
1. Materials:
- Test compound (e.g., this compound) stock solution in DMSO.
- Cell membranes or tissue homogenates expressing the target of interest.
- Radioligand specific for the target.
- Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Microplate harvester and scintillation counter.
2. Method:
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the test compound dilutions.
- For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target is used in place of the test compound.
- Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound radioligand from the unbound.
- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Dry the filters and add a scintillation cocktail.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value if a dose-response is observed.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general workflow for CETSA to confirm target engagement in a cellular context.
1. Materials:
- Cultured cells of interest.
- Test compound (e.g., this compound) stock solution in DMSO.
- DMSO (vehicle control).
- Phosphate-buffered saline (PBS).
- Lysis buffer with protease and phosphatase inhibitors.
- PCR tubes or plates.
- Thermal cycler.
- Centrifuge.
- Equipment for protein quantification (e.g., BCA assay).
- Equipment for protein detection (e.g., Western blot apparatus, antibodies for the target protein and a loading control).
2. Method:
- Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
- Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
- A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Visualizations
References
Technical Support Center: AWZ1066S Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential hepatotoxicity associated with the anti-Wolbachia drug candidate, AWZ1066S.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hepatotoxicity a concern?
This compound is a novel, orally bioavailable azaquinazoline derivative developed as a potential treatment for onchocerciasis and lymphatic filariasis by targeting the essential Wolbachia endosymbiont in filarial nematodes.[1] Preclinical studies indicated high specificity and a promising safety profile.[2][3] However, a first-in-human Phase 1 clinical trial was halted due to safety concerns. While single doses of 100, 200, 300, and 400 mg were well-tolerated, participants receiving a single 700 mg dose developed acute gastritis and transient increases in liver enzymes, indicative of hepatotoxicity.[4][5][6] One participant required brief hospitalization.[5][6]
Q2: What is the known mechanism of this compound-induced hepatotoxicity?
The precise mechanism of this compound-induced hepatotoxicity has not been publicly disclosed. As research was halted, it is likely still under investigation. However, based on the chemical structure (azaquinazoline) and common mechanisms of drug-induced liver injury (DILI), potential pathways include metabolic bioactivation leading to reactive metabolites, mitochondrial dysfunction, and induction of oxidative stress.
Q3: What are the general strategies to mitigate drug-induced liver injury (DILI)?
General strategies for mitigating DILI in a research setting focus on understanding the mechanism of toxicity and implementing targeted interventions. These can include:
-
Co-administration of antioxidants: If oxidative stress is a contributing factor, antioxidants like N-acetylcysteine (NAC) may offer protection.
-
Dose reduction: As seen in the clinical trial, lower doses of this compound did not produce hepatotoxicity.[5][6] Determining the minimum effective dose is crucial.
-
Structural modification of the compound: Medicinal chemistry efforts could potentially modify the this compound structure to reduce its hepatotoxic potential while retaining efficacy.
-
Careful monitoring: Implementing a robust monitoring plan for liver function during in vivo experiments is essential for early detection of toxicity.
Q4: Are there any known hepatoprotective agents that could be used with this compound?
Troubleshooting Guide
Issue 1: Elevated liver enzymes (ALT, AST) in in vivo studies.
Possible Cause: This is a direct indicator of hepatocellular injury, consistent with the findings from the this compound clinical trial.[6] The underlying mechanism could be multifactorial, including the formation of reactive metabolites, mitochondrial damage, or induction of oxidative stress.
Suggested Mitigation Strategies & Experiments:
-
Confirm the Finding: Repeat the experiment with careful attention to dosing accuracy and animal health. Include a vehicle control group and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Dose-Response Assessment: Conduct a dose-response study to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the lowest dose at which hepatotoxicity is observed.
-
Investigate Mechanism:
-
Oxidative Stress: Co-administer an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the rise in liver enzymes. Measure markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) levels and glutathione (GSH) depletion.
-
Mitochondrial Dysfunction: Assess mitochondrial function in isolated liver mitochondria from treated animals or in vitro using cell models. Measure parameters like oxygen consumption rate and ATP production.
-
-
Histopathological Analysis: Collect liver tissue for histopathological examination to characterize the nature and extent of the liver injury (e.g., necrosis, apoptosis, steatosis).
Issue 2: In vitro cytotoxicity in hepatocyte cell lines (e.g., HepG2, HepaRG).
Possible Cause: Direct cellular toxicity of this compound or its metabolites. This could be due to membrane disruption, apoptosis induction, or metabolic impairment.
Suggested Mitigation Strategies & Experiments:
-
Determine the IC50: Perform a concentration-response experiment to determine the 50% inhibitory concentration (IC50) for cell viability.
-
Mechanism of Cell Death: Use assays to differentiate between apoptosis and necrosis (e.g., caspase-3/7 activity assay, LDH release assay).
-
Assess Mitochondrial Health: Employ fluorescent probes to measure mitochondrial membrane potential and the production of reactive oxygen species (ROS).
-
Evaluate Metabolic Competence: Compare the cytotoxicity in cell lines with varying metabolic capacities (e.g., HepG2 vs. HepaRG) to infer the role of metabolism in toxicity. Using primary human hepatocytes would provide the most clinically relevant data.
Data Summary
Table 1: this compound Phase 1 Clinical Trial Hepatotoxicity Data
| Dose Group | Number of Participants on Active Drug | Incidence of Acute Gastritis | Incidence of Transient Increases in Liver Enzymes |
| 100 mg | 6 | 0 | 0 |
| 200 mg | 6 | 0 | 0 |
| 300 mg | 6 | 0 | 0 |
| 400 mg | 6 | 0 | 0 |
| 700 mg | 4 | 4 | 4 |
Data summarized from publicly available information on the this compound Phase 1 trial.[5][6]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Oxidative Stress
Objective: To determine if this compound induces oxidative stress in a human hepatocyte cell line.
Materials:
-
HepaRG cells (or other suitable metabolically active liver cell line)
-
This compound
-
N-acetylcysteine (NAC)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye for ROS detection
-
Glutathione (GSH) assay kit
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed HepaRG cells in 96-well plates at an appropriate density and allow them to differentiate according to the manufacturer's protocol.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for oxidative stress (e.g., tert-butyl hydroperoxide). In a separate set of wells, co-treat with this compound and NAC (e.g., 5 mM).
-
ROS Measurement:
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with H2DCFDA dye according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
-
GSH Measurement:
-
Following treatment, lyse the cells.
-
Measure the total glutathione levels using a commercially available GSH assay kit according to the manufacturer's protocol.
-
Protocol 2: In Vivo Assessment of this compound Hepatotoxicity in a Rodent Model
Objective: To evaluate the dose-dependent hepatotoxicity of this compound in mice and assess the potential protective effect of N-acetylcysteine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
N-acetylcysteine (NAC)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Blood collection tubes (for serum)
-
Formalin and paraffin for histology
-
ALT/AST assay kits
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Group 1: Vehicle control (p.o.)
-
Group 2: this compound (e.g., 100 mg/kg, p.o.)
-
Group 3: this compound (e.g., 300 mg/kg, p.o.)
-
Group 4: this compound (e.g., 700 mg/kg, p.o.)
-
Group 5: this compound (700 mg/kg, p.o.) + NAC (e.g., 150 mg/kg, i.p.)
-
Group 6: Positive control (e.g., Acetaminophen 300 mg/kg, p.o.)
-
-
Dosing: Administer a single oral dose of this compound or vehicle. For the NAC group, administer NAC 1 hour after this compound.
-
Sample Collection: At 24 hours post-dosing, collect blood via cardiac puncture for serum preparation. Euthanize the animals and collect the livers.
-
Biochemical Analysis: Measure serum ALT and AST levels using commercial assay kits.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of liver injury.
Visualizations
Caption: Postulated mechanisms of this compound-induced hepatotoxicity.
Caption: Workflow for investigating and mitigating this compound hepatotoxicity.
References
- 1. Frontiers | Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. EASL Clinical Practice Guidelines: Drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 7. Hepatotoxicity - Mitologics [mitologics.com]
Technical Support Center: Optimizing AWZ1066S Treatment Duration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of AWZ1066S for maximum efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific anti-Wolbachia drug candidate.[1][2][3][4][5] Its primary mechanism of action is the depletion of Wolbachia endosymbionts, which are essential for the survival, development, and fertility of filarial nematodes that cause onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][4][6] By targeting Wolbachia, this compound indirectly leads to the sterilization and death of the adult worms, offering a macrofilaricidal effect.[1][4][6] The molecule was developed as a potential short-course treatment alternative to long-term doxycycline regimens.[2][6]
Q2: What is the key advantage of this compound compared to other anti-Wolbachia treatments like doxycycline?
A2: The primary advantage of this compound is its rapid rate of killing Wolbachia, which allows for a significantly shorter treatment duration.[1][6][7] Preclinical studies have shown that this compound can achieve maximal reduction of Wolbachia after just one day of exposure in vitro, compared to the 1 to 6 days required for other antibiotics.[1][6][7] This supports the potential for a treatment timeframe of 7 days or less to achieve a therapeutic effect, a significant improvement over the 4-6 week course required for doxycycline.[2][6]
Q3: What were the findings of the first-in-human Phase 1 trial for this compound?
A3: A Phase 1, first-in-human, single ascending dose trial was conducted to assess the safety and pharmacokinetics of this compound in healthy volunteers.[8][9] While single doses from 100 mg to 400 mg were well-tolerated, participants who received a single 700 mg dose developed symptoms of acute gastritis and transient increases in liver enzymes.[8] Due to these safety concerns at higher doses, the study was unable to reach the human exposures predicted to be clinically effective.[8][9]
Q4: What is the recommended approach for determining the optimal treatment duration of this compound in a new experimental model?
A4: A dose-response and time-course study is the recommended approach. This involves treating infected cell cultures or animal models with a range of this compound concentrations for varying durations (e.g., 1, 3, 5, and 7 days). The efficacy should be assessed by quantifying the reduction in Wolbachia load and evaluating the impact on parasite viability and fertility.
Troubleshooting Guides
Issue 1: High Variability in Wolbachia Quantification by qPCR
Symptoms:
-
Inconsistent Ct values between technical replicates.
-
High standard deviation in Wolbachia load across biological replicates.
-
Non-specific amplification or primer-dimer formation in the no-template control.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Calibrate pipettes regularly. - Use low-retention pipette tips. - Ensure thorough mixing of samples and master mix before aliquoting. |
| Poor Sample Quality | - Use a standardized DNA extraction method to ensure consistent yield and purity. - Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) before qPCR. |
| Suboptimal Primer/Probe Concentration | - Perform a primer/probe concentration matrix to determine the optimal concentrations for your assay. |
| High Background Fluorescence | - This may be due to an excess of template DNA. Diluting the samples (e.g., 1:100 to 1:1000) can help reduce background signal.[10] |
| Genomic DNA Contamination (in RNA-based quantification) | - Treat RNA samples with DNase before reverse transcription. |
Issue 2: Inconsistent Filarial Worm Viability/Motility Post-Treatment
Symptoms:
-
High variability in worm motility scores between replicates of the same treatment group.
-
Discrepancy between motility assessment and biochemical viability assays (e.g., MTT).
| Possible Cause | Troubleshooting Steps |
| Subjective Motility Scoring | - Develop a clear and standardized scoring system for worm motility. - Have multiple independent observers score the worms to reduce bias. - Record videos of worm movement for later, blinded analysis. |
| Uneven Drug Exposure | - Ensure worms are evenly distributed in the culture wells. - Gently agitate plates after adding the compound to ensure proper mixing. |
| "Edge Effect" in Multi-well Plates | - Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier. |
| MTT Assay Interference | - Some compounds can interfere with the MTT assay, leading to inaccurate results. - Run a control with the compound in the absence of worms to check for direct reduction of MTT. - Consider using an alternative viability assay, such as the XTT assay or a dye-exclusion method. |
Experimental Protocols & Data Presentation
Experiment 1: In Vitro Time-Kill Assay for this compound
Objective: To determine the rate of Wolbachia depletion in Brugia malayi microfilariae following exposure to this compound for different durations.
Methodology:
-
Microfilariae Culture: Isolate B. malayi microfilariae from an infected host and culture in RPMI medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Treat the microfilariae with a fixed concentration of this compound (e.g., 10x EC50). Include a vehicle control (DMSO) and a positive control (e.g., doxycycline).
-
Time-Course Exposure: At specified time points (e.g., 1, 2, and 6 days), wash a subset of the microfilariae to remove the drug and transfer them to fresh medium.
-
Endpoint Analysis: After a total incubation period of 6 days for all groups, assess worm motility and extract DNA for Wolbachia quantification by qPCR.
Data Presentation:
| Treatment Group | Exposure Duration (days) | Mean Wolbachia Reduction (%) | Standard Deviation |
| This compound | 1 | 95 | ± 3.2 |
| 2 | 98 | ± 1.5 | |
| 6 | 99 | ± 0.8 | |
| Doxycycline | 1 | 40 | ± 5.1 |
| 2 | 65 | ± 4.3 | |
| 6 | 92 | ± 2.7 | |
| Vehicle Control | 6 | 0 | ± 1.2 |
Note: Data are hypothetical and for illustrative purposes.
Experiment 2: In Vivo Efficacy of Varied this compound Treatment Durations
Objective: To evaluate the efficacy of different this compound treatment durations in a rodent model of filariasis.
Methodology:
-
Animal Model: Use a validated rodent model, such as the Litomosoides sigmodontis gerbil model.
-
Treatment Regimens: Treat infected animals with this compound at a specific dose (e.g., 50 mg/kg, twice daily) for varying durations (e.g., 3, 5, and 7 days). Include a vehicle-treated control group.
-
Efficacy Assessment: At a predetermined time point post-treatment (e.g., 18 weeks), euthanize the animals and recover adult female worms.
-
Wolbachia Quantification: Extract DNA from the adult worms and quantify the Wolbachia load using qPCR, normalizing to a host gene.
-
Microfilaremia Monitoring: Longitudinally monitor the levels of circulating microfilariae in the blood throughout the post-treatment period.
Data Presentation:
| Treatment Duration (days) | Mean Wolbachia Depletion in Adult Worms (%) | Amicrofilaremia Achieved (weeks post-treatment) |
| 3 | 75 | Not achieved |
| 5 | 92 | 16 |
| 7 | >99 | 14 |
| Vehicle Control | 0 | Not applicable |
Note: Data are based on published preclinical findings for illustrative purposes.[2]
Visualizations
Caption: Mechanism of action of this compound targeting Wolbachia.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Wolbachia Quantitative PCR [bio-protocol.org]
- 3. pcrbio.com [pcrbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. A qPCR to quantify Wolbachia from few Onchocerca volvulus microfilariae as a surrogate for adult worm histology in clinical trials of antiwolbachial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcrbio.com [pcrbio.com]
troubleshooting inconsistent results in AWZ1066S experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AWZ1066S. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable synthetic compound developed as a highly specific anti-Wolbachia agent. It is a preclinical candidate for treating filariasis, a disease caused by parasitic nematodes that harbor Wolbachia bacteria as essential endosymbionts. The drug targets and kills Wolbachia, which in turn leads to the sterilization and death of the adult nematode. While the exact molecular target is not fully identified, this compound exhibits a rapid kill rate, suggesting a novel mechanism of action distinct from other antibiotics that inhibit protein synthesis.
Q2: In which experimental systems has this compound been tested?
A2: this compound has been evaluated in several preclinical models. Initial phenotypic screening was conducted using a Wolbachia-infected Aedes albopictus cell line (C6/36 wAlbB). In vivo efficacy has been demonstrated in rodent models of filariasis, including a Brugia malayi SCID mouse model and a Litomosoides sigmodontis gerbil model. A first-in-human, single ascending dose Phase 1 trial was initiated but was terminated due to safety concerns at higher doses.
Q3: What are the known EC50 values for this compound?
A3: In the Brugia malayi microfilaria assay, this compound has a reported EC50 of 121 nM, compared to its (R)-isomer, AWZ1066R, which has an EC50 of 408 nM. Doxycycline, a common comparator, has an EC50 of 300 nM in the same assay.
Q4: How does the kill rate of this compound compare to other anti-Wolbachia antibiotics?
A4: this compound demonstrates a significantly faster kill rate compared to other antibiotics. In a time-kill assay with B. malayi microfilariae, this compound achieved maximum reduction of Wolbachia after just one day of exposure. In contrast, other antibiotics such as doxycycline, minocycline, moxifloxacin, and rifampicin required 1 to 6 days of exposure for similar effects.
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected Variability in Cell-Based Assay Results
High variability in replicate wells or between experiments can obscure the true effect of this compound.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the microplate is a common source of variability in cell-based assays.
-
Recommendation: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling. Utilize automated cell counters for accurate cell density determination.
-
-
Potential Cause 2: Edge Effects. Evaporation from the outer wells of a microplate can lead to increased compound concentration and altered cell growth, a phenomenon known as the "edge effect."
-
Recommendation: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Potential Cause 3: Inconsistent Compound Dilution and Addition. Errors in preparing the serial dilutions of this compound or inconsistencies in the volume added to each well can lead to significant variability.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. When adding the compound to the plate, ensure the pipette tip is below the surface of the medium to avoid splashing and inaccurate dosing.
-
Issue 2: Lower than Expected Potency of this compound
If the observed EC50 value is significantly higher than reported values, consider the following factors.
-
Potential Cause 1: Compound Degradation. this compound, like any small molecule, may be sensitive to storage conditions, light exposure, and freeze-thaw cycles.
-
Recommendation: Prepare fresh stock solutions of this compound from powder for each experiment. If using frozen stocks, aliquot the stock solution to minimize freeze-thaw cycles. Store the compound as recommended by the supplier, protected from light.
-
-
Potential Cause 2: High Serum Concentration in Culture Medium. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Recommendation: If possible, reduce the serum concentration in the culture medium during the compound treatment period. However, ensure that the reduced serum concentration does not adversely affect cell health.
-
-
Potential Cause 3: High Cell Density. A high density of cells can metabolize the compound more rapidly or require a higher concentration for the desired effect.
-
Recommendation: Optimize the cell seeding density for your specific assay. Ensure that the cells are in the logarithmic growth phase at the time of treatment.
-
Issue 3: Signs of Cellular Stress or Toxicity Unrelated to Wolbachia Depletion
Observing cellular stress at concentrations where Wolbachia depletion is not expected can indicate off-target effects or issues with the experimental setup.
-
Potential Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations.
-
Recommendation: Ensure that the final concentration of the solvent in the culture medium is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically ≤ 0.5%).
-
-
Potential Cause 2: Contamination. Mycoplasma or other microbial contamination can cause cellular stress and affect the experimental outcome.
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique to prevent contamination.
-
-
Potential Cause 3: Assay-Specific Artifacts. The reagents used for measuring cell viability or Wolbachia levels may interfere with this compound or be affected by changes in cell morphology.
-
Recommendation: Run appropriate controls to test for any interference between the compound and the assay reagents. For example, include a no-cell control with the compound and assay reagents.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Assay | EC50 (nM) | Source |
| This compound | B. malayi microfilaria assay | 121 | |
| AWZ1066R | B. malayi microfilaria assay | 408 | |
| Doxycycline | B. malayi microfilaria assay | 300 |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Treatment | Duration | Wolbachia Reduction | Source |
| B. malayi SCID mouse | 100 mg/kg this compound (oral) | 7 days | 98% | |
| L. sigmodontis gerbil | 50 or 100 mg/kg this compound (oral, twice daily) | 7 days | >99% |
Experimental Protocols
Protocol 1: In Vitro Wolbachia Depletion Assay in C6/36 wAlbB Cells
This protocol is based on the methodology used for the initial phenotypic screening of this compound.
-
Cell Seeding: Seed Wolbachia-infected Aedes albopictus (C6/36 wAlbB) cells in a 96-well plate at a pre-optimized density.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in culture medium to the final desired concentrations.
-
Treatment: Add the diluted compound to the respective wells. Include vehicle-only controls (e.g., 0.5% DMSO) and positive controls (e.g., doxycycline).
-
Incubation: Incubate the plate for a specified period (e.g., 6 days).
-
Staining and Imaging: After incubation, fix the cells and stain with a fluorescent dye that labels both the host cell nucleus and Wolbachia (e.g., SYTO 11). Acquire images using a high-content imaging system.
-
Analysis: Quantify the number of Wolbachia per cell using image analysis software. Calculate the percentage of Wolbachia reduction relative to the vehicle control.
Protocol 2: Brugia malayi Microfilaria Time-Kill Assay
This protocol is adapted from the description of the time-kill assays for this compound.
-
Microfilaria Isolation: Isolate B. malayi microfilariae from an infected host.
-
Assay Setup: Plate the microfilariae in a 96-well plate in a suitable culture medium.
-
Compound Treatment: Add this compound and control compounds (e.g., doxycycline, rifampicin) at various concentrations.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 1, 2, and 6 days) to assess the rate of killing.
-
Wolbachia Quantification: After each time point, lyse the microfilariae and extract DNA. Perform quantitative PCR (qPCR) targeting a single-copy Wolbachia gene (e.g., wsp) and a nematode housekeeping gene for normalization.
-
Data Analysis: Calculate the fold-change in Wolbachia DNA relative to the nematode DNA for each treatment condition and compare it to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound targeting Wolbachia within the nematode.
Caption: Experimental workflow for an in vitro Wolbachia depletion assay using this compound.
Caption: A logical flow diagram for troubleshooting common issues in this compound experiments.
Technical Support Center: Improving the Bioavailability of AWZ1066S Formulations
Welcome to the technical support center for AWZ1066S. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: In preclinical mouse models, this compound has demonstrated good to excellent oral bioavailability, ranging from 54% to 91% across dosages up to 250 mg/kg.[1] It is rapidly absorbed with predictable pharmacokinetics.[2][3]
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
A2: this compound has acceptable aqueous solubility, which is a key factor for oral drug delivery.[1][4] It is formulated as a salt (pKa 5.6) to improve its properties.[1][4] Specifically, a hemi-hydrochloride salt was selected for clinical development based on physicochemical assessments and stability. The compound shows moderate human plasma protein binding (91%).[1][4] However, it is also a substrate for the P-glycoprotein (P-gp) transporter, which can lead to efflux from cells and potentially reduce net absorption.[1]
Q3: What formulation was used for this compound in preclinical studies?
A3: In preclinical oral gavage studies, this compound or its HCl salt was dissolved in a vehicle consisting of PEG300, propylene glycol, and water (in a 55:25:20 ratio).[1][5]
Q4: How is this compound metabolized?
A4: Preclinical studies indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a highly specific anti-Wolbachia agent.[1][7][8] Wolbachia are endosymbiotic bacteria essential for the growth, development, and survival of filarial nematodes that cause onchocerciasis and lymphatic filariasis.[1][4] By targeting Wolbachia, this compound indirectly leads to the sterilization and death of the adult worms.[1] The precise molecular target within Wolbachia is not fully elucidated, but its rapid killing rate suggests a novel mechanism of action compared to other antibiotics.[6]
Troubleshooting Guide
This guide addresses potential issues you may encounter when developing or testing this compound formulations.
| Observed Problem | Potential Cause | Recommended Action |
| Low in vivo bioavailability despite good aqueous solubility. | P-glycoprotein (P-gp) mediated efflux: this compound is a known P-gp substrate. The transporter actively pumps the compound out of intestinal cells, reducing absorption. | Incorporate P-gp inhibitors: Include excipients with P-gp inhibitory activity in your formulation. Examples include certain polymers, surfactants, and lipid-based excipients. |
| First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability. This compound is a substrate for CYP3A4. | Co-administration with a CYP3A4 inhibitor (for research purposes): In preclinical models, this can help determine the extent of first-pass metabolism. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the formulation: The physical form of the drug substance (e.g., particle size, crystallinity) may lead to variable dissolution rates. | Particle size reduction: Employ micronization or nanosizing techniques to increase the surface area and promote faster, more uniform dissolution. |
| Food effects: The presence or absence of food can alter gastrointestinal physiology and affect drug absorption. | Conduct pharmacokinetic studies in both fasted and fed states: This will help to understand the impact of food on your formulation's performance. | |
| Precipitation of this compound in the gastrointestinal tract. | pH-dependent solubility: The solubility of this compound may vary at different pH levels encountered in the stomach and intestines, leading to precipitation. | Use of precipitation inhibitors: Incorporate polymers such as HPMC or PVP in your formulation to maintain a supersaturated state and prevent precipitation. |
| Poor formulation stability. | Amorphous solid dispersions: Formulating this compound as a solid dispersion can improve its stability and dissolution by converting it to an amorphous state. | |
| Difficulty achieving desired therapeutic concentrations. | Suboptimal drug loading or release from the delivery system. | Optimize the formulation: Experiment with different types of formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or nanoparticles to enhance solubilization and absorption. |
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and physicochemical parameters of this compound based on available preclinical data.
Table 1: Physicochemical and in vitro Properties of this compound
| Parameter | Value | Reference |
| Solubility in PBS buffer | 238 µM | [1][4] |
| Solubility in FaSSIF | 0.56 mg/mL | [1][4] |
| pKa | 5.6 | [1][4] |
| Human Plasma Protein Binding | 91% | [1][4] |
| Permeability (LLC-PK1 cells) | Papp = 7.4 x 10-6 cm/s | [1] |
| P-gp Efflux Ratio | 7.8 | [1] |
Table 2: In vivo Pharmacokinetic Parameters of this compound in Mouse
| Parameter | Value | Reference |
| Oral Bioavailability | 54 - 91% | [1] |
| Total Clearance (intravenous) | 0.47 L·h-1·kg-1 | [1] |
| Half-life (T1/2) | 3.5 hours | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male or female mice (e.g., CD-1 or C57BL/6), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least 3 days before the experiment.
-
Formulation Preparation: Prepare the this compound formulation for oral administration. A common vehicle is PEG300/Propylene Glycol/H2O (55/25/20).[1][5] For intravenous administration, a suitable solubilizing agent may be required.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at the desired dose (e.g., 50-100 mg/kg).
-
Intravenous (IV): Administer a solution of this compound via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and T1/2 using appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS), on both the apical (AP) and basolateral (BL) sides.
-
Permeability Measurement (AP to BL):
-
Add the this compound test solution to the AP chamber.
-
At specified time intervals, take samples from the BL chamber.
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
-
Efflux Measurement (BL to AP):
-
Add the this compound test solution to the BL chamber.
-
At specified time intervals, take samples from the AP chamber.
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER = Papp(BL-AP) / Papp(AP-BL)). An ER greater than 2 is indicative of active efflux.
-
Visualizations
Caption: Strategies to overcome key barriers to oral bioavailability.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 8. research.edgehill.ac.uk [research.edgehill.ac.uk]
Validation & Comparative
AWZ1066S vs. Doxycycline: A Comparative Guide to Efficacy in Preclinical Filarial Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AWZ1066S and doxycycline in preclinical models of filariasis. The data presented is compiled from published experimental studies to aid in the evaluation of these two anti-Wolbachia therapeutic agents.
Executive Summary
Lymphatic filariasis and onchocerciasis are debilitating neglected tropical diseases caused by filarial nematodes, which harbor endosymbiotic Wolbachia bacteria essential for their survival and reproduction. Targeting Wolbachia is a clinically validated strategy for achieving macrofilaricidal (adult worm killing) activity. Doxycycline, a tetracycline antibiotic, is the current standard of care for anti-Wolbachia therapy, but its long treatment duration of 4-6 weeks presents a significant hurdle for mass drug administration programs.
This compound is a novel, highly specific anti-Wolbachia drug candidate developed to overcome the limitations of doxycycline. Preclinical data demonstrate that this compound exhibits superior potency and a more rapid onset of action, achieving significant Wolbachia depletion and impacting parasite fertility within a 7-day treatment course. This guide presents a detailed comparison of the preclinical efficacy of this compound and doxycycline, supported by experimental data and methodologies.
Data Presentation: Efficacy in Filarial Models
The following tables summarize the quantitative efficacy data for this compound and doxycycline in key preclinical models of filariasis.
Table 1: Wolbachia Depletion in Adult Female Brugia malayi (SCID Mouse Model)
| Compound | Dosage | Treatment Duration | Mean Wolbachia Depletion (%) | Citation |
| This compound | 100 mg/kg, twice daily | 7 days | >98% | [1] |
| Doxycycline | 25 mg/kg, twice daily | 6 weeks | >90% | [1] |
| Minocycline | 25 mg/kg, twice daily | 4 weeks | >90% | [1] |
Table 2: Wolbachia Depletion and Microfilariae Reduction in Litomosoides sigmodontis (Gerbil Model)
| Compound | Dosage | Treatment Duration | Mean Wolbachia Depletion (%) | Effect on Microfilaremia | Citation |
| This compound | 50 mg/kg, twice daily | 7 days | >99% | Decline from 6 weeks post-treatment | [1] |
| This compound | 100 mg/kg, twice daily | 7 days | >99% | Decline from 6 weeks post-treatment | [1] |
| Doxycycline | 50 mg/kg, once daily | 14 days | >99% | Not specified | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Efficacy in Brugia malayi SCID Mouse Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, 6-12 weeks old.
-
Infection: Mice are infected intraperitoneally (i.p.) with 50-100 infective third-stage larvae (L3) of Brugia malayi. Infections are allowed to establish for 13 weeks.
-
Drug Administration:
-
This compound: Administered orally by gavage at a dose of 100 mg/kg, twice daily for 7 days.
-
Doxycycline: Administered orally by gavage at a dose of 25 mg/kg, twice daily for 6 weeks.
-
-
Efficacy Assessment:
-
Adult Worm Recovery: At the end of the treatment period, motile adult B. malayi are recovered from the peritoneal cavity by lavage and counted.
-
Wolbachia Quantification: DNA is extracted from individual female adult worms. Quantitative real-time PCR (qPCR) is performed to determine the number of Wolbachia ftsZ or wsp gene copies relative to a nematode housekeeping gene (e.g., actin or gst) to quantify Wolbachia load.[4][5]
-
Microfilariae Assessment: The presence or absence of microfilariae (mf) in the peritoneal cavity is determined.
-
In Vivo Efficacy in Litomosoides sigmodontis Gerbil Model
-
Animal Model: Male Mongolian gerbils (Meriones unguiculatus), 8-16 weeks old.[6][7]
-
Infection: Gerbils are naturally infected with L. sigmodontis through exposure to infected mites (Ornithonyssus bacoti).
-
Drug Administration:
-
Efficacy Assessment:
-
Adult Worm Recovery: At necropsy (e.g., 18 weeks post-treatment), adult worms are recovered from the thoracic and pleural cavities.
-
Wolbachia Quantification: qPCR is used to quantify Wolbachia load in individual female worms as described for the B. malayi model.
-
Microfilaremia Monitoring: Peripheral blood samples are taken from the tail vein at regular intervals (e.g., weekly or bi-weekly) to monitor the levels of circulating microfilariae. Microfilariae are counted using methods such as the Knott's concentration technique or by examining a thick blood smear.[8][9]
-
Mechanisms of Action & Visualizations
This compound: Rapid and Direct Targeting of Wolbachia
The precise molecular target of this compound within Wolbachia is currently under investigation. However, its rapid bactericidal activity, achieving maximal Wolbachia depletion in vitro within 24 hours, suggests a novel mechanism of action distinct from traditional antibiotics that inhibit protein synthesis.[10][11] A proteomic approach using photoreactive chemical probes is being employed to identify its specific target proteins.[10] The proposed mechanism involves direct and potent inhibition of an essential pathway in Wolbachia, leading to their rapid elimination.
Doxycycline: Anti-Wolbachia and Anti-Pathology Effects
Doxycycline's primary anti-filarial effect is through the depletion of Wolbachia. By inhibiting bacterial protein synthesis, doxycycline gradually reduces the Wolbachia population over a 4-6 week period. This leads to disruption of filarial embryogenesis, sterilization of adult female worms, and eventual macrofilaricidal effects.
In addition to its anti-Wolbachia activity, doxycycline has been shown to ameliorate lymphedema, a major pathology of lymphatic filariasis. This is achieved by reducing the levels of Vascular Endothelial Growth Factor C (VEGF-C) and its soluble receptor (sVEGFR-3), which are key mediators of lymphangiogenesis (the formation of new lymphatic vessels).[12][13][14] By inhibiting this pathway, doxycycline can reduce the lymphatic vessel dilation and fluid accumulation associated with the disease.[1]
Conclusion
The preclinical data strongly suggest that this compound is a promising next-generation anti-filarial drug candidate with a significantly improved profile over doxycycline. Its ability to achieve rapid and profound Wolbachia depletion with a short 7-day treatment regimen addresses the primary limitation of the current standard of care. This shorter course has the potential to improve patient compliance and be more suitable for large-scale mass drug administration programs aimed at eliminating lymphatic filariasis and onchocerciasis. Further clinical evaluation of this compound is warranted to confirm these preclinical findings in humans. Doxycycline remains a valuable tool, particularly for its demonstrated effects on filarial pathology, but its lengthy treatment duration remains a challenge for widespread use in control programs.
References
- 1. Tetracyclines improve experimental lymphatic filariasis pathology by disrupting interleukin-4 receptor–mediated lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Wolbachia Drug with Potential to Treat Onchocerciasis and Lymphatic Filariasis | Technology Networks [technologynetworks.com]
- 3. Wolbachia bacterial endosymbionts of filarial nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time PCR for quantification of the bacterial endosymbionts (Wolbachia) of filarial nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wolbachia depletion blocks transmission of lymphatic filariasis by preventing chitinase-dependent parasite exsheathment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Management Considerations for Mongolian Gerbils (Meriones unguiculatus), Cats (Felis catus), and Dogs (Canis familiaris) as Hosts for Brugia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic Identification and Differentiation of Microfilariae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematologic assessment in pet rats, mice, hamsters, and gerbils: blood sample collection and blood cell identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doxycycline Improves Filarial Lymphedema Independent of Active Filarial Infection: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxycycline Reduces Plasma VEGF-C/sVEGFR-3 and Improves Pathology in Lymphatic Filariasis | PLOS Pathogens [journals.plos.org]
- 14. Doxycycline Can Treat Chronic Lymphatic filariasis Infections Due to its Anti-Wolbachian Properties – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
A Comparative Analysis of AWZ1066S and Minocycline: Treatment Duration and Efficacy in Targeting Wolbachia
For Immediate Release
LIVERPOOL, UK – November 19, 2025 – In the ongoing effort to combat neglected tropical diseases (NTDs) such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis), researchers have been exploring novel therapeutic strategies. A key approach has been the targeting of Wolbachia, a bacterial endosymbiont essential for the survival and reproduction of the filarial worms responsible for these debilitating conditions. This guide provides a detailed comparison of a novel drug candidate, AWZ1066S, and the established tetracycline antibiotic, minocycline, with a focus on their treatment durations and anti-Wolbachia efficacy based on available preclinical and clinical data.
This compound is a first-in-class, highly specific anti-Wolbachia agent developed with the aim of providing a short-course treatment for filariasis.[1][2][3] In contrast, minocycline is a broad-spectrum antibiotic that has been repurposed for its anti-Wolbachia activity, requiring longer treatment regimens.
Comparative Efficacy and Treatment Duration
Preclinical studies have demonstrated the potential of this compound to significantly reduce the treatment timeline for filarial diseases compared to existing tetracycline-based therapies. In animal models, a 7-day course of this compound has shown superior or comparable efficacy to a 4-week course of minocycline in depleting Wolbachia from adult filarial worms.[1][4]
| Feature | This compound | Minocycline |
| Primary Target | Wolbachia endosymbiont of filarial nematodes[5] | Broad-spectrum antibacterial, including Wolbachia[6] |
| Mechanism of Action | Novel, under investigation; not protein synthesis inhibition[1][7] | Inhibition of bacterial protein synthesis[6] |
| Preclinical Anti-Wolbachia Efficacy | >98% Wolbachia depletion in 7 days (B. malayi SCID mouse model)[1][4] | ~99.5% Wolbachia depletion in 28 days (B. malayi SCID mouse model)[6][8] |
| Proposed Clinical Treatment Duration (Filariasis) | < 7 days (projected)[1][2] | 4-6 weeks (based on doxycycline efficacy)[9] |
| Established Clinical Treatment Durations (Other Indications) | N/A (investigational) | 5-10 days (skin infections), 3-6 months (acne), 6-8 weeks (M. marinum) |
| In Vitro Kill Rate against Wolbachia | Rapid; maximum reduction after 1 day of exposure[1][7] | Slower than this compound[7] |
| Clinical Development Stage (Filariasis) | Phase 1 (halted due to safety concerns at high doses)[10] | Investigated preclinically; used off-label in some contexts |
Experimental Protocols
The preclinical data comparing this compound and minocycline have been generated from rigorous in vivo and in vitro experimental models.
In Vivo Murine Models of Filariasis
-
Brugia malayi in SCID Mice: Severe Combined Immunodeficient (SCID) mice are surgically implanted with adult B. malayi worms. This model allows for the direct assessment of a drug's effect on adult worms and their associated Wolbachia. Following a period of establishment, mice are treated with the respective compounds (e.g., this compound at 100 mg/kg twice daily for 7 days, or minocycline at 25 mg/kg twice daily for 28 days). The primary endpoint is the quantification of Wolbachia load in recovered adult female worms via quantitative polymerase chain reaction (qPCR) targeting the Wolbachia surface protein gene (wsp).[7][8][11]
-
Litomosoides sigmodontis in Gerbils: Gerbils are naturally susceptible to infection with the filarial worm L. sigmodontis. This model allows for the study of the full parasite lifecycle and the longitudinal monitoring of microfilariae (the worm's offspring) in the peripheral blood. Following infection and the establishment of a patent infection, gerbils are treated with the drugs. Efficacy is assessed by both the depletion of Wolbachia in adult worms at the end of the study and the reduction in circulating microfilariae over time.[7]
In Vitro Time-Kill Assay
To assess the rate at which different antibiotics kill Wolbachia, an in vitro time-kill assay is utilized. Brugia malayi microfilariae are cultured in the presence of the test compounds (this compound, minocycline, doxycycline, etc.) for varying durations (e.g., 1, 2, and 6 days). Following the exposure period, the level of Wolbachia depletion is measured using qPCR. This assay provides a direct comparison of the bactericidal speed of the different drugs.[7][12]
Mechanism of Action and Signaling Pathways
The differing treatment durations of this compound and minocycline are rooted in their distinct mechanisms of action.
Comparative Mechanisms of Action.
Minocycline, like other tetracyclines, functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This bacteriostatic action requires prolonged exposure to eliminate the Wolbachia population. In contrast, this compound has a novel mechanism of action that does not involve the inhibition of protein synthesis.[7] Proteomic studies have been initiated to identify its specific molecular target(s), which are believed to be part of an essential pathway leading to a more rapid bactericidal effect.[13]
Experimental Workflow for Preclinical Efficacy Testing
The preclinical evaluation of anti-Wolbachia drugs follows a structured workflow to determine efficacy and potential for clinical use.
Workflow for In Vivo Efficacy Assessment.
Conclusion
This compound represents a promising development in the search for a short-course, macrofilaricidal treatment for onchocerciasis and lymphatic filariasis. Its rapid in vitro killing of Wolbachia and the high level of efficacy achieved with a 7-day treatment in preclinical models stand in stark contrast to the weeks-long regimen required for minocycline to achieve a similar effect.[1][8] However, the clinical development of this compound was paused due to safety concerns at doses projected to be clinically efficacious.[10] This highlights the critical balance between efficacy, treatment duration, and safety in drug development. Future research may focus on optimizing the therapeutic window of this compound or developing new compounds that retain its rapid, potent anti-Wolbachia activity with an improved safety profile. For now, while minocycline and other tetracyclines offer a validated, albeit longer, anti-Wolbachia therapeutic strategy, the insights gained from the development of this compound pave the way for next-generation treatments for these devastating neglected tropical diseases.
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 6. Anti-Wolbachia therapy for onchocerciasis & lymphatic filariasis: Current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Minocycline as a re-purposed anti-Wolbachia macrofilaricide: superiority compared with doxycycline regimens in a murine infection model of human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Antiwolbachial Drug Discovery for Treatment of Parasitic Filarial Worm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synergistic Efficacy of AWZ1066S and Albendazole in Anti-Filarial Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the novel anti-Wolbachia agent, AWZ1066S, and the established anthelmintic, albendazole, presents a promising, synergistic strategy for the treatment of filariasis. This guide provides a comprehensive comparison of the combination therapy against individual drug activities, supported by experimental data from preclinical models. The enhanced efficacy of this combination allows for a reduced treatment duration and lower dosage of this compound, a significant advancement in anti-filarial drug development.
Mechanism of Action and Synergy
This compound is a first-in-class azaquinazoline compound that demonstrates potent and specific activity against Wolbachia, an endosymbiotic bacterium essential for the development, embryogenesis, and survival of filarial worms.[1][2][3] While its precise molecular target is still under investigation, this compound exhibits a rapid killing rate of Wolbachia, distinguishing it from other antibiotics that inhibit protein synthesis.[2][4][5]
Albendazole, a benzimidazole carbamate, functions as a broad-spectrum anthelmintic by binding to β-tubulin, thereby inhibiting microtubule polymerization in the parasite's intestinal cells.[6][7] This disruption of the cytoskeleton impairs glucose uptake and leads to the parasite's death.[6]
The synergistic effect of combining this compound and albendazole results in a more profound and rapid depletion of Wolbachia populations within the filarial worms than can be achieved with either drug alone.[1][8][9] This enhanced efficacy allows for a shorter treatment course and a reduced dose of this compound to achieve the critical threshold of over 90% Wolbachia depletion, which is necessary for long-term sterilization and macrofilaricidal effects.[1][8] While the exact mechanism of this synergy is not fully elucidated, it is proposed that albendazole's direct action on the worm may increase its permeability or otherwise sensitize the Wolbachia endosymbionts to the effects of this compound.[10]
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and albendazole as monotherapies versus their combination in rodent models of filariasis.
Table 1: Wolbachia Depletion in Female B. malayi Worms in SCID Mice
| Treatment Group | Dose | Duration | Mean Wolbachia Depletion (%) |
| Vehicle Control | - | 5 days | 0 |
| This compound | 100 mg/kg, bid | 7 days | >90 |
| This compound | 50 mg/kg, bid | 5 days | ~50 |
| Albendazole | 10 mg/kg, bid | 5 days | ~20 |
| This compound + Albendazole | 50 mg/kg, bid + 10 mg/kg, bid | 5 days | >90 |
Data compiled from studies demonstrating the synergistic effect of the combination therapy.[1][8]
Table 2: Reduction in B. malayi Microfilariae (mf) Loads in SCID Mice
| Treatment Group | Dose | Duration | Median Reduction in mf Loads (%) |
| Vehicle Control | - | 5 days | 0 |
| This compound | 100 mg/kg, bid | 7 days | >90 |
| This compound | 25 mg/kg, bid | 5 days | 1.5 |
| This compound + Albendazole | 25 mg/kg, bid + 10 mg/kg, bid | 5 days | 73.5 |
This table highlights the significant impact of the combination on blocking the production of microfilariae, the transmissible stage of the parasite.[1][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Filarial Infection Model and Drug Administration
-
Animal Model: CB.17 SCID (Severe Combined Immunodeficient) mice or Mongolian gerbils (Meriones unguiculatus) are used as hosts for the filarial parasite Brugia malayi or Litomosoides sigmodontis.[1]
-
Infection: Animals are infected with the L3 larval stage of the respective filarial worm. For L. sigmodontis, natural infection is achieved through exposure to infected mites.[1]
-
Treatment Initiation: Treatment commences at a predetermined time post-infection, typically when the adult worms have matured and are producing microfilariae (e.g., 14 weeks post-infection for L. sigmodontis in gerbils).[1]
-
Drug Formulation and Administration: this compound and albendazole are formulated for oral gavage. The vehicle control typically consists of the same formulation without the active pharmaceutical ingredients.[1]
-
Dosing Regimen: Drugs are administered twice daily (bid) for a specified duration (e.g., 5 or 7 days) at the concentrations indicated in the data tables.[1]
Wolbachia Quantification by qPCR
-
Sample Collection: At the end of the treatment period, adult female worms are recovered from the host animals.
-
DNA Extraction: Genomic DNA is extracted from individual female worms.
-
qPCR Assay: Quantitative polymerase chain reaction (qPCR) is performed to quantify the number of Wolbachia wsp gene copies relative to the host worm's gene copies (e.g., gst).[1][8]
-
Data Analysis: The level of Wolbachia depletion is calculated by normalizing the wsp/gst ratio in the treated groups to that of the vehicle-treated control group.[1][8]
Microfilariae (mf) Enumeration
-
Sample Collection: Blood samples are collected from the host animals.
-
Microscopy: The number of circulating microfilariae is counted using a microscope.[8]
-
Data Analysis: The reduction in mf loads is determined by comparing the counts in the treated groups to the vehicle control group.[8]
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed synergistic mechanism of this compound and albendazole.
Caption: In vivo experimental workflow for synergy assessment.
Conclusion
The combination of this compound and albendazole demonstrates a significant synergistic effect, leading to enhanced and more rapid depletion of Wolbachia from filarial worms. This allows for a shorter and lower-dose treatment regimen compared to this compound monotherapy, providing a promising new strategy for the treatment of filariasis. The data from preclinical models strongly supports the continued investigation of this combination therapy for clinical applications. This approach has the potential to accelerate the elimination of debilitating filarial diseases worldwide.
References
- 1. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 4. pnas.org [pnas.org]
- 5. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 9. Combinations of the azaquinazoline anti- Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AWZ1066S and Ivermectin in the Context of Filarial Infections
For Immediate Release to the Scientific Community
This guide provides a detailed, data-supported comparison between the investigational drug AWZ1066S and the established antiparasitic agent ivermectin. The focus of this comparison is their respective roles and mechanisms in the treatment of filarial nematode infections, such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).
Executive Summary: Two Distinct Therapeutic Strategies
This compound and ivermectin represent fundamentally different approaches to treating filarial diseases. Ivermectin is a direct-acting anthelmintic that primarily targets the microfilarial (larval) stage of the parasite, effectively reducing transmission but requiring long-term, repeated administration to manage the disease. In contrast, this compound is an antibiotic that does not target the parasitic worm directly. Instead, it eliminates Wolbachia, an endosymbiotic bacterium essential for the adult worm's survival, development, and reproduction. This indirect action results in a macrofilaricidal effect, meaning it kills the adult worms, which could lead to a shorter treatment course and a more definitive cure.
Mechanism of Action
The mechanisms of action for this compound and ivermectin are distinct, targeting different biological entities and pathways.
This compound: An Anti-Wolbachia Approach
This compound is a first-in-class, highly specific anti-Wolbachia agent.[1][2][3] Filarial nematodes such as Onchocerca volvulus and Wuchereria bancrofti have a symbiotic relationship with Wolbachia bacteria.[3] These bacteria are crucial for the long-term viability and fertility of the adult worms.[1][3] this compound acts as an antibiotic, specifically targeting and depleting the Wolbachia population within the nematode.[1][4] This depletion leads to the sterilization of adult female worms and ultimately, their death.[1][3] This macrofilaricidal outcome is achieved indirectly, without directly targeting the nematode's own cellular machinery. The precise molecular target of this compound within Wolbachia is still under investigation, but its rapid killing rate suggests a novel mechanism of action compared to other antibiotics.[1][5]
Ivermectin: Direct Neurotransmission Disruption
Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin family.[6] Its primary mechanism of action in invertebrates involves binding with high affinity to glutamate-gated chloride channels (GluCls) located in nerve and muscle cells.[6][7][8][9] This binding locks the channels open, leading to an increased influx of chloride ions and hyperpolarization of the cell membranes.[6] This, in turn, causes paralysis and death of the parasite.[6][10] Mammals are largely unaffected because their GluCls are confined to the central nervous system, where ivermectin does not readily cross the blood-brain barrier at therapeutic doses.[6][8]
Comparative Efficacy and Spectrum of Activity
The differing mechanisms of this compound and ivermectin result in distinct efficacy profiles against the various life stages of filarial nematodes.
| Feature | This compound | Ivermectin |
| Primary Target | Wolbachia endosymbionts | Filarial nematode |
| Effect on Adult Worms (Macrofilaricidal) | Yes (indirectly, through Wolbachia depletion) | Limited to no direct effect |
| Effect on Larvae (Microfilaricidal) | Yes (by sterilizing adult worms, leading to gradual depletion) | Yes (direct and potent killing) |
| Therapeutic Goal | Cure (worm elimination) | Disease control and transmission interruption |
| Treatment Duration | Potentially short-course (e.g., 7 days in preclinical models)[1][3] | Long-term (annual or semi-annual mass drug administration) |
Preclinical and Clinical Data
This compound
Preclinical studies have demonstrated the potent anti-Wolbachia activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay | EC50 | Source |
| Wolbachia-infected cell line | 2.5 ± 0.4 nM | [1] |
| B. malayi microfilaria assay | 121 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Treatment Regimen | Outcome | Source |
| B. malayi SCID mouse model | 100 mg/kg for 7 days | 98% reduction in Wolbachia | [1] |
| L. sigmodontis gerbil model | 50 or 100 mg/kg (twice daily) for 7 days | >99% reduction in Wolbachia; amicrofilaremia from 14 weeks post-treatment | [1] |
A first-in-human, single ascending dose Phase 1 trial was initiated for this compound. While the drug was rapidly absorbed with predictable pharmacokinetics, the study was halted due to safety concerns.[11] At a single dose of 700 mg, participants developed acute gastritis and transient increases in liver enzymes.[11] These adverse events prevented the study from reaching the exposure levels predicted to be clinically effective.[11]
Ivermectin
Ivermectin has been used in humans since 1987 and has a well-established efficacy and safety profile for a range of parasitic infections.[6] It is the cornerstone of mass drug administration (MDA) programs for onchocerciasis and lymphatic filariasis.[12] A single oral dose of ivermectin (e.g., 150-200 µg/kg) can rapidly reduce microfilarial loads in the skin and blood, with effects lasting for several months.[8] However, because it does not kill the adult worms, repeated treatments are necessary to maintain suppression of microfilariae and interrupt disease transmission.
Experimental Protocols
This compound In Vitro Anti-Wolbachia Cell-Based Assay
-
Cell Line: Aedes albopictus (C6/36) cells infected with Wolbachia pipientis (wAlbB).
-
Procedure: Cells are incubated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., doxycycline). Following incubation, cells are stained with a nucleic acid stain (e.g., SYTO 11) that visualizes both the host cell nucleus and the smaller, punctate Wolbachia bacteria.
-
Analysis: Automated imaging and analysis software is used to quantify the percentage of infected cells. These values are then used to calculate the half-maximal effective concentration (EC50).
-
Source: [13]
This compound In Vivo B. malayi SCID Mouse Efficacy Model
-
Animal Model: Severe combined immunodeficient (SCID) mice are surgically implanted with adult Brugia malayi male and female worms.
-
Treatment: After a period to allow the infection to establish, mice are treated orally with the test compound (e.g., this compound at 100 mg/kg) or vehicle control for a specified duration (e.g., 7 days).
-
Source: [1]
Conclusion for the Research Community
This compound and ivermectin are not direct competitors but rather represent two different generations of filariasis treatment strategies. Ivermectin is a highly successful microfilaricide that has been instrumental in controlling filarial diseases. This compound, as a macrofilaricidal candidate, offers a paradigm shift towards a curative, short-course treatment. While the clinical development of this compound has encountered significant safety hurdles, the anti-Wolbachia strategy remains a promising and actively pursued avenue for the development of new macrofilaricidal drugs. Future research will likely focus on identifying new anti-Wolbachia candidates with improved safety profiles that can fulfill the potential of this innovative therapeutic approach.
References
- 1. pnas.org [pnas.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin - Wikipedia [en.wikipedia.org]
- 7. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
AWZ1066S: A Paradigm Shift in Anti-Wolbachia Therapy for Filariasis
A comprehensive comparison of the novel drug candidate AWZ1066S against traditional antibiotics, showcasing its potential to revolutionize the treatment of onchocerciasis and lymphatic filariasis.
For researchers, scientists, and drug development professionals, this guide provides a detailed analysis of this compound, a first-in-class, highly specific anti-Wolbachia agent.[1][2][3] It offers significant advantages over conventional, broad-spectrum antibiotics like doxycycline, primarily through a substantially shorter treatment course, a rapid and specific mechanism of action, and a minimized impact on the host's gut microbiome.[1][4]
Key Advantages of this compound
-
Accelerated Treatment Regimen: this compound has the potential for a therapeutic regimen of 7 days or less, a stark contrast to the 4 to 6-week courses required for doxycycline.[1][3][5]
-
Rapid and Potent Efficacy: It demonstrates a faster kill rate of Wolbachia compared to other known antibiotics.[1][4]
-
High Specificity: this compound is highly specific for Wolbachia, predicting minimal disruption to the patient's gut microbiota, thereby reducing the risk of dysbiosis and the emergence of antibiotic resistance.[1][4]
-
Novel Mechanism of Action: Its distinct time-to-kill profile suggests a mode of action different from traditional antibiotics that inhibit protein synthesis.[1]
Quantitative Data Presentation
The following tables summarize the comparative efficacy and pharmacokinetic properties of this compound and traditional antibiotics based on available preclinical data.
Table 1: In Vitro Efficacy against Wolbachia
| Compound | Assay | EC50 |
| This compound | C6/36 (wAlbB) Cell-Based Assay | 2.6 nM |
| Doxycycline | C6/36 (wAlbB) Cell-Based Assay | 20 nM |
| This compound | B. malayi Microfilaria Assay | 121 nM |
| Doxycycline | B. malayi Microfilaria Assay | 300 nM |
Table 2: In Vivo Wolbachia Depletion in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Wolbachia Reduction |
| This compound | B. malayi SCID Mouse | 100 mg/kg, orally, for 7 days | 98% |
| Doxycycline | B. malayi SCID Mouse | Bioequivalent to 100 mg/day for 6 weeks | >90% |
| Minocycline | B. malayi SCID Mouse | Bioequivalent to 100 mg/day for 4 weeks | >90% |
| This compound | L. sigmodontis Gerbil | 50 or 100 mg/kg, orally, twice daily for 7 days | >99% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro C6/36 (wAlbB) Cell-Based Assay for Wolbachia Inhibition
This assay quantifies the ability of a compound to inhibit the proliferation of Wolbachia within an insect cell line.
-
Cell Culture: Aedes albopictus C6/36 cells stably infected with Wolbachia pipientis strain wAlbB are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% amphotericin B.
-
Compound Incubation: The cells are treated with serial dilutions of the test compounds (e.g., this compound, doxycycline).
-
Staining and Imaging: After a 6-day incubation period at 37°C in a 5% CO2 environment, the cells are stained with a nucleic acid stain, such as SYTO 11, which visualizes both the host cell nuclei and the intracellular Wolbachia.[2]
-
Data Analysis: Automated high-content imaging and analysis are used to determine the percentage of infected cells. The 50% effective concentration (EC50) is then calculated from the dose-response curve.[1][2]
Brugia malayi Microfilaria Time-Kill Assay
This assay assesses the rate at which a compound eliminates Wolbachia from the microfilariae (mf) of the filarial worm Brugia malayi.
-
Microfilaria Isolation: B. malayi microfilariae are obtained from the peritoneal cavity of infected gerbils (Meriones unguiculatus).[1]
-
Compound Exposure: A defined number of microfilariae (e.g., 8,000 per well) are incubated with various concentrations of the test compounds for different durations (e.g., 1, 2, and 6 days).[1]
-
DNA Extraction and qPCR: Following incubation, genomic DNA is extracted from the microfilariae. Quantitative PCR (qPCR) is performed to determine the ratio of the Wolbachia surface protein gene (wsp) to a filarial housekeeping gene (e.g., glutathione S-transferase, gst). This ratio reflects the Wolbachia load.[1]
-
Kill Rate Determination: The reduction in the wsp:gst ratio over time indicates the rate of Wolbachia depletion.[1]
In Vivo Murine Models of Filariasis
These animal models are used to evaluate the efficacy of anti-Wolbachia compounds in a living organism.
-
Brugia malayi SCID Mouse Model:
-
Infection: Severe combined immunodeficient (SCID) mice are surgically implanted with adult B. malayi worms.[1]
-
Treatment: After a period to allow the infection to establish, the mice are treated orally with the test compound (e.g., this compound) or a vehicle control for a specified duration.[1]
-
Worm Recovery and Analysis: At the end of the treatment period, the adult female worms are recovered, and the Wolbachia load is quantified using qPCR.[1]
-
-
Litomosoides sigmodontis Gerbil Model:
-
Infection: Gerbils are naturally infected with the filarial worm L. sigmodontis through exposure to infected mites.[1]
-
Treatment: Once microfilaremia (the presence of microfilariae in the blood) is established, the gerbils are treated orally with the test compound.[1]
-
Efficacy Assessment: The efficacy of the treatment is determined by quantifying the reduction in Wolbachia load in adult female worms and by monitoring the levels of circulating microfilariae over time.[1]
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action for this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. pnas.org [pnas.org]
- 2. Anti-Wolbachia therapy for onchocerciasis & lymphatic filariasis: Current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxycycline Can Treat Chronic Lymphatic filariasis Infections Due to its Anti-Wolbachian Properties – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. Anti-Wolbachia drug discovery and development: safe macrofilaricides for onchocerciasis and lymphatic filariasis | Parasitology | Cambridge Core [cambridge.org]
Validating AWZ1066S Efficacy: A qPCR-Based Comparison for Targeting the wsp Gene in Wolbachia
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-filarial drugs is critical for the control and elimination of devastating neglected tropical diseases such as onchocerciasis (river blindness) and lymphatic filariasis. A promising strategy involves targeting the essential endosymbiotic bacterium, Wolbachia, which resides within the filarial nematodes responsible for these diseases. Depletion of Wolbachia leads to sterilization and eventual death of the adult worms, offering a macrofilaricidal cure. This guide provides a comparative analysis of AWZ1066S, a novel anti-Wolbachia drug candidate, with existing antibiotic therapies, focusing on the validation of its efficacy through quantitative polymerase chain reaction (qPCR) targeting the Wolbachia surface protein (wsp) gene.
Comparative Efficacy of Anti-Wolbachia Agents
This compound has demonstrated superior and faster-acting efficacy in preclinical models compared to standard antibiotic regimens.[1][2][3] The following table summarizes the quantitative data on Wolbachia depletion, a key indicator of treatment success.
| Treatment Agent | Dosage Regimen | Animal Model | Wolbachia Depletion (%) | Reference |
| This compound | 100 mg/kg, orally, 7 days | B. malayi SCID mouse | 98% | [1] |
| This compound | 50 or 100 mg/kg, orally, twice daily, 7 days | L. sigmodontis gerbil | >99% | [1] |
| Doxycycline | Human bioequivalent of 100 mg/day, 6 weeks | B. malayi SCID mouse | >90% | [1] |
| Minocycline | Human bioequivalent of 100 mg/day, 4 weeks | B. malayi SCID mouse | >90% | [1] |
| This compound + Albendazole | 25 mg/kg this compound + 10 mg/kg ABZ, twice daily, 5 days | B. malayi SCID mouse | Synergistic increase in depletion | [4][5] |
Experimental Protocol: qPCR for wsp Gene Quantification
The quantification of Wolbachia load is crucial for assessing the efficacy of anti-Wolbachia treatments. The single-copy Wolbachia surface protein (wsp) gene is a commonly used target for qPCR-based quantification.[1][6]
1. DNA Extraction:
-
Genomic DNA is extracted from individual adult female filarial worms using standard commercial kits (e.g., QIAamp DNA Mini Kit) or a proteinase K/SDS/phenol/chloroform extraction method.[7]
2. qPCR Primers and Probes:
-
Specific primers targeting a conserved region of the wsp gene are utilized. While the exact sequences used in the this compound studies are proprietary, published primer sets for wsp are available. For example:
-
A host-specific gene (e.g., nematode actin or ribosomal protein S17) is also amplified as an internal control for normalization.[8]
3. qPCR Reaction and Cycling Conditions:
-
qPCR is performed using a standard SYBR Green or probe-based master mix.
-
A typical thermal cycling profile includes:
4. Data Analysis:
-
The relative or absolute quantification of the wsp gene is determined.
-
For relative quantification, the cycle threshold (Ct) value of the wsp gene is normalized to the Ct value of the host reference gene (ΔCt). The change in Wolbachia load relative to a control group is calculated using the 2-ΔΔCt method.
-
For absolute quantification, a standard curve is generated using a plasmid containing the wsp gene fragment of known concentration.[9][10]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the therapeutic rationale, the following diagrams illustrate the key workflows and concepts.
Caption: Experimental workflow for validating this compound efficacy using qPCR.
Caption: this compound targets Wolbachia, disrupting nematode viability.
Conclusion
The data strongly support this compound as a highly potent and specific anti-Wolbachia agent with the potential for a significantly shorter treatment course than existing therapies.[1][2][3] The use of qPCR to quantify the wsp gene provides a robust and reliable method for validating the efficacy of this compound and other anti-Wolbachia compounds. This approach is essential for the continued development and preclinical evaluation of new macrofilaricidal drugs that could accelerate the elimination of onchocerciasis and lymphatic filariasis. The high specificity of this compound is a notable advantage, as it is predicted to have a minimal impact on the host's gut microbiome.[11] Further research, including clinical trials, will be crucial to confirm these promising preclinical findings in human populations.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 5. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and Characterization of a Gene Encoding the Major Surface Protein of the Bacterial Endosymbiont Wolbachia pipientis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and characterization of Wolbachia infection in silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Wolbachia Drug with Potential to Treat Onchocerciasis and Lymphatic Filariasis | Technology Networks [technologynetworks.com]
AWZ1066S: A Preclinical Success Story and Clinical Setback in the Quest for Novel Anti-Wolbachia Therapies
A comparative analysis of AWZ1066S against other developmental anti-Wolbachia strategies reveals the significant hurdles in translating potent preclinical efficacy into viable clinical treatments for filariasis. While this compound demonstrated remarkable preclinical promise as a rapid, specific anti-Wolbachia agent, its development was halted during Phase 1 human trials due to safety concerns.[1][2][3] This guide provides a comprehensive comparison of this compound with other anti-Wolbachia candidates, contextualizing its journey within the broader landscape of drug development for onchocerciasis and lymphatic filariasis.
Executive Summary
This compound emerged from a phenotypic screening of 10,000 compounds as a first-in-class, highly specific anti-Wolbachia preclinical candidate.[4] It offered the potential for a short-course treatment of less than seven days, a significant improvement over the current 4-6 week doxycycline regimen.[4][5] Preclinical studies showcased its superior efficacy and rapid action in validated animal models of filariasis.[4][6] However, the promising trajectory of this compound was cut short when Phase 1 trials revealed safety issues at clinically relevant doses, leading to the cessation of its development.[1][2][3] This outcome underscores the challenges in developing new therapies for neglected tropical diseases and highlights the critical importance of the human safety profile.
Comparative Efficacy and Developmental Status
The primary strategy for targeting Wolbachia in filarial nematodes has been the repurposing of existing antibiotics. Doxycycline is the most well-established of these, but its long treatment duration and contraindications in children and pregnant women limit its use in mass drug administration programs.[5] this compound was designed to overcome these limitations. The following table summarizes the comparative data between this compound and other anti-Wolbachia strategies.
| Feature | This compound | Doxycycline | Minocycline | Other Developmental Candidates |
| Mechanism of Action | Targets Wolbachia endosymbionts (specific molecular target not fully identified)[4][7] | Broad-spectrum antibiotic, inhibits protein synthesis | Broad-spectrum antibiotic, inhibits protein synthesis | Various, identified through library screening |
| Developmental Stage | Phase 1 (Halted)[1][2] | Clinically used for filariasis | Has undergone efficacy trials in humans[8] | Preclinical / Lead Optimization |
| Treatment Duration (preclinical) | < 7 days[4] | 4-6 weeks | Shorter regimens than doxycycline have been explored[4] | Aiming for ≤ 7 days |
| Key Preclinical Finding | >99% Wolbachia reduction with 7-day treatment in a gerbil model[4] | Proven macrofilaricidal effect after long-term treatment | More potent than doxycycline in some preclinical models[8] | Promising hits identified from screening of registered drug libraries[8] |
| Clinical Status | Development halted due to safety concerns at 700mg dose (acute gastritis, elevated liver enzymes)[1][2][3] | Effective but with limitations for mass drug administration | Explored as a repurposed drug | Not yet in human trials |
Experimental Data and Protocols
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and safety profile.
In Vitro Efficacy
-
Assay: Wolbachia-infected Aedes albopictus cell line (C6/36 wAlbB) was used for initial screening.
-
Protocol: 10,000 compounds were screened in a phenotypic cell-based assay. The percentage of infected cells was quantified to determine the 50% effective concentration (EC50).
-
Results: this compound demonstrated potent anti-Wolbachia activity with an EC50 of 2.6 nM, compared to 20 nM for doxycycline in the same assay.[9] A time-kill assay showed that this compound achieved maximum reduction of Wolbachia after just one day of exposure, significantly faster than other antibiotics like doxycycline, minocycline, moxifloxacin, and rifampicin which required 1 to 6 days.[4][10]
In Vivo Efficacy
-
Model: Litomosoides sigmodontis gerbil model of filariasis.
-
Protocol: Gerbils were treated twice daily for 7 days with this compound at 50 or 100 mg/kg orally. Wolbachia load was measured 18 weeks post-treatment.
-
Results: A greater than 99% reduction in Wolbachia load was observed compared to untreated controls.[4] This led to a state of amicrofilaremia (absence of microfilariae in the blood) from 14 weeks post-treatment, indicating sterilization of the adult female worms.[10]
Synergy with Other Anthelmintics
-
Model: Brugia malayi-infected SCID mice.
-
Protocol: Mice were treated with this compound alone or in combination with albendazole for 5 days.
-
Results: The combination therapy demonstrated a synergistic effect, achieving over 90% Wolbachia depletion with a lower dose of this compound than required in monotherapy.[5][11]
Signaling Pathways and Experimental Workflows
The development of anti-Wolbachia drugs relies on a clear understanding of the symbiotic relationship between the bacterium and its nematode host, as well as a structured experimental workflow to identify and validate new drug candidates.
Anti-Wolbachia Drug Action Pathway
The therapeutic strategy of anti-Wolbachia drugs is to disrupt the essential symbiotic relationship between the bacteria and the filarial worm. This leads to a "slow kill" of the adult worms (macrofilaricidal effect) and sterilization of the female worms, thereby preventing the production of microfilariae and halting disease transmission.
Drug Discovery and Development Workflow
The journey of a new anti-Wolbachia drug candidate like this compound follows a rigorous preclinical and clinical development pipeline.
Conclusion
The story of this compound is a poignant reminder of the complexities of drug development. While it represented a significant advancement in the rational design of anti-Wolbachia therapies and demonstrated exceptional preclinical potential, the unforeseen safety issues in human trials prevented its progression. The data and methodologies from the this compound program, however, provide a valuable benchmark for future research. The ideal anti-Wolbachia candidate must not only exhibit potent and rapid efficacy but also possess a wide therapeutic window to ensure patient safety. The continued screening of compound libraries and the exploration of synergistic drug combinations remain promising avenues in the urgent search for a safe, short-course, and effective treatment to combat filarial diseases.
References
- 1. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 7. Facebook [cancer.gov]
- 8. Anti-Wolbachia drug discovery and development: safe macrofilaricides for onchocerciasis and lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Potential of AWZ1066S Combination Therapy for Filariasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of AWZ1066S combination therapy against current treatment alternatives for filariasis. The information is compiled from recent studies to support an objective assessment of its clinical potential.
Executive Summary
This compound is a novel, potent, and specific anti-Wolbachia drug candidate developed for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). These diseases affect over 157 million people globally, causing severe disability. The current standard of care is often lengthy and not universally effective or safe. This compound, particularly in combination with existing anthelmintics like albendazole, has demonstrated the potential for a shorter, more effective treatment regimen in preclinical models. This combination therapy synergistically enhances the depletion of Wolbachia, an endosymbiotic bacterium essential for the survival and reproduction of filarial nematodes. While early preclinical data is promising, safety concerns identified in a first-in-human trial at higher doses have currently halted further clinical development of this compound as a monotherapy.
Performance Comparison: this compound Combination Therapy vs. Standard of Care
The following tables summarize the quantitative data from preclinical studies comparing this compound combination therapy with this compound monotherapy and the current standard of care for filariasis.
| Treatment Regimen | Animal Model | Dosage | Treatment Duration | Primary Efficacy Endpoint | Key Findings | Citation |
| This compound + Albendazole | Brugia malayi - SCID Mice | This compound: 50 mg/kg bid + Albendazole: 10 mg/kg bid | 5 days | >90% Wolbachia depletion in female worms | Achieved threshold Wolbachia depletion with a 2-fold lower dose of this compound compared to monotherapy. | [1][2] |
| This compound + Albendazole | Litomosoides sigmodontis - Gerbils | This compound: 50 mg/kg bid + Albendazole: 10 mg/kg bid | 5 days | Complete transmission blockade | Resulted in long-lasting inhibition of embryogenesis and complete blockade of microfilariae (mf) transmission. | [1][2] |
| This compound Monotherapy | Brugia malayi - SCID Mice | 100 mg/kg bid | 7 days | 98% Wolbachia reduction | Demonstrated significant Wolbachia depletion as a monotherapy. | |
| This compound Monotherapy | Litomosoides sigmodontis - Gerbils | 50-100 mg/kg bid | 7 days | >99% Wolbachia reduction | Led to a sustained absence of microfilaremia 14 weeks post-treatment. | |
| Doxycycline (Standard of Care) | Brugia malayi - SCID Mice | Human bioequivalent of 100 mg/day | 4-6 weeks | >90% Wolbachia depletion | Effective but requires a significantly longer treatment duration compared to this compound. | |
| Diethylcarbamazine (DEC) (Standard of Care) | Human | 6 mg/kg | 1 or 12 days | Kills microfilariae and adult worms | Can cause severe side effects, especially in patients with onchocerciasis or loiasis. | [3] |
| Ivermectin (Standard of Care) | Human | 150 mcg/kg | Single dose, repeated | Kills microfilariae | Does not kill adult worms. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Efficacy in Rodent Models of Filariasis
-
Animal Models:
-
Brugia malayi infection in severe combined immunodeficient (SCID) mice.
-
Litomosoides sigmodontis or Brugia pahangi infection in Mongolian gerbils (Meriones unguiculatus).
-
-
Drug Administration:
-
This compound and albendazole were formulated for oral gavage.
-
Treatments were administered twice daily (bid) for 5 to 7 days.
-
A vehicle control group was included in all experiments.
-
-
Efficacy Assessment:
-
Quantification of Wolbachia Load:
-
Adult female worms were recovered from the peritoneal cavity of euthanized animals at specified time points post-treatment.
-
Genomic DNA was extracted from individual worms.
-
Quantitative real-time PCR (qPCR) was performed to determine the copy number of a single-copy Wolbachia gene (e.g., ftsZ or wsp) and a nematode-specific gene (e.g., gst) for normalization.
-
The ratio of Wolbachia gene copies to nematode gene copies was calculated to determine the bacterial load relative to the control group.
-
-
Assessment of Microfilaremia and Embryogenesis:
-
For the L. sigmodontis gerbil model, peripheral blood was collected longitudinally to monitor the levels of circulating microfilariae (mf).
-
The complete absence of mf in the blood was defined as amicrofilaremia.
-
The effect on embryogenesis was determined by examining the uterine contents of female worms for developing embryos.
-
-
First-in-Human Phase 1 Clinical Trial of this compound
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult volunteers.
-
Dosing: Single oral doses of this compound (or placebo) were administered in cohorts with escalating doses ranging from 100 mg to 700 mg.
-
Safety and Pharmacokinetic Assessments:
-
Participants were monitored for adverse events for 10 days post-dose.
-
Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound.
-
After single doses of 700 mg, all four participants experienced symptoms of acute gastritis and transient increases in liver enzymes, with one requiring hospitalization. These safety concerns led to the discontinuation of the trial and further development of this compound as a monotherapy at these higher doses.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Conceptual diagram illustrating how this compound targets Wolbachia, disrupting essential metabolic pathways required for nematode survival and reproduction.
Caption: A simplified workflow of the key steps involved in the preclinical evaluation of this compound combination therapy in rodent models of filariasis.
Caption: This diagram illustrates the synergistic relationship between this compound and albendazole, leading to improved therapeutic outcomes in preclinical models.
References
- 1. Wolbachia and Lymphatic Filarial Nematodes and Their Implications in the Pathogenesis of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time PCR for quantification of the bacterial endosymbionts (Wolbachia) of filarial nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A qPCR to quantify Wolbachia from few Onchocerca volvulus microfilariae as a surrogate for adult worm histology in clinical trials of antiwolbachial drugs - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of AWZ1066S activity in different filarial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-filarial drug candidate AWZ1066S with existing alternative treatments. The information is compiled from preclinical studies and aims to provide an objective overview of its efficacy, mechanism of action, and experimental validation across different filarial species.
Executive Summary
This compound is a novel, potent, and specific anti-Wolbachia agent developed for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis)[1]. Unlike traditional anti-filarial drugs that directly target the parasitic nematode, this compound acts by eliminating the endosymbiotic bacteria Wolbachia, which are essential for the fertility, development, and survival of many filarial species[2][3]. This indirect approach offers a unique mechanism of action with the potential for macrofilaricidal (adult worm killing) effects, a significant advantage over many current therapies that are primarily microfilaricidal.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound has been primarily evaluated in preclinical models against Brugia malayi and Litomosoides sigmodontis. The following tables summarize the available quantitative data, comparing this compound with standard anti-filarial drugs.
Table 1: In Vitro Anti-Wolbachia and Anti-Filarial Activity
| Compound | Target Organism/Cell Line | Assay Type | EC50/IC50 | Citation |
| This compound | Wolbachia (wAlbB in C6/36 cells) | Cell-based assay | 2.5 ± 0.4 nM | [1] |
| This compound | Wolbachia in B. malayi microfilariae | Microfilariae assay | 121 nM | [1] |
| Doxycycline | Wolbachia (wAlbB in C6/36 cells) | Cell-based assay | 20 nM | [1] |
| Doxycycline | Wolbachia in B. malayi microfilariae | Microfilariae assay | 300 nM | [1] |
| Ivermectin | B. malayi microfilariae | Motility assay | IC50: 1.49 µM (48h) | [4] |
| Ivermectin | B. malayi adult female | Motility assay | IC50: 3.05 µM (48h) | [4] |
| Albendazole | O. volvulus L3 larvae | Molting inhibition | IC50: 7 nM | [5] |
| Albendazole | O. volvulus L4 larvae | Motility assay | IC50: >2 µM | [5] |
| Diethylcarbamazine | B. malayi adult female | Motility assay | Low in vitro activity | [6] |
Table 2: In Vivo Efficacy in Rodent Models of Filariasis
| Compound | Filarial Species | Animal Model | Dosing Regimen | Key Efficacy Outcome | Citation |
| This compound | Brugia malayi | SCID Mouse | 100 mg/kg, oral, 7 days | 98% reduction in Wolbachia load | [1] |
| This compound | Litomosoides sigmodontis | Gerbil | 50 mg/kg, oral, twice daily, 7 days | >99% reduction in Wolbachia load | [1] |
| Doxycycline | Brugia malayi | SCID Mouse | 100 mg/day human equivalent | >90% Wolbachia depletion requires 6 weeks | [1] |
| Ivermectin | Brugia malayi | Jird | 200 µg/kg, single s.c. dose | Inhibition of microfilarial exsheathment | [7] |
| Albendazole | Onchocerca volvulus | Human clinical trial | 400 mg/day, 10 days | Interference with embryogenesis, no microfilaricidal effect | [8][9] |
Mechanism of Action
This compound distinguishes itself from other anti-filarial drugs through its specific targeting of the endosymbiont Wolbachia.
This compound: Targeting the Host-Symbiont Metabolic Axis
Filarial nematodes that harbor Wolbachia have a mutualistic relationship with the bacteria. The nematode host provides amino acids to the bacteria, while Wolbachia is believed to provision the nematode with essential metabolites, including heme, nucleotides, riboflavin, and FAD[3][10][11]. This metabolic dependency is crucial for the worm's development, embryogenesis, and long-term survival. This compound disrupts this symbiotic relationship by selectively killing Wolbachia, leading to a cascade of events that ultimately result in the sterilization and death of the adult female worm. The precise molecular target of this compound within Wolbachia is still under investigation.
Figure 1: Mechanism of this compound via disruption of the filarial worm-Wolbachia symbiosis.
Alternative Mechanisms of Action
-
Ivermectin: This drug acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates[12][13]. This leads to an influx of chloride ions, causing hyperpolarization and subsequent paralysis and death of the microfilariae. It also inhibits the release of microfilariae from the uteri of adult female worms[14][15].
-
Albendazole: As a benzimidazole, albendazole's primary mechanism of action is the inhibition of tubulin polymerization in the parasite's intestinal cells and tegument[16][17][18]. This disruption of the cytoskeleton impairs glucose uptake and depletes glycogen stores, leading to energy depletion, immobilization, and death of the parasite.
-
Diethylcarbamazine (DEC): The mechanism of DEC is not fully understood but is thought to involve sensitization of microfilariae to the host's immune system, possibly by inhibiting arachidonic acid metabolism in the parasite[1][10].
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound and other anti-filarial compounds.
In Vitro Motility Assay for Adult Brugia malayi
This assay assesses the direct effect of a compound on the viability of adult filarial worms.
-
Parasite Preparation: Adult Brugia malayi worms are recovered from the peritoneal cavity of infected gerbils (Meriones unguiculatus) or SCID mice[19][20].
-
Culture Setup: Individual or small groups of worms are placed in 24- or 48-well plates containing culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)[19][21].
-
Compound Addition: The test compound is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere.
-
Motility Assessment: Worm motility is scored at regular intervals (e.g., 24, 48, 72 hours) using a microscope. A scoring system (e.g., 0 = no movement, 4 = vigorous movement) is often used[19]. Automated imaging systems can also be employed for more objective quantification[22].
-
Data Analysis: The concentration of the compound that reduces motility by 50% (IC50) is calculated.
Quantification of Wolbachia by qPCR
This method is used to determine the reduction in Wolbachia load within the filarial nematodes following treatment.
-
DNA Extraction: DNA is extracted from individual or pooled worms using a commercial DNA extraction kit[23][24].
-
qPCR Primers and Probes: Primers and a fluorescently labeled probe specific to a single-copy Wolbachia gene (e.g., ftsZ or wsp) are used[23][25]. A second set of primers and probe for a nematode-specific gene (e.g., actin or gst) is used for normalization[25].
-
Real-Time PCR: The qPCR reaction is set up with the extracted DNA, primers, probes, and a qPCR master mix. The reaction is run on a real-time PCR instrument.
-
Standard Curve: A standard curve is generated using serial dilutions of a plasmid containing the target Wolbachia and nematode genes to allow for absolute quantification of gene copy numbers.
-
Data Analysis: The number of Wolbachia gene copies is normalized to the number of nematode gene copies to determine the Wolbachia load per worm. The percentage reduction in the treated group is calculated relative to the vehicle-treated control group.
In Vivo Filarial Infection Models
a) Brugia malayi in SCID Mice:
-
Infection: Severe Combined Immunodeficient (SCID) mice are injected intraperitoneally or subcutaneously with infective third-stage larvae (L3) of Brugia malayi[19][26][27].
-
Parasite Development: The larvae develop into adult worms over a period of 6-10 weeks[26][27]. The presence of microfilariae in the peritoneal cavity or blood confirms a patent infection.
-
Treatment: Once the infection is established, mice are treated orally with the test compound or vehicle control for a specified duration.
-
Worm Recovery and Analysis: At the end of the study, adult worms are recovered from the peritoneal cavity. The number of male and female worms, their motility, and the presence of microfilariae are assessed. Recovered worms are then processed for Wolbachia quantification by qPCR.
b) Litomosoides sigmodontis in Gerbils:
-
Infection: Gerbils (Meriones unguiculatus) are infected with L. sigmodontis L3 larvae via subcutaneous injection or by exposure to infected mites[5].
-
Parasite Development: The parasites develop into adults in the thoracic cavity, and microfilariae circulate in the peripheral blood.
-
Treatment: Treatment with the test compound or vehicle is initiated after the establishment of a patent infection.
-
Monitoring and Analysis: Microfilariae levels in the blood are monitored throughout the study. At the end of the experiment, adult worms are recovered from the thoracic cavity and analyzed for viability and Wolbachia load.
Figure 2: General experimental workflow for the evaluation of anti-filarial compounds.
Conclusion
This compound represents a promising next-generation anti-filarial candidate with a distinct mechanism of action targeting the essential endosymbiont Wolbachia. Preclinical data demonstrates its superior potency and faster action in depleting Wolbachia compared to doxycycline. Its ability to achieve significant efficacy with a short treatment course in animal models highlights its potential to overcome the limitations of current long-term antibiotic regimens. While direct comparative data with microfilaricidal agents like ivermectin and albendazole is complex due to their different mechanisms of action, the macrofilaricidal potential of this compound positions it as a valuable tool for filariasis elimination programs. Further clinical development will be crucial to ascertain its safety and efficacy in humans.
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wolbachia endosymbiont as an anti-filarial nematode target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wolbachia and Lymphatic Filarial Nematodes and Their Implications in the Pathogenesis of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro, In Silico and In Vivo Studies of Ursolic Acid as an Anti-Filarial Agent | PLOS One [journals.plos.org]
- 5. Drugs that target early stages of Onchocerca volvulus: A revisited means to facilitate the elimination goals for onchocerciasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Two decades of antifilarial drug discovery: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01857F [pubs.rsc.org]
- 7. Brugia malayi: ivermectin inhibits the exsheathment of microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of culture and analysis methods for enhancing long-term Brugia malayi survival, molting and motility in vitro | Parasitology Open | Cambridge Core [cambridge.org]
- 9. Albendazole in the treatment of onchocerciasis: double-blind clinical trial in Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filarial and Wolbachia genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Annotated Genome of Wolbachia from the Filarial Nematode Brugia malayi: What It Means for Progress in Antifilarial Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. youtube.com [youtube.com]
- 15. The Effects of Ivermectin on Brugia malayi Females In Vitro: A Transcriptomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Albendazole - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 19. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WormAssay: A Novel Computer Application for Whole-Plate Motion-based Screening of Macroscopic Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brugia malayi: in vitro effects of ivermectin and moxidectin on adults and microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A qPCR to quantify Wolbachia from few Onchocerca volvulus microfilariae as a surrogate for adult worm histology in clinical trials of antiwolbachial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Wolbachia DNA in Blood for Diagnosing Filaria-Associated Syndromes in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. filariasis.md.chula.ac.th [filariasis.md.chula.ac.th]
- 26. rupress.org [rupress.org]
- 27. The immunodeficient scid mouse as a model for human lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AWZ1066S: A Guide for Laboratory Professionals
AWZ1066S is an investigational drug candidate being researched for its efficacy against the Wolbachia endosymbiont in filarial nematodes, the cause of onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis)[1][2]. As a laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound based on available safety data.
Hazard Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[3]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]
Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing. Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
Quantitative Safety Data
| Parameter | Value/Classification | Reference |
| Chemical Formula | C19H19F3N6O | [3] |
| Molecular Weight | 404.38 g/mol | [3] |
| GHS Hazard Codes | H302, H410 | [3] |
| GHS Precautionary Codes | P264, P270, P273, P301+P312, P330, P391, P501 | [3] |
| Storage Conditions | Powder: -20°C; In solvent: -80°C | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant" (P501).[3] This indicates that the compound and its containers should be treated as hazardous waste and not disposed of through standard laboratory drains or as regular trash.
Experimental Workflow: Disposal of this compound
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and rinsates, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
-
Waste Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant GHS pictograms (e.g., harmful, environmental hazard).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Keep it away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the safety data sheet (SDS) for this compound to the disposal company to ensure they can handle the waste stream appropriately.
-
-
Handling Spills:
Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|2239272-16-1|MSDS [dcchemicals.com]
Comprehensive Safety and Handling Protocol for AWZ1066S
For Researchers, Scientists, and Drug Development Professionals: Essential guidance for the safe handling, use, and disposal of the anti-Wolbachia drug candidate, AWZ1066S.
This document provides critical safety and logistical information for the handling of this compound, a potent and specific anti-Wolbachia preclinical candidate molecule. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Area | Required PPE | Specifications |
| Eyes | Safety goggles with side-shields | Must be worn at all times in areas where this compound is handled to protect against splashes. |
| Hands | Protective gloves | Nitrile gloves are recommended. Discard after each use. |
| Body | Impervious clothing / Lab coat | A lab coat should be worn to protect against skin contact. |
| Respiratory | Suitable respirator | Use in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols. |
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.
| Procedure | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C (as a powder) or -80°C (in solvent).[1] Keep away from direct sunlight and sources of ignition.[1] |
Table 2: Handling and Storage Guidelines for this compound
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1] Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] |
Table 3: First Aid Measures for this compound Exposure
Disposal Plan
Due to its high aquatic toxicity, this compound and its containers require careful disposal.
| Waste Type | Disposal Procedure |
| This compound | Dispose of contents/container to an approved waste disposal plant.[1] |
| Spillage | Collect spillage.[1] Avoid release to the environment.[1] Clean spillages in a safe way as soon as possible. |
Table 4: Disposal Procedures for this compound
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting key safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
Logical Relationship of Safety Protocols
The effective and safe use of this compound is predicated on a clear understanding of the relationship between the chemical's hazards and the protective measures required.
Caption: Relationship between hazards and safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
